Product packaging for D-Styrylalanine(Cat. No.:CAS No. 264903-53-9)

D-Styrylalanine

Cat. No.: B1310838
CAS No.: 264903-53-9
M. Wt: 191.23 g/mol
InChI Key: MCGSKGBMVBECNS-LJJSCBMDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D-Styrylalanine is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO2 B1310838 D-Styrylalanine CAS No. 264903-53-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E,2R)-2-amino-5-phenylpent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-7,10H,8,12H2,(H,13,14)/b7-4+/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGSKGBMVBECNS-LJJSCBMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Fluorescent Properties and Applications of D-Styrylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of D-Styrylalanine as a Pro-Fluorescent Probe

In the dynamic landscape of molecular biology and drug discovery, the ability to visualize and quantify cellular processes with high precision is paramount. Fluorescent unnatural amino acids (fUAAs) have emerged as powerful tools, offering site-specific labeling of proteins with minimal perturbation.[1][2][3][4] This guide provides an in-depth technical overview of this compound, a promising fUAA, for researchers, scientists, and drug development professionals. While direct and complete photophysical data for this compound is not extensively published, this guide synthesizes available information on structurally similar compounds and outlines the necessary experimental workflows for its characterization and application.[5] this compound's styryl moiety suggests a strong potential for environmentally sensitive fluorescence, making it a valuable probe for studying protein conformation, dynamics, and interactions.[6][7][8]

Core Fluorescent Properties: A Data-Driven Perspective

Precise quantitative data on the fluorescent properties of this compound remains to be fully elucidated in peer-reviewed literature. However, based on studies of structurally analogous tyrosine-derived styryl amino acids, we can infer its likely photophysical characteristics.[5] It is crucial to experimentally validate these properties for this compound in the specific solvent and protein context of interest.

Anticipated Photophysical Parameters of Styrylalanine Analogs

The following table summarizes the photophysical properties of mono-styryl-L-tyrosine analogs in DMSO, which serve as the closest available proxy for this compound.[5]

Compound (Mono-styryl-L-tyrosine analog)Absorption λmax (nm)Emission λmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
5a 35551226,0000.51
5b 36043829,0000.94
5c 37549030,0000.47
5e 41059528,0000.32
5f 37063034,0000.24

Data extracted from a study on tyrosine-derived stimuli-responsive fluorescent amino acids and should be considered as an estimation for this compound.[5]

Environmental Sensitivity (Solvatochromism)

Styryl dyes are known for their solvatochromic properties, where their absorption and emission spectra shift depending on the polarity of the solvent.[6][8] This characteristic is highly valuable for a fluorescent amino acid, as it can report on the local microenvironment within a protein. For instance, a blue shift in emission may indicate the probe is in a more hydrophobic environment (e.g., buried within a protein core), while a red shift could signify exposure to a more polar, aqueous environment.[6] The styryl moiety in this compound strongly suggests it will exhibit this environmentally sensitive fluorescence, making it an excellent candidate for studying protein folding and conformational changes.[5]

Experimental Workflow: From Synthesis to Application

The successful application of this compound as a fluorescent probe requires a systematic experimental approach, encompassing its synthesis, characterization, and incorporation into target proteins.

Synthesis of this compound

The synthesis of this compound can be achieved through established methods for unnatural amino acid synthesis. A common approach involves a Heck coupling reaction.[5] The following diagram illustrates a generalized synthetic pathway.

Synthesis_of_this compound cluster_start Starting Materials cluster_reaction Heck Coupling cluster_product Intermediate cluster_deprotection Deprotection cluster_final Final Product N-Boc-D-iodophenylalanine N-Boc-D-iodophenylalanine Reaction Pd Catalyst Base N-Boc-D-iodophenylalanine->Reaction Styrene Styrene Styrene->Reaction N-Boc-D-Styrylalanine N-Boc-D-Styrylalanine Reaction->N-Boc-D-Styrylalanine Acid e.g., TFA N-Boc-D-Styrylalanine->Acid This compound This compound Acid->this compound

Caption: Generalized workflow for the synthesis of this compound.

Protocol for Fluorescence Characterization

A thorough characterization of the fluorescent properties of synthesized this compound is a critical self-validating step.

Objective: To determine the excitation and emission spectra, quantum yield, and fluorescence lifetime of this compound.

Materials:

  • This compound

  • A series of solvents with varying polarities (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Time-resolved fluorescence spectrometer

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions in each of the selected solvents. The final concentration should result in an absorbance of < 0.1 at the excitation maximum to avoid inner filter effects.

  • Absorption Spectroscopy:

    • Record the UV-Vis absorption spectrum for this compound in each solvent to determine the absorption maximum (λ_abs_max).

  • Fluorescence Spectroscopy:

    • Set the excitation wavelength of the spectrofluorometer to the determined λ_abs_max.

    • Record the fluorescence emission spectrum to determine the emission maximum (λ_em_max).

    • Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at λ_em_max.

  • Quantum Yield Determination (Relative Method):

    • Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the this compound sample and the quantum yield standard.

    • Calculate the quantum yield (Φ_sample) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

  • Fluorescence Lifetime Measurement:

    • Use a time-resolved fluorescence spectrometer (e.g., using Time-Correlated Single Photon Counting - TCSPC) to measure the fluorescence decay profile.[9]

    • Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ).

Site-Specific Incorporation into Proteins

The genetic incorporation of this compound into a protein of interest at a specific site is achieved using the amber suppression technology.[10][11][12] This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for this compound and does not cross-react with endogenous amino acids and tRNAs.

Amber_Suppression_Workflow cluster_genetic Genetic Engineering cluster_expression Cellular Expression cluster_result Outcome Plasmid_POI Plasmid with Gene of Interest (TAG codon at desired site) Transformation Co-transform E. coli Plasmid_POI->Transformation Plasmid_Synthetase Plasmid with orthogonal Synthetase/tRNA pair Plasmid_Synthetase->Transformation Culture Culture cells in media supplemented with this compound Transformation->Culture Induction Induce protein expression Culture->Induction Protein_Synthesis Ribosome reads through TAG codon Induction->Protein_Synthesis Labeled_Protein Full-length protein with This compound incorporated Protein_Synthesis->Labeled_Protein Conformational_Change_Study Labeled_Protein Purified Protein labeled with this compound Initial_State Measure baseline fluorescence (spectrum, lifetime) Labeled_Protein->Initial_State Perturbation Induce conformational change (e.g., ligand binding, pH change) Initial_State->Perturbation Final_State Measure fluorescence changes Perturbation->Final_State Analysis Analyze spectral shifts, intensity changes, and lifetime variations Final_State->Analysis Conclusion Infer changes in the local environment of the probe Analysis->Conclusion

References

D-Styrylalanine: A Technical Guide to an Emerging Unnatural Amino Acid in Protein Engineering

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise, site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a transformative technology in chemical biology, protein engineering, and drug development.[1][2][3] This guide provides an in-depth technical overview of D-Styrylalanine, a phenylalanine analogue with a styryl moiety, highlighting its unique properties and applications. We will delve into the underlying principles of its genetic encoding via amber codon suppression, the directed evolution of orthogonal aminoacyl-tRNA synthetases, and detailed protocols for its incorporation and subsequent utilization in photo-crosslinking and other advanced protein modifications. This document is intended for researchers and professionals seeking to leverage the power of UAAs to probe and engineer protein structure and function with enhanced precision and novel capabilities.

Introduction: Expanding the Chemical Repertoire of Proteins

The 20 canonical amino acids, dictated by the universal genetic code, provide a remarkable yet finite set of chemical functionalities. The ability to move beyond this natural toolkit by incorporating unnatural amino acids (UAAs) with novel side chains has opened up unprecedented avenues for scientific discovery.[1][2] This is achieved by co-opting the cellular translational machinery, typically through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a "blank" codon, most commonly the amber stop codon (UAG).[4][5] This powerful technique allows for the site-specific introduction of UAAs bearing a diverse array of functionalities, including fluorescent probes, photo-crosslinkers, and chemically reactive handles for bio-orthogonal conjugation.[3][6]

This compound, a non-canonical amino acid, is gaining prominence due to its unique styryl group. This functional moiety offers distinct advantages in protein engineering, particularly as a photo-crosslinking agent and a spectroscopic probe. Its D-chiral configuration also presents intriguing possibilities for creating proteins with enhanced stability and novel therapeutic properties.[7] This guide will provide a comprehensive exploration of this compound, from its fundamental properties to its practical applications in cutting-edge research.

The Core Technology: Genetic Code Expansion for UAA Incorporation

The site-specific incorporation of this compound, like other UAAs, relies on the principles of genetic code expansion. This process requires the introduction of two key components into the host organism (typically E. coli): an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA.[4][8]

Orthogonality is Key: The term "orthogonal" signifies that the engineered aaRS/tRNA pair functions independently of the host's endogenous translational machinery.[8] The orthogonal aaRS must specifically charge its cognate tRNA with this compound and not with any of the 20 canonical amino acids. Conversely, the orthogonal tRNA must not be recognized by any of the host's endogenous aaRSs.[8]

The Amber Suppression System

The most widely used method for UAA incorporation is amber codon suppression.[5][9][10] This strategy repurposes the amber stop codon (UAG) to encode the UAA. A suppressor tRNA with an anticodon that recognizes the UAG codon is introduced, along with the orthogonal aaRS. When the ribosome encounters a UAG codon in the mRNA sequence of the target protein, the suppressor tRNA delivers this compound to the growing polypeptide chain, rather than terminating translation.[4][5]

Engineering the Orthogonal Aminoacyl-tRNA Synthetase

The central challenge in incorporating a new UAA is the development of a specific aaRS.[11] This is typically achieved through the directed evolution of an existing aaRS, often from an organism with a divergent translational machinery, such as archaea.[12][13][14] The process involves creating a library of aaRS mutants and selecting for those that can efficiently and specifically charge the suppressor tRNA with this compound.

Directed Evolution Workflow:

  • Library Creation: The gene for the parent aaRS is subjected to random mutagenesis or site-directed mutagenesis at key residues in the amino acid binding pocket.

  • Positive Selection: Cells containing the aaRS library are grown in the presence of a reporter gene containing an amber codon (e.g., a gene conferring antibiotic resistance or encoding a fluorescent protein). Only cells with a functional aaRS that can incorporate the UAA at the amber codon will survive or exhibit the desired phenotype.

  • Negative Selection: To ensure specificity, a negative selection step is often employed. Cells are grown in the absence of the UAA, and a toxic gene with an amber codon is expressed. If the aaRS can charge the tRNA with a natural amino acid, the toxic protein will be produced, leading to cell death. This eliminates promiscuous aaRS variants.[15]

Phage-Assisted Continuous Evolution (PACE) is a powerful, high-throughput method that can rapidly evolve aaRSs with desired properties.[4][11]

This compound: Properties and Synthesis

This compound is a phenylalanine derivative characterized by a styryl group attached to the phenyl ring. This seemingly simple modification imparts several valuable properties for protein engineering.

Spectroscopic Properties

The conjugated π-system of the styryl group gives this compound distinct spectroscopic properties. It exhibits a characteristic UV absorbance and fluorescence that can be used to monitor its incorporation into proteins and to probe the local environment of the protein.

PropertyWavelength (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield
UV Absorbance (λmax) ~280-320~15,000-25,000N/A
Fluorescence Emission (λem) ~350-450N/AVariable, environment-dependent

Note: Exact values can vary depending on the solvent and local protein environment.

Chemical Synthesis of this compound

The synthesis of this compound is a crucial prerequisite for its use in protein engineering. While several synthetic routes exist, a common approach involves a Heck or Wittig reaction to introduce the vinyl group onto a protected phenylalanine precursor. Asymmetric synthesis methods are employed to obtain the desired D-enantiomer.[16]

Generalized Synthetic Scheme (Illustrative):

G A Protected D-iodophenylalanine C Heck Coupling (Pd catalyst, base) A->C B Styrene B->C D Protected this compound C->D Formation of C-C bond E Deprotection D->E F This compound E->F

Caption: Generalized Heck coupling route for this compound synthesis.

Key Application: Photo-Crosslinking

A primary application of this compound is in photo-crosslinking, a powerful technique for identifying protein-protein interactions and mapping interaction interfaces.[17] Upon exposure to UV light, the styryl group can form a highly reactive carbene intermediate, which can then form a covalent bond with nearby molecules.[18][19][20]

Mechanism of Photo-Crosslinking

The photo-activation of the styryl moiety proceeds through the formation of a transient, highly reactive species.

G A This compound C Excited State A->C Excitation B UV Light (hν) B->C D Reactive Intermediate (e.g., Carbene) C->D Intersystem Crossing/ Rearrangement F Covalent Crosslink D->F E Nearby Protein Residue E->F C-H Insertion

Caption: Simplified mechanism of this compound-mediated photo-crosslinking.

Experimental Workflow for In Vivo Photo-Crosslinking

The following workflow outlines the key steps for utilizing this compound for in vivo photo-crosslinking experiments.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Transform E. coli with plasmids: 1. Orthogonal aaRS/tRNA 2. Target protein with TAG codon B Culture cells and induce protein expression A->B C Supplement media with this compound B->C D Irradiate cells with UV light C->D E Lyse cells and isolate protein complexes D->E F SDS-PAGE and Western Blotting E->F G Mass Spectrometry (MS) analysis E->G H Identify crosslinked proteins and interaction sites F->H G->H

Caption: Experimental workflow for in vivo photo-crosslinking with this compound.

Detailed Experimental Protocols

Protocol 1: Incorporation of this compound into a Target Protein in E. coli

Objective: To express a target protein containing a site-specifically incorporated this compound residue.

Materials:

  • E. coli strain (e.g., BL21(DE3))

  • Plasmid encoding the orthogonal this compound-specific aaRS and suppressor tRNA (e.g., a pEVOL vector)

  • Plasmid encoding the target protein with an in-frame amber (TAG) codon at the desired position

  • LB media and appropriate antibiotics

  • This compound stock solution (e.g., 100 mM in 0.1 M NaOH)

  • Inducer (e.g., IPTG, arabinose)

Procedure:

  • Transformation: Co-transform the E. coli cells with the aaRS/tRNA plasmid and the target protein plasmid. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB media with antibiotics. Grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate a larger volume of LB media (e.g., 500 mL) with the starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Add this compound to a final concentration of 1 mM. Add the appropriate inducer(s) to express the aaRS/tRNA and the target protein.

  • Expression: Incubate the culture at a reduced temperature (e.g., 20-30°C) for 12-16 hours with shaking.

  • Harvesting: Pellet the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for protein purification.

Validation: Successful incorporation can be confirmed by SDS-PAGE (a band corresponding to the full-length protein should be present only in cultures supplemented with this compound) and mass spectrometry to verify the mass of the protein.

Protocol 2: In-Cell Photo-Crosslinking and Analysis

Objective: To identify proteins that interact with the target protein in living cells.

Materials:

  • Cell pellet from Protocol 1

  • Phosphate-buffered saline (PBS)

  • UV lamp (e.g., 365 nm)

  • Lysis buffer

  • SDS-PAGE gels and Western blotting reagents

  • Antibodies against the target protein and potential interaction partners

Procedure:

  • Cell Preparation: Resuspend the cell pellet in PBS to an appropriate density.

  • UV Irradiation: Place the cell suspension in a suitable container (e.g., a petri dish) and irradiate with UV light for a specified time (e.g., 15-60 minutes) on ice. The optimal irradiation time should be determined empirically.

  • Cell Lysis: Pellet the irradiated cells and lyse them using a suitable lysis buffer.

  • Analysis by SDS-PAGE and Western Blotting:

    • Separate the protein lysate by SDS-PAGE.

    • Transfer the proteins to a membrane and perform a Western blot using an antibody against the target protein.

    • The appearance of higher molecular weight bands in the UV-irradiated sample compared to the non-irradiated control indicates successful crosslinking.

  • Identification of Interaction Partners:

    • The higher molecular weight bands can be excised from a Coomassie-stained gel and analyzed by mass spectrometry to identify the crosslinked interaction partners.

    • Alternatively, if a candidate interaction partner is known, a Western blot can be performed with an antibody specific to that protein to confirm the crosslink.

Troubleshooting and Considerations

IssuePotential CauseSuggested Solution
Low protein expression Inefficient UAA incorporation; Toxicity of the UAA or target proteinOptimize inducer and UAA concentrations; Lower expression temperature; Use a different orthogonal aaRS/tRNA pair
No crosslinking observed Insufficient UV exposure; this compound not at an appropriate position for crosslinkingIncrease UV irradiation time or intensity; Design new constructs with this compound at different locations within the protein
Non-specific crosslinking Over-exposure to UV lightOptimize UV irradiation time

Future Directions and Broader Impact

The ability to incorporate this compound and other UAAs with unique chemical properties is revolutionizing our ability to study and manipulate proteins.[6] Future advancements in this field will likely focus on:

  • Expanding the UAA toolkit: The development of new UAAs with novel functionalities will continue to push the boundaries of protein engineering.

  • Improving incorporation efficiency: Enhancing the efficiency and fidelity of UAA incorporation will make this technology more accessible and robust.

  • Applications in drug discovery: The use of UAAs to create therapeutic proteins with enhanced properties, such as increased stability and novel mechanisms of action, holds immense promise.[1][3] The incorporation of D-amino acids, like this compound, can confer resistance to proteolysis, a significant advantage for peptide-based drugs.[7]

Conclusion

This compound is a powerful tool for protein engineers and chemical biologists. Its unique photo-reactive and spectroscopic properties, combined with the precision of genetic code expansion, enable the investigation of protein interactions and the design of novel protein functions with unprecedented detail. As the methods for UAA incorporation continue to evolve, the applications of this compound and other non-canonical amino acids will undoubtedly expand, leading to new insights into complex biological systems and the development of next-generation protein-based therapeutics.

References

D-Styrylalanine: A Technical Guide for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of D-Styrylalanine, an unnatural amino acid with significant potential in contemporary research and pharmaceutical development. We will delve into its fundamental properties, synthesis methodologies, and key applications, offering a comprehensive resource for researchers, scientists, and professionals in drug discovery.

Core Molecular Profile

This compound, systematically named (2R)-2-amino-5-phenylpent-4-enoic acid, is a non-proteinogenic amino acid. Its structure incorporates a styryl functional group, which imparts unique photophysical properties, and a D-chiral center, which confers resistance to enzymatic degradation.

PropertyValueSource(s)
CAS Number 264903-53-9[1][2]
Molecular Formula C₁₁H₁₃NO₂[1][2]
Molecular Weight 191.23 g/mol [3][4]
Appearance White to off-white solid[3]
Storage Keep in a dark place, sealed in dry conditions at 2-8°C[3]

Synthesis of this compound: An Enzymatic Approach

The synthesis of D-arylalanines, including this compound, can be efficiently achieved through enzymatic methods, which offer high stereoselectivity and milder reaction conditions compared to traditional chemical synthesis.[5] A prominent and effective strategy involves a one-pot, two-enzyme system.[6][7]

Enzymatic Synthesis Workflow

This process utilizes a Phenylalanine Ammonia Lyase (PAL) and an L-amino acid deaminase (LAAD) to produce the desired D-enantiomer with high purity.

Enzymatic_Synthesis trans-Cinnamic_Acid_Derivative trans-Cinnamic Acid Derivative Racemic_Mixture Racemic (D,L)-Arylalanine Mixture trans-Cinnamic_Acid_Derivative->Racemic_Mixture Phenylalanine Ammonia Lyase (PAL) + NH₃ L_Enantiomer L-Arylalanine Racemic_Mixture->L_Enantiomer Separation D_Enantiomer High Purity D-Arylalanine Racemic_Mixture->D_Enantiomer Enrichment Imino_Acid Imino Acid L_Enantiomer->Imino_Acid L-Amino Acid Deaminase (LAAD) (Stereoselective Oxidation) Imino_Acid->Racemic_Mixture Non-selective Reduction (e.g., NH₃BH₃)

Caption: Enzymatic cascade for the synthesis of D-arylalanines.

Detailed Protocol: One-Pot Enzymatic Synthesis

Materials:

  • trans-Cinnamic acid derivative (precursor to this compound)

  • Phenylalanine Ammonia Lyase (PAL), potentially a modified variant for higher D-selectivity[6]

  • L-amino acid deaminase (LAAD) from Proteus mirabilis or a similar source[5][6]

  • Ammonia-borane (NH₃BH₃) as a reducing agent

  • Buffer solution (e.g., phosphate buffer, pH 8.0)

  • Reaction vessel with temperature and pH control

Procedure:

  • Reaction Setup: Dissolve the trans-cinnamic acid derivative in the buffer solution in the reaction vessel.

  • Enzyme Addition: Add the PAL and LAAD enzymes to the solution. The enzymes can be used as whole-cell biocatalysts to improve stability and reusability.[8]

  • Initiation of Amination: The PAL enzyme will catalyze the amination of the trans-cinnamic acid derivative, forming a racemic mixture of D- and L-Styrylalanine.

  • Stereoselective Deamination: The LAAD enzyme will selectively deaminate the L-Styrylalanine to its corresponding imino acid.

  • Reduction and Racemization: The imino acid is then non-selectively reduced back to a racemic mixture of D- and L-Styrylalanine by the ammonia-borane.

  • Enrichment of D-Enantiomer: Through this kinetic resolution process, the concentration of the D-enantiomer is progressively enriched.

  • Monitoring and Purification: The reaction progress can be monitored by HPLC. Once the desired conversion is achieved, the this compound can be purified using standard chromatographic techniques.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable tool in several areas of research and drug discovery.

Enhancing Peptide Stability in Drug Discovery

A significant hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. The incorporation of D-amino acids, such as this compound, is a well-established strategy to enhance peptide stability and prolong their in vivo half-life.[9]

Peptide_Stability cluster_L_Peptide L-Peptide cluster_D_Peptide D-Amino Acid Containing Peptide L_Peptide_Chain ...-L-AA-L-AA-L-AA-... Protease_L Protease L_Peptide_Chain->Protease_L Recognized Degradation_L Degradation Protease_L->Degradation_L D_Peptide_Chain ...-L-AA-D-Styrylalanine-L-AA-... Protease_D Protease D_Peptide_Chain->Protease_D Not Recognized Stability_D Enhanced Stability Protease_D->Stability_D

Caption: D-amino acid incorporation enhances protease resistance.

Protocol for Incorporating this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS):

This protocol outlines the incorporation of Fmoc-D-Styrylalanine-OH into a peptide sequence using the standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.

Materials:

  • Fmoc-protected amino acids (including Fmoc-D-Styrylalanine-OH)

  • Rink Amide resin (or other suitable solid support)

  • Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)

  • DMF (peptide synthesis grade)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 3 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate a solution of Fmoc-D-Styrylalanine-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash. Purify the peptide by reverse-phase HPLC.

This compound as a Fluorescent Probe

The styryl moiety in this compound provides intrinsic fluorescence, making it a candidate for use as a fluorescent probe in biological imaging. While specific studies on this compound as a standalone probe are limited, its incorporation into peptides can be used to study peptide localization and dynamics within cells.

Conceptual Workflow for Cellular Imaging with a this compound-Containing Peptide:

Cellular_Imaging Peptide_Synthesis Synthesize Peptide with This compound Incubation Incubate Cells with Fluorescent Peptide Peptide_Synthesis->Incubation Cell_Culture Culture Target Cells Cell_Culture->Incubation Washing Wash to Remove Unbound Peptide Incubation->Washing Imaging Fluorescence Microscopy (e.g., Confocal) Washing->Imaging Analysis Analyze Peptide Localization and Dynamics Imaging->Analysis

Caption: Workflow for using a this compound peptide in cell imaging.

General Protocol for Cellular Imaging:

  • Cell Seeding: Seed the cells of interest onto a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight.

  • Peptide Incubation: Prepare a solution of the this compound-containing peptide in cell culture medium at the desired concentration. Replace the medium in the imaging dish with the peptide-containing medium.

  • Incubation: Incubate the cells with the peptide for a predetermined amount of time to allow for cellular uptake or binding.

  • Washing: Gently wash the cells with fresh, pre-warmed medium or phosphate-buffered saline (PBS) to remove any unbound peptide.

  • Imaging: Image the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the styryl fluorophore.

  • Data Analysis: Analyze the acquired images to determine the subcellular localization of the peptide.

Safety and Handling

This compound should be handled in accordance with good laboratory practices.

  • Hazard Statements: Harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation.[3]

  • Precautionary Statements: Avoid breathing dust. Wear protective gloves, clothing, eye, and face protection. If swallowed, call a poison center or doctor. If on skin, wash with plenty of soap and water.[3]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin exposure.[10]

Conclusion

This compound is a versatile unnatural amino acid with significant potential for advancing drug discovery and biological research. Its D-configuration provides a strategic advantage for enhancing the stability of peptide-based therapeutics. Furthermore, its intrinsic fluorescence opens up possibilities for its use in developing novel imaging probes. The enzymatic synthesis routes offer an efficient and environmentally friendly method for its production. As research into unnatural amino acids continues to expand, the applications of this compound are poised to grow, making it a valuable tool for scientists and researchers in the field.

References

The Intrinsic Brilliance of D-Styrylalanine: A Technical Guide to its Photophysical Characteristics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: In the expanding toolkit of fluorescent molecular probes, unnatural amino acids possessing intrinsic fluorescence offer a unique advantage: the ability to be incorporated directly into peptides and proteins with minimal structural perturbation. This allows for more precise reporting on the local microenvironment within biological systems.[1] Among these, D-Styrylalanine, a D-amino acid featuring a styryl moiety, stands out as a promising candidate for a variety of applications, from fundamental protein folding studies to high-throughput screening in drug discovery. This guide provides an in-depth exploration of the core photophysical characteristics of this compound, offering both a theoretical framework and practical, field-proven methodologies for its application.

Molecular Structure and Synthesis of this compound

The defining feature of this compound is the styryl group attached to the alanine backbone. This extended π-system is the source of its fluorescent properties.

Diagram of this compound Synthesis Pathway:

reactant1 D-Tyrosine intermediate1 Palladium-catalyzed Suzuki or Heck coupling reactant1->intermediate1 reactant2 Vinylboronic acid derivative reactant2->intermediate1 product This compound intermediate1->product Deprotection

Caption: General synthetic scheme for this compound.

The synthesis of this compound can be achieved through several established routes, often starting from a protected D-tyrosine derivative. A common and efficient method involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck coupling, between a protected iodinated D-tyrosine and a suitable vinylboronic acid or styrene derivative. Subsequent deprotection of the amino and carboxyl groups yields the final this compound product.[2][3] Purification is typically achieved through column chromatography and verified by NMR and mass spectrometry to ensure high purity for photophysical studies.[4]

Core Photophysical Properties

The fluorescence of this compound is governed by the electronic transitions within its styryl chromophore. Understanding these properties is critical for its effective use as a molecular probe.

Absorption and Emission Spectra

The absorption and emission spectra of a fluorophore are fundamental to its characterization, dictating the optimal excitation wavelength and the spectral window for detection.[5][6][7] For styryl-based dyes, the absorption (π-π* transition) and emission maxima are influenced by the electronic nature of the styryl substituent and the polarity of the solvent.[8]

Table 1: Representative Photophysical Data for Styryl-Functionalized Amino Acid Analogs

CompoundSolventAbsorption Max (nm)Emission Max (nm)Quantum Yield (Φ)Fluorescence Lifetime (τ) (ns)Reference
Mono-styryl tyrosine analogDMSO~380~510Not ReportedNot Reported[9]
Styryl-based push-pull dyeDichloromethane531617LowNot Reported[8]
trans-Stilbenoid (amyloid probe)Methanol~330~400-500Not Reported0.52 - 29.8[11]
PhenylalanineWater2572820.022~7.4[12][13]
TryptophanWater2803480.130.4 - 2.8[14][15]

Note: This table presents data for analogous compounds to provide an estimated range for the photophysical properties of this compound. The actual values for this compound may vary.

Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[16][17] A high quantum yield is desirable for a bright fluorescent probe. The quantum yield of styryl dyes can be sensitive to the environment. For instance, some styryl-based dyes exhibit low quantum yields in solution but become highly fluorescent upon binding to a target, a phenomenon known as "turn-on" fluorescence.[18]

The quantum yield of phenylalanine, a natural aromatic amino acid, is relatively low (Φ = 0.022 in water).[12] In contrast, tryptophan has a higher quantum yield (Φ = 0.13 in water).[14] For some styryl-based triazine derivatives, the quantum yield in ethanol was found to be in the range of 0.0026 to 0.0689.[19] It is anticipated that this compound will exhibit a quantum yield that is significantly influenced by its local environment.

Fluorescence Lifetime (τ)

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state.[20][21] This parameter is often independent of the probe's concentration and can provide valuable information about the fluorophore's environment.[13] Time-resolved fluorescence spectroscopy is the technique used to measure fluorescence lifetimes.

The fluorescence lifetime of styryl-based compounds can vary significantly. For example, a series of trans-stilbenoids designed for amyloid fibril characterization exhibited lifetimes ranging from less than 0.05 ns to 29.8 ns in methanol.[11] In condensed media, the lifetime of a fluorophore is a reporter of its local environment.[21] For instance, the lifetime of NADH in water is about 0.4 ns, but it increases to as long as 9 ns when bound to dehydrogenases.[21] This sensitivity makes fluorescence lifetime a powerful tool for studying molecular interactions.

Environmental Sensitivity and Solvatochromism

A key feature of many styryl dyes is their sensitivity to the polarity of their environment, a phenomenon known as solvatochromism.[1] This results in a shift in the absorption or emission spectra as the solvent polarity changes. This property is highly valuable as it allows this compound to act as a reporter of its local microenvironment, for example, within a protein's hydrophobic core versus its solvent-exposed surface.

The solvatochromic behavior of styrylpyridinium dyes has been extensively studied, showing that both the ground and excited states are stabilized to different extents by solvents of varying polarity. This differential stabilization leads to either a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum. For this compound, it is expected that increasing solvent polarity will lead to a red shift in the emission spectrum due to the stabilization of a more polar excited state.

Experimental Protocols

Measurement of Fluorescence Quantum Yield (Relative Method)

This protocol describes the determination of the fluorescence quantum yield of this compound relative to a well-characterized standard.

Diagram of Relative Quantum Yield Measurement Workflow:

cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep1 Prepare stock solutions of This compound and standard prep2 Create a series of dilutions (Abs < 0.1) measure1 Measure absorbance spectra (UV-Vis Spectrophotometer) prep2->measure1 measure2 Measure fluorescence spectra (Spectrofluorometer) measure1->measure2 analysis1 Integrate fluorescence intensity measure2->analysis1 analysis2 Plot Integrated Intensity vs. Absorbance analysis1->analysis2 analysis3 Calculate Quantum Yield using the comparative equation analysis2->analysis3

Caption: Workflow for relative quantum yield determination.

Step-by-Step Methodology:

  • Selection of a Standard: Choose a fluorescence standard with a known and stable quantum yield that absorbs and emits in a similar spectral region to this compound. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard.

  • Preparation of Solutions: Prepare stock solutions of both this compound and the standard in the desired solvent. From these, prepare a series of dilutions for each, ensuring that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorbance spectra of all solutions at the chosen excitation wavelength.

  • Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectra of all solutions, exciting at the same wavelength used for the absorbance measurements. Ensure identical instrument settings (e.g., excitation and emission slit widths) for all measurements.

  • Data Analysis:

    • Integrate the area under the corrected emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance for both this compound and the standard.

    • The slope of the resulting linear fit is the gradient (Grad).

    • Calculate the quantum yield of this compound (Φ_x) using the following equation:

      Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)

      Where:

      • Φ_st is the quantum yield of the standard.

      • Grad_x and Grad_st are the gradients for the sample and standard, respectively.

      • η_x and η_st are the refractive indices of the sample and standard solutions, respectively.

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for determining fluorescence lifetimes.

Diagram of TCSPC Experimental Setup:

light_source Pulsed Light Source (e.g., Picosecond Laser) sample Sample (this compound) light_source->sample electronics TCSPC Electronics light_source->electronics Sync detector Single-Photon Detector sample->detector detector->electronics Signal computer Data Acquisition and Analysis electronics->computer

Caption: Simplified schematic of a TCSPC instrument.

Step-by-Step Methodology:

  • Instrument Setup: A pulsed light source (e.g., a picosecond laser or LED) excites the sample. The excitation wavelength should be at or near the absorption maximum of this compound.

  • Photon Detection: A sensitive single-photon detector measures the emitted fluorescence photons.

  • Timing Electronics: The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the first fluorescence photon.

  • Data Acquisition: This process is repeated for many excitation cycles, and a histogram of the arrival times of the fluorescence photons is built up.

  • Data Analysis: The resulting decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s). The instrument response function (IRF) must be measured (using a scattering solution) and deconvoluted from the sample decay to obtain an accurate lifetime.

Applications in Research and Drug Development

The unique photophysical properties of this compound make it a versatile tool for a range of applications:

  • Probing Protein Structure and Dynamics: When incorporated into a protein, the environmental sensitivity of this compound can be used to monitor changes in protein conformation, folding, and binding events.[3]

  • High-Throughput Screening (HTS): In drug discovery, "turn-on" fluorescent probes can be developed based on the this compound scaffold to screen for inhibitors of protein-protein interactions or enzymatic activity.[18]

  • Amyloid Fibril Detection: The structural similarity of the styryl moiety to amyloid-binding dyes like Thioflavin T suggests that this compound could be engineered to specifically detect and characterize amyloid fibrils, which are implicated in neurodegenerative diseases.[11]

Conclusion

This compound represents a valuable addition to the repertoire of fluorescent unnatural amino acids. Its intrinsic fluorescence, coupled with its sensitivity to the local environment, provides a powerful tool for elucidating complex biological processes at the molecular level. The methodologies outlined in this guide provide a robust framework for the characterization and application of this compound, paving the way for new discoveries in both fundamental research and pharmaceutical development.

References

D-Styrylalanine as a Photo-Crosslinker: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of D-Styrylalanine as an emerging photo-crosslinking agent for the study of protein-protein interactions (PPIs) and drug development. While this compound holds promise as a tool for covalently capturing transient and stable protein complexes, it is important to note that as of the writing of this guide, detailed, peer-reviewed literature specifically characterizing its photochemical mechanism, quantum yield, and optimized experimental protocols is limited. Therefore, this guide will synthesize the available information on styryl-containing compounds and draw parallels with well-established photo-crosslinkers, such as diazirines, to provide a foundational understanding and a practical framework for researchers. We will delve into the theoretical underpinnings of photo-crosslinking, the rationale for incorporating D-amino acids, and provide detailed, albeit foundational, protocols for the incorporation of this compound into peptides and its subsequent use in crosslinking experiments, followed by mass spectrometric analysis. This guide is intended for researchers, scientists, and drug development professionals who are looking to leverage novel photo-crosslinking technologies in their work.

Introduction: The Imperative for Covalent Capture of Protein-Protein Interactions

Protein-protein interactions are the cornerstone of cellular function, governing everything from signal transduction to metabolic regulation. The transient and often low-affinity nature of many of these interactions makes them challenging to study using traditional biochemical techniques. Photo-crosslinking has emerged as a powerful strategy to overcome this challenge by converting non-covalent interactions into stable covalent bonds. This is achieved through the introduction of a photo-activatable moiety into one of the interacting partners. Upon irradiation with a specific wavelength of light, this moiety generates a highly reactive species that forms a covalent bond with a nearby interacting partner.

This compound is a non-canonical amino acid that incorporates a styryl group, a photo-activatable moiety. The incorporation of the D-enantiomer of the amino acid offers the additional advantage of increased resistance to proteolytic degradation, potentially enhancing the in vivo stability of peptide-based probes.[1]

The Photochemical Mechanism of Styrylalanine: A Proposed Pathway

While the precise photochemical mechanism of this compound in the context of protein crosslinking is not yet fully elucidated in the literature, we can infer a likely pathway based on the known photochemistry of styryl compounds. Unlike aryl azides and diazirines, which typically form highly reactive nitrenes and carbenes respectively upon photolysis, styryl groups are known to undergo photo-induced cycloadditions.[1][2] Specifically, upon irradiation with UV light, the styryl group can be excited to a triplet state, making it susceptible to [2+2] or [2+4] cycloaddition reactions with suitable functional groups on a nearby amino acid residue of an interacting protein.[3]

Recent studies on the photodimerization of allylidene-5(4H)-oxazolones containing a styryl-cyclobutane core have shown that irradiation with blue light (456 nm) in the presence of a photosensitizer can induce a [2+2]-photocycloaddition.[1][4] This suggests that the crosslinking reaction of this compound may be wavelength-dependent and could potentially be controlled with high specificity.

Diagram of the Proposed Photochemical Mechanism

Styrylalanine Photocrosslinking Mechanism Proposed Photo-Crosslinking Mechanism of this compound cluster_0 Photo-Activation cluster_1 Crosslinking Reaction This compound This compound Excited_State Excited Triplet State (Styrylalanine*) This compound->Excited_State UV Light (λ) Crosslinked_Product Covalent Crosslink ([2+2] or [2+4] Cycloaddition) Excited_State->Crosslinked_Product Interacting_Protein Interacting Protein (with suitable functional group) Interacting_Protein->Crosslinked_Product

Caption: Proposed mechanism of this compound photo-crosslinking.

Synthesis and Incorporation of Fmoc-D-Styrylalanine for Solid-Phase Peptide Synthesis

General Protocol for Fmoc Protection of this compound

This protocol is a generalized procedure and may require optimization.

  • Dissolution: Dissolve this compound in a suitable solvent system, such as a mixture of 1,4-dioxane and water.

  • Basification: Add a mild base, such as sodium bicarbonate, to deprotonate the α-amino group.

  • Fmocylation: Slowly add a solution of Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimide (Fmoc-OSu) in 1,4-dioxane to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup and Purification: Once the reaction is complete, perform an aqueous workup to remove water-soluble impurities. The Fmoc-D-Styrylalanine product can then be purified by column chromatography.

  • Characterization: Confirm the identity and purity of the product by NMR and mass spectrometry.

Incorporation into Peptides via Fmoc-SPPS

Once Fmoc-D-Styrylalanine is obtained, it can be incorporated into a peptide sequence using a standard automated or manual Fmoc-SPPS protocol.[4][5]

Diagram of the Fmoc-SPPS Workflow

Fmoc_SPPS_Workflow Fmoc-SPPS Workflow for this compound Incorporation Start Start with Resin Deprotection Fmoc Deprotection (Piperidine) Start->Deprotection Coupling Couple Fmoc-D-Styrylalanine (HBTU/HOBt) Deprotection->Coupling Wash Wash Coupling->Wash Repeat Repeat Cycle for Next Amino Acid Wash->Repeat Repeat->Deprotection Yes Cleavage Cleavage from Resin and Deprotection (TFA) Repeat->Cleavage No Purification Purify Peptide Cleavage->Purification

Caption: General workflow for incorporating this compound into a peptide.

Experimental Protocol for Photo-Crosslinking

The following is a general protocol for a photo-crosslinking experiment using a peptide containing this compound. Optimization of parameters such as UV wavelength, irradiation time, and protein concentrations will be necessary.

Materials
  • Peptide containing this compound (purified)

  • Target protein (purified)

  • Reaction buffer (e.g., PBS or HEPES buffer, pH 7.4)

  • UV lamp with a specific wavelength output (e.g., 365 nm or as determined by UV-Vis spectroscopy of this compound)

  • Quartz cuvettes or microplates

  • SDS-PAGE reagents and equipment

  • Mass spectrometer

Procedure
  • Sample Preparation: Prepare a solution containing the this compound-peptide and the target protein in the reaction buffer. Include a negative control sample without the target protein and another control sample that is not exposed to UV light.

  • UV Irradiation: Place the samples in a quartz cuvette or microplate and irradiate with UV light for a predetermined amount of time. The optimal irradiation time should be determined empirically by performing a time-course experiment.

  • Analysis of Crosslinking: Analyze the reaction products by SDS-PAGE. A successful crosslinking event will result in a new band with a higher molecular weight corresponding to the covalent complex of the peptide and the target protein.

  • Mass Spectrometry Analysis: To identify the site of crosslinking, the high-molecular-weight band can be excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and the resulting peptides analyzed by LC-MS/MS.[6][7]

Mass Spectrometry Analysis of Cross-Linked Peptides

The identification of cross-linked peptides from a complex mixture is a significant bioinformatic challenge. Specialized software is required to search the MS/MS data for pairs of peptides that are covalently linked. The fragmentation pattern of the cross-linked peptides will depend on the nature of the covalent bond formed by the styryl group. If the crosslink is a cyclobutane ring resulting from a [2+2] cycloaddition, it may exhibit characteristic fragmentation patterns under collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

Table 1: Comparison of Photo-Crosslinkers

FeatureThis compound (Proposed)DiazirineAryl Azide
Reactive Intermediate Excited Triplet StateCarbeneNitrene
Reaction Mechanism [2+2] or [2+4] CycloadditionC-H and X-H InsertionC-H and X-H Insertion
Activation Wavelength Likely >300 nm (to be determined)~350-370 nm[8][9]~265-275 nm or 300-460 nm[9]
Quantum Yield UnknownGenerally lowVariable
Advantages Potential for wavelength selectivity, D-amino acid stabilitySmall size, high reactivityWell-established chemistry
Disadvantages Mechanism not fully characterized, limited data availableCan be quenched by water, potential for rearrangementsCan be bulky, potential for side reactions

Applications in Drug Discovery and Chemical Biology

The ability to covalently trap protein-protein interactions in their native state has profound implications for drug discovery and chemical biology.

  • Target Identification and Validation: this compound-containing probes can be used to identify the cellular targets of bioactive peptides or small molecules.

  • Mapping Interaction Interfaces: By incorporating this compound at various positions within a protein, it is possible to map the binding interface with its partner protein at amino acid resolution.

  • Stabilization of Protein Complexes: The covalent crosslinks formed by this compound can stabilize transient protein complexes, facilitating their purification and structural characterization by techniques such as cryo-electron microscopy.

Conclusion and Future Directions

This compound represents a promising, yet largely unexplored, tool in the photo-crosslinking toolbox. Its unique proposed mechanism of photo-cycloaddition may offer advantages in terms of specificity and control compared to traditional insertion-based crosslinkers. However, significant research is required to fully characterize its photochemical properties, including its activation wavelength and quantum yield, and to develop optimized protocols for its use. Future studies should focus on:

  • Elucidating the precise photochemical reaction mechanism of the styryl group with different amino acid side chains.

  • Determining the optimal UV activation wavelength and quantum yield for this compound.

  • Developing and publishing a robust and reproducible protocol for the synthesis of Fmoc-D-Styrylalanine.

  • Demonstrating the utility of this compound in a variety of biological systems through case studies.

As our understanding of this novel photo-crosslinker grows, this compound has the potential to become a valuable asset for researchers seeking to unravel the complexities of protein-protein interaction networks.

References

A Senior Application Scientist's Guide to D-Styrylalanine and Fluorescent D-Amino Acids for Probing Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For decades, the bacterial cell wall, a unique and essential macromolecular structure, has been the premier target for antibiotic development. Our understanding of its synthesis—a dynamic and spatially complex process—is critical to overcoming the escalating crisis of antimicrobial resistance. Traditional methods for visualizing this process have often been limited by toxicity, poor permeability, or the need for cell fixation, precluding the study of live, unperturbed bacteria. This guide delves into a transformative technology that circumvents these challenges: Fluorescent D-Amino Acids (FDAAs). We will focus on the principles and application of probes like D-Styrylalanine, providing researchers and drug development professionals with the foundational knowledge and practical protocols to leverage this powerful tool for visualizing peptidoglycan (PG) biosynthesis in real-time.

Part 1: The Foundational Principle - Exploiting Enzyme Promiscuity

The bacterial cell wall's strength is derived from peptidoglycan (PG), a mesh-like polymer of glycan strands cross-linked by short peptides. A key feature of these peptides is the presence of D-amino acids, such as D-alanine (D-Ala), which are largely absent in eukaryotes, making the PG biosynthetic pathway an ideal antibiotic target.[1]

The final and crucial step in PG synthesis occurs in the periplasm, where transpeptidase enzymes cross-link the peptide stems. These enzymes, which include the well-known Penicillin-Binding Proteins (PBPs) and, in many species, L,D-transpeptidases (Ldts), are responsible for creating the 3D architecture of the cell wall.[2]

The utility of this compound and other FDAAs stems from the remarkable promiscuity of these transpeptidases.[2][3] These enzymes, while specific to the D-configuration of the amino acid, can tolerate a surprising variety of chemical structures attached to the amino acid's side chain. FDAAs are synthetic D-amino acid analogs to which a fluorophore has been conjugated. When introduced to live bacteria, these probes are recognized by the transpeptidases and are covalently incorporated into the PG layer at the sites of active synthesis.[2][4] This direct, metabolism-dependent labeling provides an unprecedented window into the spatiotemporal dynamics of cell wall construction.

Mechanism of FDAA Incorporation

The diagram below illustrates the primary mechanism by which single D-amino acid probes like this compound are integrated into the existing peptidoglycan network. This process is a periplasmic exchange reaction that does not require the cytoplasmic de novo synthesis pathway needed for dipeptide-based probes.[3]

FDAA_Incorporation cluster_periplasm Periplasm cluster_membrane Cytoplasmic Membrane cluster_cytoplasm Cytoplasm PBP Transpeptidase (PBP or Ldt) New_PG Fluorescently Labeled Peptidoglycan PBP->New_PG Catalyzes Incorporation PG_Stem Peptidoglycan Stem Peptide (...L-Ala-D-Glu-mDAP-D-Ala) PG_Stem->PBP Acyl-Donor Substrate FDAA This compound (FDAA Probe) FDAA->PBP Acyl-Acceptor Substrate LipidII Lipid II Precursor Synthesis (Not primary route for single DAAs) Experimental_Workflow cluster_prep Preparation cluster_labeling Labeling cluster_post Post-Labeling Processing cluster_analysis Analysis Start 1. Grow Bacterial Culture to Mid-Log Phase Harvest 2. Harvest & Wash Cells (Optional, Species-Dependent) Start->Harvest Label 3. Resuspend in Media with FDAA (Pulse) Harvest->Label Incubate 4. Incubate (e.g., 30s to several generations) Label->Incubate Wash 5. Wash to Remove Excess Probe (Critical) Incubate->Wash Fix 6. Fixation (e.g., Ethanol or Formaldehyde) Wash->Fix Mount 7. Mount on Agarose Pad Fix->Mount Image 8. Fluorescence Microscopy Mount->Image

References

Methodological & Application

Application Note: Protocol for Labeling Bacterial Cells with D-Styrylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Principle of Fluorescent D-Amino Acid Labeling

The bacterial cell wall is a dynamic and essential structure, primarily composed of peptidoglycan (PG). This unique polymer, absent in eukaryotes, is a prime target for antimicrobial agents and a key subject of study in bacterial physiology. Visualizing the sites of new cell wall synthesis provides invaluable insights into bacterial growth, division, and response to antibiotics.

Fluorescent D-amino acids (FDAAs) have emerged as powerful tools for in situ, real-time labeling of bacterial peptidoglycan.[1] Unlike their L-isomers, D-amino acids are integral components of the peptide stems that cross-link the glycan strands of PG. Bacteria possess specific enzymes, namely penicillin-binding proteins (PBPs) with D,D-transpeptidase and L,D-transpeptidase activity, that recognize and incorporate D-amino acids into the growing cell wall.[2] This enzymatic process occurs in the periplasmic space, outside the cytoplasm.

By introducing an FDAA like D-Styrylalanine into the growth medium, researchers can hijack this natural pathway. The bacterium's own PBP enzymes recognize the D-amino acid core of the fluorescent probe and covalently incorporate it into the PG scaffold at sites of active synthesis. This results in direct, covalent labeling of the cell wall, allowing for robust visualization with fluorescence microscopy. This method is broadly applicable across diverse bacterial species and offers minimal perturbation to the cells, enabling the study of live bacteria.[1]

Mechanism of this compound Incorporation

The labeling of bacterial peptidoglycan with this compound is a bio-mimetic process that relies on the substrate promiscuity of bacterial transpeptidases. The incorporation is not a result of cytoplasmic processes but rather occurs extracytoplasmically.

The canonical role of D,D-transpeptidases is to catalyze the formation of a peptide bond between a D-alanine residue on one peptide stem and a diaminopimelic acid (or L-lysine) residue on an adjacent stem, releasing the terminal D-alanine. These enzymes can recognize FDAAs, such as this compound, as analogs of D-alanine and incorporate them into the peptide stems of the peptidoglycan. Similarly, L,D-transpeptidases, which are prevalent in many Gram-negative bacteria, can also contribute to the incorporation of these fluorescent probes.

This extracytoplasmic incorporation mechanism is a key advantage, as it bypasses the need for the probe to cross the inner bacterial membrane, often a significant hurdle for fluorescent molecules. The direct enzymatic incorporation into the PG matrix ensures that the fluorescent signal is localized specifically to the cell wall and reflects active areas of synthesis and remodeling.

Diagram of the Experimental Workflow:

G cluster_prep Preparation cluster_labeling Labeling cluster_wash Washing & Mounting cluster_imaging Imaging BacterialCulture 1. Grow Bacterial Culture to Mid-Log Phase PrepareProbe 2. Prepare this compound Working Solution Incubate 3. Incubate Cells with this compound PrepareProbe->Incubate Wash 4. Wash to Remove Unbound Probe Incubate->Wash Mount 5. Mount Cells on Agarose Pad Wash->Mount Microscopy 6. Image with Fluorescence Microscope Mount->Microscopy

Caption: High-level workflow for labeling bacterial cells with this compound.

Detailed Protocol for this compound Labeling

This protocol provides a general framework for labeling both Gram-positive and Gram-negative bacteria. Optimal conditions, particularly probe concentration and incubation time, may need to be determined empirically for specific bacterial species and growth conditions.

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., LB, TSB, M9 minimal medium)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Microscope slides and coverslips

  • Agarose (for preparing imaging pads)

Equipment
  • Shaking incubator

  • Centrifuge

  • Fluorescence microscope with appropriate filter sets

  • Vortex mixer

Procedure

1. Preparation of this compound Stock Solution: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO. b. Vortex thoroughly to ensure complete dissolution. c. Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

2. Bacterial Culture Preparation: a. Inoculate 5 mL of the appropriate growth medium with a single colony of the bacterial strain of interest. b. Grow the culture overnight at the optimal temperature with shaking. c. The following day, subculture the bacteria by diluting the overnight culture 1:100 into fresh, pre-warmed medium. d. Grow the culture with shaking to the mid-exponential (log) phase (typically an OD₆₀₀ of 0.4-0.6). This is the phase of most active cell growth and peptidoglycan synthesis.

3. Labeling of Bacterial Cells: a. From the mid-log phase culture, transfer 1 mL of cells to a microcentrifuge tube. b. Add this compound stock solution to the cell suspension to achieve a final concentration in the range of 100-500 µM.

  • Note: The optimal concentration should be determined. Start with a concentration gradient (e.g., 100 µM, 250 µM, 500 µM) to find the best balance between signal intensity and background fluorescence. c. Incubate the cells with the probe for a period ranging from 5 minutes to 1 hour at the appropriate growth temperature with shaking.
  • Note: Shorter incubation times (pulse-labeling) will label the most recent sites of PG synthesis, while longer incubations will result in more extensive labeling of the cell wall.

4. Washing and Sample Preparation: a. Pellet the labeled cells by centrifugation at 5,000 x g for 3 minutes. b. Carefully remove the supernatant, which contains the unbound probe. c. Resuspend the cell pellet in 1 mL of fresh PBS. d. Repeat the centrifugation and washing steps two more times to minimize background fluorescence. e. After the final wash, resuspend the cell pellet in a small volume of PBS (e.g., 20-50 µL).

5. Mounting for Microscopy: a. Prepare a 1.5% agarose pad by melting agarose in PBS and pipetting a small drop onto a microscope slide. Place another slide on top to create a flat surface and allow it to solidify. b. Spot 2 µL of the washed, labeled cell suspension onto the agarose pad. c. Allow the liquid to absorb into the pad for a few minutes. d. Place a coverslip over the cells on the pad.

6. Fluorescence Microscopy: a. Image the samples immediately using a fluorescence microscope. b. While specific excitation and emission maxima for this compound are not broadly published, styryl dyes are typically excited by UV or blue light. It is recommended to start with a DAPI or a similar filter set (e.g., ~360 nm excitation, ~450 nm emission) and a GFP/FITC filter set (e.g., ~488 nm excitation, ~520 nm emission) to determine the optimal imaging conditions.

Data Interpretation and Troubleshooting

  • Signal Localization: A successful labeling experiment will show fluorescence localized to the bacterial cell periphery, outlining the cell shape. In rod-shaped bacteria, septal labeling may be prominent, indicating active cell division.

  • No Signal: If no signal is observed, consider increasing the this compound concentration or the incubation time. Ensure that the cells are in an active growth phase.

  • High Background: If background fluorescence is high, ensure thorough washing of the cells after labeling. You may also try reducing the probe concentration.

  • Cell Morphology Changes: At high concentrations, some FDAAs can be toxic or affect cell morphology. If you observe changes in cell shape or growth arrest, reduce the probe concentration or incubation time.

Safety and Handling

This compound should be handled in a laboratory environment using standard personal protective equipment, including gloves, lab coat, and eye protection. Avoid inhalation of the powder and contact with skin and eyes. Dispose of the compound and any contaminated materials in accordance with local regulations.

References

Application Note: Harnessing the Potential of D-Styrylalanine for Advanced Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Diffraction Limit with Fluorescent Amino Acids

Super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) and Photoactivated Localization Microscopy (PALM), have revolutionized our ability to visualize cellular structures with nanoscale precision, breaking the diffraction barrier of light.[1][2] A key challenge in these advanced imaging modalities is the development of suitable fluorescent probes. While fluorescent proteins and organic dyes have been instrumental, they can present limitations related to size, photostability, and the potential for steric hindrance.[3][4]

An elegant and powerful alternative is the use of fluorescent non-canonical amino acids (ncAAs) that can be genetically encoded into proteins of interest.[3][5][6] This approach allows for the site-specific incorporation of a small, minimally perturbing fluorescent probe, offering unparalleled precision in labeling.[3][7][8] This application note explores the prospective use of D-Styrylalanine (D-StyA), a fluorescent amino acid analog, as a novel probe for super-resolution microscopy. While the direct application of D-StyA in super-resolution microscopy is an emerging area, we will extrapolate from the well-established principles of other fluorescent ncAAs to provide a comprehensive guide for researchers poised to explore its potential.[4][9][10]

The Promise of this compound: Inferred Photophysical Properties and Advantages

Styryl dyes are known for their sensitivity to the local environment and their fluorescent properties are often influenced by the polarity of their surroundings.[1][2][11][12] Based on the characteristics of similar compounds, we can infer a set of photophysical properties for this compound that would make it a compelling candidate for super-resolution imaging.

Key Advantages:

  • Minimal Size: As an amino acid, D-StyA is significantly smaller than fluorescent proteins like GFP, reducing the likelihood of altering the function or interactions of the target protein.[4][13]

  • Site-Specific Labeling: Genetic encoding allows for the precise placement of the fluorophore within a protein's structure, enabling the study of specific domains or subunits.[3][7]

  • Environmental Sensitivity: The fluorescence of styryl derivatives can be sensitive to the local environment, potentially providing information about protein conformation or binding events.[2][11]

  • Potential for Photoswitching: Some styryl compounds exhibit photoswitchable behavior, a key requirement for localization-based super-resolution techniques like PALM/STORM.

Property Inferred Value/Characteristic Significance for Super-Resolution Microscopy
Excitation Max (λex) ~380-420 nmEnables excitation with commonly available lasers.
Emission Max (λem) ~450-550 nm (environment-dependent)Provides a detectable signal in the visible spectrum.
Quantum Yield Moderate to HighBrightness is crucial for single-molecule detection.
Photostability Moderate (can be enhanced in specific environments)Essential for withstanding the high laser powers used in STED and the multiple imaging cycles in PALM/STORM.
Photoswitching Potential for photoactivation or photoconversionA prerequisite for PALM/STORM imaging.
Size Small (amino acid analog)Minimizes perturbation of the labeled protein's function.

Mechanism of Incorporation and Labeling

The site-specific incorporation of this compound into a protein of interest (POI) is achieved through the expansion of the genetic code.[3][5] This process utilizes an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA to recognize a unique codon, typically the amber stop codon (TAG), and insert D-StyA during protein translation.[6][13]

cluster_0 Cellular Machinery cluster_1 Process Plasmid Engineered Plasmids (aaRS & tRNA) Transfection 1. Transfection Plasmid->Transfection Ribosome Ribosome Translation 4. Translation (TAG codon recognition) Ribosome->Translation DStyA This compound (in media) Charging 3. tRNA Charging DStyA->Charging Expression 2. Expression of aaRS & tRNA Transfection->Expression Expression->Charging Charging->Ribosome LabeledProtein Protein of Interest with D-StyA Translation->LabeledProtein

Caption: Genetic incorporation of this compound.

Protocols

Protocol 1: Site-Specific Incorporation of this compound into a Protein of Interest in Mammalian Cells

This protocol outlines the steps for expressing a protein of interest containing this compound at a specific site using amber codon suppression.

Materials:

  • Mammalian cell line (e.g., HEK293T, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Plasmid encoding the protein of interest (POI) with a TAG codon at the desired labeling site.

  • Plasmid encoding the engineered this compound-tRNA synthetase (D-StyA-RS) and its cognate tRNA.

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound (to be dissolved in a suitable solvent, e.g., NaOH followed by neutralization)

  • Phosphate-buffered saline (PBS)

  • Opti-MEM or other serum-free medium

Procedure:

  • Cell Seeding: The day before transfection, seed the mammalian cells in a suitable culture plate (e.g., 6-well plate or a chambered coverslip for imaging) to reach 70-80% confluency on the day of transfection.

  • Preparation of this compound Stock: Prepare a sterile stock solution of this compound (e.g., 100 mM). The solubility may be pH-dependent, so initial dissolution in a small amount of 1M NaOH may be necessary, followed by neutralization with HCl and dilution in culture medium.

  • Transfection: a. In a sterile tube, dilute the POI-TAG plasmid and the D-StyA-RS/tRNA plasmid in Opti-MEM. b. In a separate tube, dilute the transfection reagent in Opti-MEM. c. Combine the diluted DNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation. d. Add the transfection complex dropwise to the cells.

  • Induction of Labeled Protein Expression: a. After 4-6 hours of incubation with the transfection complex, remove the medium and replace it with fresh complete culture medium supplemented with this compound (a final concentration of 0.5 to 2 mM is a good starting point). b. Culture the cells for 24-48 hours to allow for the expression of the D-StyA-containing protein.

  • Verification of Incorporation (Optional but Recommended): a. Harvest a subset of the cells and prepare a cell lysate. b. Perform a Western blot analysis. Successful incorporation of D-StyA will result in a full-length protein band, while cells cultured without D-StyA should show a truncated product or no product if the TAG codon is near the N-terminus. c. Mass spectrometry can also be used to confirm the precise mass of the labeled protein.

Start Start Seed Seed Mammalian Cells Start->Seed Transfect Co-transfect Plasmids (POI-TAG & aaRS/tRNA) Seed->Transfect Prepare_DStyA Prepare D-StyA Stock Induce Add D-StyA to Culture Media Prepare_DStyA->Induce Transfect->Induce Express Incubate for 24-48h for Protein Expression Induce->Express Verify Verify Incorporation (Western Blot / Mass Spec) Express->Verify Image Proceed to Imaging Verify->Image

Caption: Experimental workflow for D-StyA incorporation.

Protocol 2: Sample Preparation for Super-Resolution Imaging

This protocol provides general guidelines for preparing cells expressing D-StyA-labeled proteins for STED and PALM/STORM microscopy.

Materials:

  • Cells expressing D-StyA-labeled protein on high-precision coverslips.

  • Paraformaldehyde (PFA) solution (e.g., 4% in PBS), freshly prepared.

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if intracellular targets are imaged.

  • Mounting medium suitable for super-resolution microscopy.

  • For PALM/STORM, a specific imaging buffer may be required to promote photoswitching (e.g., containing a glucose oxidase/catalase oxygen scavenging system and a primary thiol).

Procedure for Fixed Cell Imaging:

  • Washing: Gently wash the cells three times with pre-warmed PBS to remove the culture medium and any unincorporated this compound.

  • Fixation: a. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature. b. Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): a. If the protein of interest is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes. b. Wash the cells three times with PBS.

  • Mounting: a. Mount the coverslip onto a microscope slide using a super-resolution compatible mounting medium. b. Seal the coverslip with nail polish and allow it to dry.

  • Imaging: a. For STED microscopy , use an appropriate excitation laser (e.g., ~405 nm) and a depletion laser with a wavelength at the red edge of the emission spectrum of D-StyA. b. For PALM/STORM microscopy , use a low-power activation laser (e.g., 405 nm) to sparsely activate the D-StyA fluorophores and a higher-power imaging laser to excite and then bleach the activated molecules. Acquire a large number of frames (10,000-50,000) to reconstruct the super-resolved image.

Considerations for Live-Cell Imaging:

For live-cell imaging, steps 2-4 are omitted. The cells should be imaged in a suitable live-cell imaging solution.[14] It is crucial to use the lowest possible laser powers to minimize phototoxicity and to maintain the cells at 37°C and 5% CO2 in a stage-top incubator.

Trustworthiness and Self-Validation

The protocols provided are based on well-established methodologies for the genetic incorporation of non-canonical amino acids and sample preparation for super-resolution microscopy.[6][9][15] To ensure the validity of your results, the following controls are essential:

  • -D-StyA Control: Transfect cells with both plasmids but do not add this compound to the medium. This should result in no or truncated protein expression, confirming that the full-length protein is only produced in the presence of D-StyA.

  • -aaRS/tRNA Plasmid Control: Transfect cells with only the POI-TAG plasmid and add this compound. This should not result in the expression of the full-length protein, demonstrating the necessity of the engineered synthetase and tRNA.

  • Wild-Type POI Control: Express the wild-type version of your protein of interest (without the TAG codon) to ensure that the observed localization and function are not artifacts of the labeling process.

Conclusion

The use of genetically encoded fluorescent non-canonical amino acids like this compound holds immense promise for advancing the field of super-resolution microscopy. By providing a small, site-specific, and potentially environmentally sensitive probe, D-StyA could enable the study of protein dynamics and interactions with unprecedented detail. The protocols and conceptual framework provided in this application note offer a starting point for researchers interested in exploring this exciting new frontier in cellular imaging.

References

Application Notes & Protocols: A Step-by-Step Guide for D-Styrylalanine Photo-Crosslinking in Live Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Capturing Protein Interactions in Their Native Environment

The study of protein-protein interactions (PPIs) within a living cell is paramount to understanding complex biological processes. Traditional methods often fall short in capturing the transient and dynamic nature of these interactions in their native context. The genetic incorporation of unnatural amino acids (UAAs) equipped with photo-activatable moieties has emerged as a powerful tool to covalently trap interacting partners with high spatiotemporal resolution.[1][2]

This guide provides a comprehensive framework for utilizing D-Styrylalanine (D-Sty), a unique photo-crosslinkable UAA. Unlike commonly used photo-crosslinkers that react via highly reactive, non-specific radical intermediates, the styryl group of D-Sty is believed to undergo a more defined [2+2] photocycloaddition upon UV irradiation.[3][4] This offers the potential for more specific and predictable crosslinking.

This document will guide researchers through the principles of genetic code expansion, the necessary components for D-Sty incorporation, detailed experimental protocols for use in live mammalian cells, and downstream analysis of the crosslinked products. It is structured to provide not only the "how" but also the critical "why" behind each step, ensuring a robust and well-validated experimental design.

Part 1: The Core Principle - Genetic Code Expansion for UAA Incorporation

To site-specifically incorporate this compound into a protein of interest, the cell's translational machinery must be reprogrammed. This is achieved by introducing an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[5][6]

Key Characteristics of an Orthogonal System:

  • Orthogonality: The engineered aaRS must only recognize and charge its specific tRNA with this compound. It must not recognize any endogenous tRNAs or natural amino acids. Conversely, the orthogonal tRNA (O-tRNA) must not be charged by any of the cell's native synthetases.[6]

  • Codon Reassignment: The O-tRNA is engineered to recognize a "blank" codon, typically the amber stop codon (UAG), allowing for the insertion of D-Sty at a user-defined position in the target protein's coding sequence.[7][8]

The workflow for this process is visualized below.

GCE_Workflow cluster_0 In the Cell Plasmids 1. Transfection - Plasmid for Target Protein (with UAG codon) - Plasmid for Orthogonal aaRS/tRNA pair Translation 3. Translation Ribosome encounters UAG codon Plasmids->Translation Transcription & Translation Initiation DSty 2. Supplementation This compound in Media Incorporation 4. UAA Incorporation Orthogonal tRNA delivers D-Sty DSty->Incorporation Enters cell Translation->Incorporation Amber suppression Protein 5. Protein Expression Full-length protein with D-Sty Incorporation->Protein UV 6. Photo-activation UV Light (e.g., 365 nm) Protein->UV Irradiation Crosslinking 7. Crosslinking Covalent bond formation UV->Crosslinking Analysis 8. Analysis (SDS-PAGE, Mass Spec) Crosslinking->Analysis

Caption: General workflow for this compound incorporation and photo-crosslinking.

Part 2: Essential Components & Preparations

This compound (D-Sty)
  • Structure: this compound is a non-canonical amino acid featuring a styryl functional group.

  • Procurement: this compound can be chemically synthesized or purchased from commercial suppliers.

  • Handling and Storage: this compound is typically a light-stable powder. For cell culture, prepare a sterile, concentrated stock solution (e.g., 100 mM in 0.1 M NaOH, then neutralized with HCl and buffered with HEPES to pH 7.2-7.4) and store at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The final working concentration in cell culture media typically ranges from 0.1 to 1 mM.

The Orthogonal Synthetase/tRNA System: A Critical Consideration

As of the writing of this guide, a commercially available, pre-validated aminoacyl-tRNA synthetase specific for this compound is not widely accessible. Therefore, a key part of the workflow is the development or acquisition of a suitable engineered aaRS. The most common starting points for engineering new UAA-specific synthetases are the tyrosyl-tRNA synthetase (TyrRS) from Methanocaldococcus jannaschii or the pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina species, due to their inherent orthogonality in mammalian systems.[6][7]

Protocol for Validation of a Putative D-Sty-Specific Synthetase (D-StyRS):

This protocol assumes you have obtained or engineered a candidate D-StyRS and its corresponding orthogonal tRNA (e.g., MjtRNATyrCUA or PyltRNACUA) on an expression plasmid.

  • Objective: To confirm that the candidate D-StyRS incorporates D-Sty in response to an amber (UAG) codon with high fidelity.

  • Materials:

    • Mammalian cell line (e.g., HEK293T).

    • Expression plasmid for a reporter protein (e.g., GFP) with a permissive UAG codon (e.g., GFP-Y39TAG).

    • Expression plasmid for the candidate D-StyRS/tRNA pair.

    • This compound stock solution.

    • Standard cell culture reagents and transfection reagents.

    • Reagents for SDS-PAGE and Western Blotting (anti-GFP antibody).

  • Procedure:

    • Seed HEK293T cells in a 6-well plate to reach 70-80% confluency on the day of transfection.

    • Co-transfect cells with the GFP-Y39TAG reporter plasmid and the D-StyRS/tRNA plasmid according to your standard protocol.

    • Prepare three experimental conditions:

      • Condition A (Positive Control): Transfected cells + 1 mM this compound.

      • Condition B (Negative Control): Transfected cells, no this compound.

      • Condition C (Wild-Type Control): Cells transfected with a wild-type GFP plasmid (no UAG codon).

    • 24 hours post-transfection, replace the medium with fresh medium containing D-Sty for Condition A.

    • 48-72 hours post-transfection, harvest the cells.

    • Lyse the cells and quantify total protein concentration.

    • Analyze equal amounts of total protein from each condition by SDS-PAGE and Western Blot using an anti-GFP antibody.

  • Expected Results & Interpretation:

    • Condition A: A strong band should appear at the molecular weight corresponding to full-length GFP. This indicates successful D-Sty incorporation.

    • Condition B: No or a very faint band for full-length GFP should be visible. This demonstrates that the D-StyRS does not significantly incorporate any natural amino acids (high fidelity).

    • Condition C: A strong band for full-length GFP, serving as a benchmark for expression levels.

Part 3: Step-by-Step Experimental Protocol for In-Cell Crosslinking

This protocol outlines the complete workflow from cell preparation to the analysis of crosslinked products.

Module 1: Cell Culture and Transfection
  • Cell Line Selection: Choose a mammalian cell line suitable for your protein of interest (e.g., HEK293T, CHO).

  • Plasmid Preparation: You will need two plasmids:

    • Target Plasmid: Your protein of interest with a UAG (amber) codon at the desired D-Sty incorporation site.

    • Synthetase Plasmid: A validated this compound-specific aaRS and its orthogonal tRNA.

  • Transfection:

    • Plate cells in a suitable format (e.g., 10 cm dishes for downstream proteomics).

    • Co-transfect the cells with the Target Plasmid and the Synthetase Plasmid using a high-efficiency transfection reagent.

  • This compound Supplementation:

    • At 12-24 hours post-transfection, replace the growth medium with fresh medium supplemented with 0.5-1.0 mM this compound.

    • Incubate the cells for an additional 24-48 hours to allow for expression of the D-Sty-containing protein.

Module 2: Live-Cell Photo-Crosslinking

Causality: The goal is to irradiate the cells with a specific wavelength of UV light to excite the styryl moiety of the incorporated D-Sty, inducing a covalent bond with a nearby interacting molecule.

Mechanism cluster_0 [2+2] Photocycloaddition Mechanism Reactants Protein A-Styryl + Protein B Excited Protein A-Styryl* (Excited State) Reactants->Excited UV Light (hν) Cycloadduct Crosslinked Complex (Cyclobutane ring) Excited->Cycloadduct Interaction with proximal C=C or C≡C bond

Caption: Proposed [2+2] photocycloaddition mechanism for this compound.

  • Preparation for Irradiation:

    • Gently wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove the culture medium.

    • Leave a thin layer of PBS on the cells to prevent them from drying out. Place the dish on ice.

  • UV Irradiation:

    • Wavelength: The optimal wavelength for styryl group activation is typically in the long-wave UV range. A wavelength of 365 nm is a good starting point for optimization.[9]

    • Light Source: Use a UV lamp or a UV laser. Ensure the light source provides uniform intensity across the cell plate.

    • Time and Intensity: These are critical parameters that must be optimized to maximize crosslinking efficiency while minimizing cytotoxicity and non-specific damage.[1]

      • Initial Test: Start with a time course, for example, 5, 15, and 30 minutes of irradiation with a standard laboratory UV lamp at a fixed distance.[9]

      • Cytotoxicity Check: Always run a parallel plate of cells that are irradiated but not used for crosslinking analysis to assess cell viability (e.g., using a LIVE/DEAD assay). Excessive cell death indicates the UV dose is too high.

  • Post-Irradiation:

    • Immediately after irradiation, remove the PBS and proceed to cell lysis. Alternatively, the plate can be flash-frozen in liquid nitrogen and stored at -80°C.

Module 3: Lysis and Analysis of Crosslinked Products
  • Cell Lysis:

    • Add an appropriate lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) directly to the plate.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

  • SDS-PAGE and Western Blot Analysis:

    • Run the clarified lysate on an SDS-PAGE gel.

    • Transfer to a membrane and probe with an antibody against your protein of interest.

    • Expected Result: In the UV-irradiated, D-Sty-containing sample, you should observe a band corresponding to the monomeric protein and one or more higher molecular weight bands. These higher molecular weight species represent the covalently crosslinked complexes. Their appearance should be dependent on both D-Sty incorporation and UV irradiation.

Condition D-Sty Added UV Irradiation Expected High MW Band
1 (Full Experiment)YesYesYes
2 (No UAA Control)NoYesNo
3 (No UV Control)YesNoNo
Module 4: Identification of Interaction Partners via Mass Spectrometry (XL-MS)

For unbiased identification of the crosslinked protein partners, a proteomics approach is required.

  • Sample Preparation:

    • The crosslinked complex can be enriched or purified, for example, through immunoprecipitation of your tagged protein of interest.

    • The purified complex is then digested into peptides using a protease like trypsin.

  • Enrichment of Crosslinked Peptides (Optional but Recommended):

    • Crosslinked peptides are often low in abundance. Enrichment strategies like size exclusion chromatography (SEC) or strong cation exchange (SCX) can significantly improve their detection.

  • LC-MS/MS Analysis:

    • The peptide mixture is analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Specialized software (e.g., pLink, MeroX, XlinkX) is required to identify the spectra corresponding to crosslinked peptides (one peptide from each protein linked together). This analysis reveals the identity of the interacting protein and the specific region of interaction.

Part 4: Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No full-length protein expression (Western Blot) 1. Low transfection efficiency.2. Inefficient or non-functional D-StyRS.3. D-Sty is not entering the cells or is cytotoxic.4. UAG codon is at a non-permissive site.1. Optimize transfection protocol.2. Re-validate the synthetase with a reporter construct.3. Test a range of D-Sty concentrations (0.1-1 mM); perform a cytotoxicity assay.4. Test D-Sty incorporation at several different sites in the protein.
No high MW crosslinked bands after UV 1. Insufficient UV energy (time or intensity).2. The incorporated D-Sty is not proximal to an interacting partner.3. The crosslinked product is too large to resolve on the gel or is insoluble.1. Increase UV irradiation time or use a more powerful lamp. Perform a time-course experiment.2. Choose a different site for D-Sty incorporation based on structural data or hypothesis.3. Use a lower percentage acrylamide gel. Ensure lysis buffer contains sufficient detergent.
High background/smear on Western Blot after UV 1. Excessive UV exposure causing widespread protein damage and aggregation.2. Cell death and degradation prior to lysis.1. Reduce UV irradiation time/intensity. Titrate the UV dose.2. Ensure cells are kept on ice during the procedure and that lysis buffer contains fresh protease inhibitors.
Low yield of crosslinked peptides for MS 1. Low crosslinking efficiency.2. Inefficient digestion or sample loss.1. Optimize D-Sty incorporation and UV irradiation steps.2. Implement an enrichment strategy for crosslinked peptides (e.g., SEC).

References

Application Notes and Protocols for D-Styrylalanine in Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Probe for Nascent Protein Synthesis

The dynamic regulation of protein synthesis is a cornerstone of cellular function, implicated in processes ranging from cell cycle progression and differentiation to stress responses and disease pathogenesis. The ability to quantify global protein synthesis at the single-cell level provides invaluable insights for researchers in basic science and drug development. While several methods exist for this purpose, the exploration of novel fluorescent probes offers opportunities for new experimental designs and multiplexing capabilities.

D-Styrylalanine is a non-proteinogenic, intrinsically fluorescent amino acid. As an analog of phenylalanine, it holds the potential to be incorporated into newly synthesized proteins.[1] The inherent fluorescence of its styryl group, a moiety frequently found in fluorescent dyes, may allow for the direct detection of nascent polypeptide chains by flow cytometry without the need for secondary detection reagents like antibodies or click chemistry.[2][3]

This guide provides a comprehensive overview of the theoretical framework and practical considerations for utilizing this compound as a tool for analyzing protein synthesis via flow cytometry. We will delve into the proposed mechanism of action, detailed experimental protocols, and the critical controls necessary for robust and reliable data.

It is important to note two key considerations at the outset. First, the ribosomal incorporation of D-amino acids is not a conventional biological process in most organisms, which strongly favor L-amino acids.[4][5] Therefore, the efficiency of this compound incorporation may be low and cell-type dependent. The corresponding L-isomer, L-Styrylalanine, would be a more probable candidate for efficient ribosomal incorporation.[1] Researchers should consider this a foundational variable in their experimental design. Second, several styryl derivatives have been reported to exhibit cytotoxic effects and can induce cell cycle arrest.[6][7][8] Consequently, careful optimization of the labeling concentration and duration is paramount to ensure that the experimental observations are not confounded by cellular toxicity.

Principle of the Method

The proposed application of this compound for monitoring protein synthesis is predicated on a straightforward principle: its metabolic incorporation into nascent polypeptide chains renders these proteins fluorescent. The workflow can be conceptualized in the following steps:

  • Cellular Uptake: this compound, when introduced to the cell culture medium, is transported into the cell, presumably via amino acid transporters that recognize its phenylalanine-like structure.

  • Ribosomal Incorporation: Inside the cell, aminoacyl-tRNA synthetases may recognize this compound and charge it to a corresponding tRNA. This "mischarged" tRNA can then deliver this compound to the ribosome, where it is incorporated into the growing polypeptide chain in place of phenylalanine.

  • Fluorescent Labeling of Nascent Proteome: As translation proceeds, the accumulation of this compound within newly synthesized proteins leads to an increase in the total cellular fluorescence.

  • Flow Cytometric Detection: The fluorescence intensity of individual cells is then quantified using a flow cytometer. An increase in fluorescence is directly proportional to the rate of global protein synthesis during the labeling period.

G cluster_0 Extracellular Space cluster_1 Cytoplasm D_Styrylalanine_ext This compound D_Styrylalanine_int This compound D_Styrylalanine_ext->D_Styrylalanine_int Uptake via Amino Acid Transporters Charged_tRNA D-Styryl-tRNA(Phe) D_Styrylalanine_int->Charged_tRNA tRNA_Synthetase Aminoacyl-tRNA Synthetase tRNA_Synthetase->Charged_tRNA tRNA tRNA(Phe) tRNA->Charged_tRNA Ribosome Ribosome Charged_tRNA->Ribosome Incorporation Nascent_Protein Fluorescent Nascent Protein Ribosome->Nascent_Protein Translation mRNA mRNA mRNA->Ribosome

Spectral Properties of this compound

The precise excitation and emission spectra of this compound are not well-documented in publicly available literature. However, we can infer its likely spectral characteristics from its constituent parts. The parent amino acid, phenylalanine, exhibits intrinsic fluorescence with an excitation maximum around 260 nm and an emission maximum around 280 nm.[9][10] The styryl group, a key component of many fluorescent dyes, typically absorbs in the UV range. For instance, styrene has an excitation peak at 274 nm and an emission peak at 307 nm.[3]

Based on this, it is reasonable to hypothesize that this compound will be excitable by a UV or violet laser and will emit in the violet or blue region of the spectrum.

Estimated Spectral Properties:

PropertyWavelength Range (nm)
Excitation Maximum (λex)~270 - 350
Emission Maximum (λem)~300 - 450

Crucial Experimental Step: Before initiating any biological experiments, it is imperative to experimentally determine the excitation and emission spectra of this compound in a relevant buffer using a spectrofluorometer. This will ensure the selection of appropriate lasers and emission filters on the flow cytometer for optimal signal detection.

Detailed Protocol for Flow Cytometry Analysis

This protocol provides a general framework. The user must optimize several parameters, including this compound concentration and incubation time, for each cell type and experimental condition.

Materials and Reagents
  • Cells of interest in suspension or adherent culture

  • Complete cell culture medium

  • This compound (lyophilized powder)[11]

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Protein synthesis inhibitor (e.g., Cycloheximide, Puromycin) for control

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 or Saponin in PBS)

  • Flow cytometry tubes

  • Flow cytometer equipped with a UV or violet laser

Experimental Workflow

G A 1. Cell Seeding & Culture B 2. This compound Labeling (and Controls) A->B C 3. Cell Harvesting B->C D 4. Fixation C->D E 5. Permeabilization (Optional, for intracellular co-staining) D->E F 6. Antibody Staining (Optional) E->F G 7. Flow Cytometry Acquisition E->G If no co-staining F->G H 8. Data Analysis G->H

Step-by-Step Procedure
  • Cell Preparation:

    • Seed cells at a density that will ensure they are in the logarithmic phase of growth at the time of the experiment.

    • For adherent cells, seed them in multi-well plates. For suspension cells, use appropriate culture flasks.

    • Culture cells under standard conditions (e.g., 37°C, 5% CO2) until they are ready for the experiment.

  • Preparation of this compound Stock Solution:

    • Dissolve lyophilized this compound in a suitable solvent (e.g., sterile water or DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).

    • Sterile-filter the stock solution if necessary.

    • Store aliquots at -20°C or -80°C, protected from light.[11]

  • Labeling with this compound:

    • Prepare labeling medium by diluting the this compound stock solution into pre-warmed complete culture medium to the desired final concentration. (Note: The optimal concentration must be determined empirically, starting with a range of, for example, 10 µM to 1 mM).

    • For the negative control, prepare a separate aliquot of medium and add the protein synthesis inhibitor (e.g., 100 µg/mL cycloheximide) and incubate for 30-60 minutes before adding this compound.

    • Remove the old medium from the cells and replace it with the this compound-containing medium or the control medium.

    • Incubate the cells for the desired labeling period. (Note: The optimal incubation time must be determined empirically, for example, by testing a time course of 30 minutes to 4 hours).

  • Cell Harvesting:

    • Suspension cells: Transfer the cell suspension to centrifuge tubes. Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Adherent cells: Aspirate the labeling medium, wash once with PBS, and detach the cells using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Neutralize the dissociation reagent with complete medium and pellet the cells by centrifugation.

    • Wash the cell pellet once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of Fixation Buffer.

    • Incubate for 15-20 minutes at room temperature.

    • Pellet the cells by centrifugation and wash once with PBS.

  • Permeabilization (Optional):

    • This step is only necessary if you plan to co-stain for intracellular antigens.

    • Resuspend the fixed cell pellet in Permeabilization Buffer.

    • Incubate for 10-15 minutes at room temperature.

    • Wash the cells with PBS.

  • Antibody Staining (Optional):

    • If co-staining for other markers, proceed with your standard antibody staining protocol.

  • Flow Cytometry Acquisition:

    • Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., PBS with 1-2% BSA).

    • Acquire data on a flow cytometer using the laser and filter set determined to be optimal for this compound fluorescence.

    • Collect a sufficient number of events (e.g., 10,000-50,000) for statistical analysis.

Essential Controls and Optimization

For a scientifically sound experiment, the following controls are indispensable:

ControlPurposeExpected Outcome
Unlabeled Cells To establish the baseline autofluorescence of the cells.Low fluorescence in the detection channel for this compound.
Protein Synthesis Inhibition To confirm that the fluorescence signal is dependent on active protein synthesis.A significant reduction in fluorescence intensity compared to the this compound-labeled sample.
This compound Titration To determine the optimal concentration that provides a good signal-to-noise ratio without inducing significant cytotoxicity.A dose-dependent increase in fluorescence, followed by a plateau or a decrease at toxic concentrations.
Time Course To identify the optimal labeling duration for maximal signal without adverse cellular effects.An increase in fluorescence over time, which may plateau after a certain period.
Viability Staining To assess the cytotoxicity of this compound at the tested concentrations.Exclusion of non-viable cells from the analysis to ensure the measured fluorescence is from healthy, metabolically active cells.

Data Interpretation

The primary output will be a histogram of fluorescence intensity for the this compound channel.

  • Unlabeled cells will define the negative population.

  • This compound-labeled cells are expected to show a rightward shift in the fluorescence histogram, indicating an increase in fluorescence intensity. The magnitude of this shift is proportional to the amount of this compound incorporated, and thus, the rate of protein synthesis.

  • Cells treated with a protein synthesis inhibitor should show a fluorescence distribution similar to the unlabeled control.

By comparing the mean or median fluorescence intensity (MFI) between different experimental groups, one can quantitatively assess changes in the rate of global protein synthesis.

Troubleshooting

ProblemPossible CauseSuggested Solution
No signal or very weak signal - Incorrect laser/filter combination.- this compound concentration is too low.- Incubation time is too short.- Low protein synthesis rate in the chosen cell type.- Inefficient incorporation of the D-isomer.- Verify the spectral properties of this compound.- Perform a dose-response and time-course experiment.- Use a positive control cell line with a known high rate of protein synthesis.- Consider testing L-Styrylalanine.
High background fluorescence - High autofluorescence of the cell type.- Non-specific binding of this compound.- Include an unlabeled control to set the gate for positive cells correctly.- Ensure adequate washing steps.
High cell death - this compound is cytotoxic at the concentration used.- Perform a titration to find a non-toxic concentration.- Reduce the incubation time.- Co-stain with a viability dye to exclude dead cells from the analysis.

A Note on Cytotoxicity

The styryl moiety is present in a variety of natural and synthetic compounds, some of which exhibit significant biological activity, including cytotoxicity.[6][7][8][12] It is plausible that this compound could impact cell health, particularly at higher concentrations or with prolonged exposure. Therefore, it is strongly recommended to perform a cytotoxicity assay (e.g., using MTT or a viability dye like Propidium Iodide or a fixable viability stain) in parallel with the initial optimization experiments. This will allow you to define a safe experimental window for your specific cell type.

References

Unlocking Proteomic Puzzles: A Guide to Site-Specific Incorporation of D-Styrylalanine for Photo-Crosslinking Studies

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the site-specific incorporation of the unnatural D-amino acid, D-Styrylalanine, into proteins. This powerful technique opens new avenues for elucidating protein-protein interactions and characterizing dynamic protein complexes through UV-inducible photo-crosslinking. We will delve into the underlying principles of unnatural amino acid mutagenesis, navigate the specific challenges associated with incorporating D-amino acids, and provide detailed protocols for expression, purification, and analysis.

The "Why": Beyond the Canonical 20 Amino Acids

The ability to move beyond the 20 canonical amino acids and introduce residues with novel functionalities represents a significant leap in protein engineering and chemical biology. The amber stop codon (UAG) suppression methodology is a widely adopted strategy for this purpose.[1] This technique relies on an "orthogonal" system: an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair that function independently of the host cell's endogenous translational machinery.[2][3] The orthogonal tRNA is engineered to recognize the amber stop codon, while the orthogonal aaRS is evolved to specifically charge this tRNA with the desired unnatural amino acid (UAA).[4][5]

This compound is a particularly valuable UAA due to its photoreactive styryl side chain. Upon exposure to UV light, this moiety can form a covalent bond with interacting molecules in close proximity, effectively "trapping" transient interactions for subsequent identification and analysis. The use of a D-enantiomer can also confer resistance to proteolysis, potentially increasing the in-vivo stability of the modified protein.[6]

Navigating the Challenges of D-Amino Acid Incorporation

The site-specific incorporation of D-amino acids presents a unique set of challenges not encountered with their L-enantiomers. The primary obstacle is the presence of a highly conserved proofreading enzyme, D-aminoacyl-tRNA deacylase (DTD), found in organisms from bacteria to humans.[7][8][9] DTD efficiently removes D-amino acids from any tRNA, effectively preventing their entry into the ribosome and subsequent incorporation into a growing polypeptide chain.

Overcoming this "chiral checkpoint" is paramount for successful D-amino acid mutagenesis. Strategies to circumvent DTD activity include:

  • Engineered tRNAs: Modifying the tRNA structure, particularly in the D-arm and T-stem, can reduce its recognition by DTD while maintaining its function in translation.[10]

  • DTD Knockout/Knockdown Strains: Utilizing host strains with a deleted or functionally impaired DTD gene can significantly improve the yield of D-amino acid-containing proteins.

The Workflow: A Visual Overview

The entire process, from gene to crosslinked product analysis, can be visualized as a multi-step workflow.

Unnatural_Amino_Acid_Mutagenesis_Workflow cluster_prep Preparation cluster_expression Expression & Purification cluster_application Application & Analysis Plasmid_Prep Plasmid Preparation (Target Gene + Orthogonal Pair) Transformation Co-transformation into E. coli Expression Strain Plasmid_Prep->Transformation D_Styrylalanine_Prep This compound Synthesis/Procurement Expression Protein Expression (with this compound) D_Styrylalanine_Prep->Expression Transformation->Expression Purification Protein Purification (e.g., Affinity Chromatography) Expression->Purification Crosslinking UV Photo-Crosslinking Purification->Crosslinking Analysis Analysis (SDS-PAGE, Mass Spectrometry) Crosslinking->Analysis

Caption: Workflow for this compound incorporation and photo-crosslinking.

Core Protocols

Here, we provide detailed protocols for the key stages of a this compound mutagenesis experiment. It is important to note that the specific orthogonal aaRS/tRNA pair for this compound may need to be empirically selected or evolved. The following protocols assume the availability of a suitable orthogonal pair.

Part 1: Plasmid Preparation and Site-Directed Mutagenesis

The foundation of this technique lies in the preparation of two key plasmids:

  • Target Protein Plasmid: This plasmid contains the gene of interest with an in-frame amber stop codon (TAG) at the desired site of this compound incorporation.

  • Orthogonal Pair Plasmid: This plasmid co-expresses the engineered aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA.

Protocol 1.1: Site-Directed Mutagenesis to Introduce the Amber Codon

This protocol outlines the introduction of a TAG codon into your gene of interest using a standard site-directed mutagenesis kit.

StepProcedureCritical Considerations
1 Primer Design Design primers containing the TAG codon at the desired location. Ensure primers are 25-45 bases in length with a melting temperature (Tm) of ≥78°C.[11][12]
2 PCR Amplification Perform PCR using a high-fidelity polymerase to amplify the entire plasmid containing your gene of interest with the mutagenic primers.
3 Template Digestion Digest the parental, non-mutated plasmid DNA with DpnI endonuclease. DpnI specifically cleaves methylated and hemimethylated DNA, which is characteristic of DNA isolated from most E. coli strains.[13]
4 Transformation Transform the DpnI-treated plasmid into competent E. coli cells.
5 Verification Isolate plasmid DNA from the resulting colonies and verify the presence of the TAG codon by DNA sequencing.
Part 2: Protein Expression and Purification

Protocol 2.1: Co-transformation and Expression

StepProcedureCritical Considerations
1 Co-transformation Co-transform the target protein plasmid (with the TAG codon) and the orthogonal pair plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)). Plate on LB agar containing the appropriate antibiotics for both plasmids.
2 Starter Culture Inoculate a single colony into 5-10 mL of LB medium with antibiotics and grow overnight at 37°C.
3 Expression Culture Inoculate 1 L of LB medium (with antibiotics) with the overnight culture. Add this compound to a final concentration of 1-2 mM. The optimal concentration should be determined empirically.
4 Growth and Induction Grow the culture at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (and L-arabinose if the orthogonal pair is under an arabinose-inducible promoter).
5 Harvesting Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours post-induction. Harvest the cells by centrifugation.

Protocol 2.2: Protein Purification

The purification strategy will depend on the specific protein and any affinity tags present. A general protocol for a His-tagged protein is provided below.

StepProcedureCritical Considerations
1 Cell Lysis Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, protease inhibitors) and lyse the cells by sonication or high-pressure homogenization.
2 Clarification Centrifuge the lysate at high speed to pellet cell debris.
3 Affinity Chromatography Apply the clarified lysate to a Ni-NTA affinity column. Wash the column extensively with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).
4 Elution Elute the protein with elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
5 Buffer Exchange Exchange the purified protein into a suitable storage buffer using dialysis or a desalting column.
Part 3: Verification of this compound Incorporation

Protocol 3.1: Mass Spectrometry Analysis

Mass spectrometry is the definitive method to confirm the successful incorporation of this compound.

StepProcedureExpected Outcome
1 Intact Protein Analysis Analyze the purified protein by ESI-MS.
2 Proteolytic Digestion Digest the protein with a protease (e.g., trypsin).
3 LC-MS/MS Analysis Analyze the resulting peptides by LC-MS/MS.
Part 4: Photo-Crosslinking and Analysis

Protocol 4.1: UV Photo-Crosslinking

StepProcedureCritical Considerations
1 Sample Preparation Prepare your purified protein containing this compound in a suitable buffer, with or without its potential interaction partners.
2 UV Irradiation Expose the sample to UV light, typically at 365 nm.[14] The optimal irradiation time and distance from the UV source should be determined empirically (typically 5-30 minutes).[14]
3 Analysis Analyze the crosslinked products by SDS-PAGE. Crosslinked complexes will appear as higher molecular weight bands.

Protocol 4.2: Identification of Crosslinked Products by Mass Spectrometry

StepProcedure
1 In-gel or In-solution Digestion
2 LC-MS/MS Analysis
3 Data Analysis

Troubleshooting Common Issues

ProblemPossible CauseSuggested Solution
Low protein yield - Inefficient amber suppression- Toxicity of the UAA or orthogonal components- Suboptimal expression conditions- Optimize the concentration of this compound.- Use a host strain with reduced DTD activity.- Optimize induction temperature and time.
No incorporation of this compound - Inactive orthogonal aaRS/tRNA pair- this compound not entering the cell- Verify the integrity of the orthogonal pair plasmid.- Test different concentrations of this compound.
High level of truncated protein - Competition with release factor 1 (RF1)- Use an E. coli strain with a deleted or downregulated RF1 gene.
No or inefficient crosslinking - Suboptimal UV irradiation conditions- this compound not in a suitable position for crosslinking- Optimize UV wavelength, intensity, and duration.- Try incorporating this compound at different sites.

The Path Forward: Evolving the Necessary Tools

A critical component for the successful application of this protocol is the availability of an orthogonal aaRS that specifically recognizes this compound. While this guide provides a framework for its use, researchers may need to first evolve such a synthetase. This is typically achieved through rounds of positive and negative selection from a library of aaRS mutants.[14][15][16]

aaRS_Evolution Library aaRS Mutant Library Positive_Selection Positive Selection (Survival in presence of this compound and a selectable marker with TAG codon) Library->Positive_Selection Negative_Selection Negative Selection (Death in absence of this compound and a toxic gene with TAG codon) Positive_Selection->Negative_Selection Enriched_Library Enriched Library of Specific aaRS Mutants Negative_Selection->Enriched_Library Enriched_Library->Positive_Selection Iterative Rounds Characterization Characterization of Individual Mutants Enriched_Library->Characterization

Caption: Directed evolution of an aminoacyl-tRNA synthetase.

Conclusion

The site-specific incorporation of this compound represents a powerful tool for dissecting the intricate networks of protein interactions that govern cellular processes. While the methodology requires careful optimization and specialized components, the insights gained from trapping and identifying transient protein complexes can be invaluable. This guide provides a solid foundation for researchers to embark on these exciting studies, pushing the boundaries of what is possible in the field of proteomics and drug discovery.

References

Application Notes & Protocols: D-Styrylalanine Labeling for Studying Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Foundational Principles: Capturing Protein Interactions with Light

The dynamic and often transient nature of protein-protein interactions (PPIs) presents a significant challenge in biochemical research. Traditional methods like co-immunoprecipitation and yeast two-hybrid screens, while valuable, can miss weak or fleeting interactions and are susceptible to artifacts during cell lysis and processing. Photo-crosslinking offers a powerful solution by covalently trapping interacting proteins in their native cellular environment.[1][2] This is achieved by introducing a photo-activatable moiety into a protein of interest, which, upon irradiation with a specific wavelength of light, forms a highly reactive intermediate that covalently bonds with nearby molecules.[3]

D-Styrylalanine (D-Sty) has emerged as a valuable unnatural amino acid (UAA) for such studies. Its key advantage lies in the styryl group, a photo-activatable moiety that can be genetically encoded into a protein at a specific site.[] This site-specific incorporation provides a high degree of spatial resolution, allowing researchers to probe specific interaction interfaces.[1] Upon activation with UV light, this compound forms a reactive intermediate that can crosslink with interacting partners, effectively "freezing" the interaction for subsequent analysis.[5]

Advantages of this compound over other photo-crosslinkers:

FeatureThis compoundTraditional Crosslinkers (e.g., Aryl Azides, Benzophenones)
Incorporation Site-specific via genetic code expansion[]Often non-specific chemical conjugation to reactive residues (e.g., lysines)[6]
Specificity High spatial resolution, probes defined interaction surfaces[1]Lower specificity, can lead to a complex mixture of crosslinked products[5]
Cellular Context Can be used for in vivo crosslinking in living cells[1][2]Can be challenging to use in living systems without disrupting cellular processes
Temporal Control Crosslinking is initiated by light, allowing for precise timing of the experiment[2][3]Reaction starts upon addition of the reagent, offering less temporal control

II. The Mechanism of this compound Photo-Crosslinking

The power of this compound lies in its styryl side chain. When exposed to UV light (typically around 365 nm), the styryl group undergoes a photochemical reaction, although the exact nature of the reactive intermediate is still under investigation. It is hypothesized to form a highly reactive species that can readily insert into C-H or N-H bonds of proximal amino acid residues on an interacting protein.[5] This results in the formation of a stable, covalent bond, permanently linking the two proteins.

D_Styrylalanine_Mechanism cluster_0 Protein A ProteinA Protein A with This compound UV_Light UV Light (365 nm) ProteinA->UV_Light Irradiation ProteinB Interacting Protein B Covalent_Bond Covalent Bond Formation ProteinB->Covalent_Bond Reactive_Intermediate Reactive Intermediate Formation UV_Light->Reactive_Intermediate Reactive_Intermediate->Covalent_Bond Proximity-dependent reaction Crosslinked_Complex Crosslinked Protein A-B Complex Covalent_Bond->Crosslinked_Complex

Figure 1. this compound photo-crosslinking workflow.

III. Experimental Design and Considerations

Successful this compound labeling experiments require careful planning. Here are key factors to consider:

  • Site of Incorporation: The choice of where to incorporate this compound is critical. If a putative interaction interface is known, placing the UAA within or near this region can increase the chances of successful crosslinking. If the interface is unknown, a series of mutants with this compound at various surface-exposed residues may be necessary.

  • Expression System: this compound is incorporated into proteins using an orthogonal tRNA/aminoacyl-tRNA synthetase pair.[7] This system can be implemented in various expression hosts, including E. coli, yeast, and mammalian cells.[8] The choice of expression system will depend on the specific protein of interest and the biological question being addressed.

  • Controls: Proper controls are essential for interpreting the results. These should include:

    • A "no UV" control to ensure that any observed crosslinking is light-dependent.

    • A wild-type protein control (without this compound) to confirm that the UAA is necessary for the crosslinking event.

    • A control with a known non-interacting protein to demonstrate the specificity of the interaction.

IV. Protocols

Protocol 1: Site-Directed Mutagenesis for this compound Incorporation

This protocol outlines the steps for introducing an amber stop codon (TAG) at the desired site in the gene of interest, which will then be recognized by the orthogonal tRNA for this compound incorporation.

Materials:

  • Plasmid DNA containing the gene of interest

  • Mutagenesis primers (forward and reverse) containing the TAG codon at the desired location

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

Procedure:

  • Primer Design: Design primers that anneal to the template plasmid and contain the desired TAG codon mutation.

  • PCR Amplification: Perform PCR using the mutagenesis primers and the plasmid template to generate a linear DNA product containing the mutation.

  • DpnI Digestion: Digest the PCR product with DpnI to remove the parental, methylated template DNA.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Plasmid Purification and Sequencing: Isolate plasmid DNA from the resulting colonies and verify the presence of the TAG mutation by DNA sequencing.

Protocol 2: Expression and Incorporation of this compound in E. coli

This protocol describes the expression of the target protein containing this compound in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid containing the gene of interest with the TAG codon

  • Plasmid encoding the orthogonal tRNA/aminoacyl-tRNA synthetase pair for this compound

  • LB medium and appropriate antibiotics

  • This compound (commercially available from suppliers like BOC Sciences or US Biological)[9]

  • Inducing agent (e.g., IPTG)

Procedure:

  • Co-transformation: Co-transform the expression plasmid and the orthogonal tRNA/synthetase plasmid into the E. coli expression strain.

  • Culture Growth: Inoculate a starter culture and grow overnight. The next day, inoculate a larger culture and grow to an OD600 of 0.6-0.8.

  • This compound Addition: Add this compound to the culture medium to a final concentration of 1-2 mM.

  • Induction: Induce protein expression with the appropriate concentration of the inducing agent (e.g., 0.1-1 mM IPTG).

  • Harvesting: Continue to grow the culture for the desired amount of time (typically 3-4 hours at 37°C or overnight at 18-25°C) and then harvest the cells by centrifugation.

Protocol 3: In Vivo Photo-Crosslinking

This protocol details the steps for performing photo-crosslinking in living cells.

Materials:

  • Cell culture containing the expressed protein with this compound

  • UV lamp with a 365 nm light source[3]

  • Ice-cold PBS

  • Lysis buffer

Procedure:

  • Cell Preparation: Wash the cells with ice-cold PBS to remove any residual media.

  • UV Irradiation: Place the cells on ice and irradiate with 365 nm UV light.[10] The optimal irradiation time and distance from the light source should be determined empirically, but a starting point of 10-30 minutes is common.[10]

  • Cell Lysis: Immediately after irradiation, lyse the cells using an appropriate lysis buffer containing protease inhibitors.

  • Analysis: The crosslinked complexes can now be analyzed by various methods, such as SDS-PAGE and Western blotting, or purified for mass spectrometry analysis.

InVivo_Crosslinking_Workflow Start Cells expressing Protein A with this compound Wash Wash with ice-cold PBS Start->Wash Irradiate Irradiate with 365 nm UV light on ice Wash->Irradiate Lyse Lyse cells with lysis buffer Irradiate->Lyse Analyze Analyze crosslinked complexes (SDS-PAGE, Western Blot, Mass Spec) Lyse->Analyze

Figure 2. In vivo photo-crosslinking workflow.

Protocol 4: Analysis of Crosslinked Products by Mass Spectrometry

Mass spectrometry is a powerful tool for identifying the crosslinked proteins and mapping the interaction interface.

Materials:

  • Purified crosslinked protein complex

  • DTT and iodoacetamide for reduction and alkylation

  • Sequencing-grade trypsin

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Reduce and alkylate the disulfide bonds in the protein complex, followed by in-gel or in-solution digestion with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.[11]

  • Data Analysis: Use specialized software to identify the crosslinked peptides. This involves searching the MS/MS data for pairs of peptides that are linked by the mass of the this compound residue after crosslinking.

V. Troubleshooting

ProblemPossible CauseSolution
Low expression of the target protein Toxicity of the unnatural amino acid or the expressed protein.Optimize expression conditions (lower temperature, lower inducer concentration). Use a different expression strain or vector.
No or low efficiency of crosslinking This compound is not at an appropriate position for crosslinking.Design new mutants with this compound at different surface-exposed residues.
Insufficient UV irradiation.Optimize the UV irradiation time and intensity.
The interaction is too transient to be captured.Increase the concentration of the interacting proteins if possible (in vitro).
Non-specific crosslinking UV irradiation is too long or intense.Reduce the UV exposure time or intensity.
The protein is aggregating.Optimize buffer conditions (e.g., salt concentration, pH).

VI. Conclusion

This compound labeling is a robust and versatile technique for studying protein-protein interactions with high spatial and temporal resolution.[1][2] By enabling the site-specific incorporation of a photo-activatable crosslinker, this method allows researchers to capture transient and weak interactions in their native cellular context. The detailed protocols and troubleshooting guide provided here serve as a comprehensive resource for scientists looking to implement this powerful technology in their research.

VII. References

  • An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from --INVALID-LINK--

  • Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from --INVALID-LINK--

  • Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. (n.d.). PubMed Central. Retrieved January 4, 2026, from --INVALID-LINK--

  • Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. (2021). MDPI. Retrieved January 4, 2026, from --INVALID-LINK--

  • Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from --INVALID-LINK--

  • A photo-cross-linking approach to monitor protein dynamics in living cells. (2019). PubMed. Retrieved January 4, 2026, from --INVALID-LINK--

  • Photocrosslinking approaches to interactome mapping. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from --INVALID-LINK--

  • Strategies for Incorporating Unnatural Amino Acids into Proteins. (n.d.). BOC Sciences. Retrieved January 4, 2026, from --INVALID-LINK--

  • A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. (n.d.). Springer. Retrieved January 4, 2026, from --INVALID-LINK--

  • Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from --INVALID-LINK--

  • Photo-induced covalent cross-linking for the analysis of biomolecular interactions. (2013). Royal Society of Chemistry. Retrieved January 4, 2026, from --INVALID-LINK--

  • Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. (2019). ACS Publications. Retrieved January 4, 2026, from --INVALID-LINK--

  • A Photo-Cross-Linking Strategy to Map Sites of Protein-Protein Interactions. (n.d.). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--

  • Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. (n.d.). Semantic Scholar. Retrieved January 4, 2026, from --INVALID-LINK--

  • Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. (2021). ACS Publications. Retrieved January 4, 2026, from --INVALID-LINK--

  • This compound. (n.d.). Cusabio. Retrieved January 4, 2026, from --INVALID-LINK--

  • Photoreactive Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific. Retrieved January 4, 2026, from --INVALID-LINK--

  • Genetically encoded crosslinkers to address protein–protein interactions. (2023). National Institutes of Health. Retrieved January 4, 2026, from --INVALID-LINK--

  • Analyses of Protein–Protein Interactions by In Vivo Photocrosslinking in Budding Yeast. (n.d.). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--

  • 3-styryl-d-alanine suppliers USA. (n.d.). USA Chemical Suppliers. Retrieved January 4, 2026, from --INVALID-LINK--

  • Application Notes & Protocols for In Vivo Protein Crosslinking with Photo-lysine-d2. (n.d.). Benchchem. Retrieved January 4, 2026, from --INVALID-LINK--

  • Technical Support Center: Stable Isotope Labeling. (n.d.). Benchchem. Retrieved January 4, 2026, from --INVALID-LINK--

  • Technical Support Center: Troubleshooting Incomplete Labeling with Trimethyllysine-d9. (n.d.). Benchchem. Retrieved January 4, 2026, from --INVALID-LINK--

  • Labeling Chemistry Support—Troubleshooting. (n.d.). Thermo Fisher Scientific. Retrieved January 4, 2026, from --INVALID-LINK--

  • Workflow for site-specific in vivo photo-crosslinking combined with... (n.d.). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--

  • Technical Support Center: Quality Control for Stable Isotope Labeling Experiments. (n.d.). Benchchem. Retrieved January 4, 2026, from --INVALID-LINK--

  • R5. Overview of Cross-Linking, Including Photo-Reactive Cross-Linking Methods. (2019). YouTube. Retrieved January 4, 2026, from --INVALID-LINK--

  • Protein-protein crosslinking - an overview with emphasis on structural biology uses. (2021). YouTube. Retrieved January 4, 2026, from --INVALID-LINK--

References

Unlocking Cellular Landscapes: A Guide to Multicolor Fluorescence Imaging with D-Styrylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Environmental Sensitivity in Cellular Imaging

In the intricate and dynamic world of the cell, the ability to simultaneously visualize multiple molecular components is paramount to unraveling complex biological processes. For decades, fluorescence microscopy has been a cornerstone of such investigations. However, traditional fluorescent probes often have fixed spectral properties, limiting the number of targets that can be imaged simultaneously without significant spectral overlap. This application note introduces D-Styrylalanine, a fluorescent amino acid, and its application in multicolor fluorescence imaging. This compound belongs to a class of environmentally sensitive dyes, known as solvatochromic dyes.[1][2] These molecules exhibit a remarkable ability to change their fluorescence emission color in response to the polarity of their local environment.[3][4][5] This unique property allows for the generation of multicolor readouts from a single fluorescent probe, opening new avenues for multiplexed imaging in live cells.

This guide provides a comprehensive overview of the principles, protocols, and applications of this compound for researchers, scientists, and drug development professionals. We will delve into the photophysical properties of styryl-based dyes, provide a putative synthesis scheme for this compound, and offer detailed protocols for cell labeling and multicolor imaging.

The Principle of Solvatochromism: A Shift in Color with Polarity

The multicolor capability of this compound is rooted in the phenomenon of solvatochromism. Solvatochromic dyes possess a molecular structure with a significant difference in the dipole moment between their electronic ground and excited states. When the dye absorbs a photon and transitions to the excited state, the surrounding solvent molecules reorient themselves to stabilize the excited-state dipole. In polar solvents, this reorientation is more pronounced, leading to a greater stabilization of the excited state and a larger energy gap between the excited and ground states. This results in a shift of the fluorescence emission to shorter wavelengths (a "blueshift"). Conversely, in non-polar environments, the excited state is less stabilized, resulting in a smaller energy gap and a shift of the emission to longer wavelengths (a "redshift"). This relationship between solvent polarity and emission wavelength is the key to generating multicolor images with this compound.

References

Application Note: Illuminating Protein Dynamics Through Dual Fluorescent Labeling with D-Styrylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Single Labels

The study of protein dynamics, conformational changes, and intermolecular interactions is fundamental to understanding biological processes and developing novel therapeutics. While single fluorescent labels provide valuable information, dual labeling opens a new dimension of analysis, allowing for the precise measurement of intramolecular distances and real-time tracking of structural rearrangements through mechanisms like Förster Resonance Energy Transfer (FRET).[1][2]

D-Styrylalanine (D-Sty) is a fluorescent non-canonical amino acid (ncAA) that serves as a compact, minimally perturbative, and genetically encodable fluorescent probe.[3] Its integration into the genetic code allows for its precise placement at any desired site within a protein's structure, a significant advantage over the often-bulky fluorescent protein fusions (e.g., GFP) or the less specific chemical labeling of natural amino acids.[2]

This guide provides a comprehensive framework for combining the site-specific incorporation of this compound with a secondary, orthogonally labeled fluorescent probe. We will detail the strategic selection of a suitable FRET partner, provide validated protocols for creating a dual-labeled protein, and discuss the principles of data acquisition and analysis for FRET-based assays. This powerful methodology is designed to equip researchers, scientists, and drug development professionals with the tools to dissect complex protein behaviors with high resolution.

Foundational Principles

Genetic Encoding of this compound

The site-specific incorporation of this compound relies on the expansion of the genetic code.[4] This is achieved by co-expressing the protein of interest (POI) with an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[5][6]

  • Site Selection & Mutagenesis: The codon at the desired labeling position in the POI gene is mutated to a nonsense or "stop" codon, typically the amber stop codon (TAG).

  • Orthogonal System: An engineered aaRS, specific only for D-Sty and not for any endogenous amino acids, charges a unique tRNA (tRNAPyl for instance) with D-Sty.

  • Suppression & Incorporation: This charged tRNA recognizes the amber stop codon and, instead of terminating translation, inserts this compound into the growing polypeptide chain.[5]

This system ensures that D-Sty is incorporated with high fidelity exclusively at the genetically programmed site.

graph TD {
    rankdir=LR;
    node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"];
    edge [fontname="Arial", fontsize=9];

}

Figure 2: Energy transfer schematic for a this compound FRET pair.

Experimental Protocols

This section provides a step-by-step methodology for producing and characterizing a dual-labeled protein using this compound and a cysteine-reactive secondary probe.

Protocol 1: Site-Specific Incorporation of this compound

This protocol outlines the expression of a protein of interest containing D-Sty at a specific site. It assumes the use of an E. coli expression system and a plasmid system encoding the orthogonal aaRS/tRNA pair (e.g., pEVOL). [5] Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for POI with a TAG codon at the desired site and a unique Cys codon at the second site.

  • pEVOL plasmid encoding the D-Sty-specific aaRS/tRNA pair.

  • Luria-Bertani (LB) medium and Terrific Broth (TB).

  • Antibiotics (as required by plasmids).

  • This compound powder.

  • L-Arabinose and Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the POI plasmid and the pEVOL-D-Sty plasmid. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with antibiotics. Grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of TB medium (in a 2.5 L baffled flask) with the overnight starter culture. Add antibiotics.

  • Growth: Grow the culture at 37°C with vigorous shaking (220 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction of Orthogonal System: Add L-Arabinose to a final concentration of 0.2% (w/v) to induce the expression of the aaRS/tRNA pair. Continue to grow for 30 minutes.

  • Addition of ncAA: Add this compound to a final concentration of 2 mM.

  • Induction of POI: Immediately add IPTG to a final concentration of 0.5 mM to induce the expression of the protein of interest.

  • Expression: Reduce the temperature to 20°C and continue to express the protein for 16-20 hours.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until purification.

  • Verification (Recommended): Confirm the incorporation of D-Sty via mass spectrometry (LC-MS/MS) on a small aliquot of purified protein. The mass of the protein will be increased corresponding to the mass of D-Sty minus water.

Protocol 2: Cysteine-Maleimide Labeling

This protocol describes the labeling of the unique cysteine residue with a maleimide-functionalized fluorophore.

Materials:

  • Purified, D-Sty-containing protein in a suitable buffer (e.g., PBS, pH 7.2), free of reducing agents.

  • Maleimide-functionalized fluorescent probe (e.g., BODIPY FL maleimide).

  • Anhydrous DMSO.

  • Tris(2-carboxyethyl)phosphine (TCEP).

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4, degassed.

Procedure:

  • Protein Preparation: Prepare the purified protein solution at a concentration of 5-10 mg/mL. If the protein has been stored with reducing agents (like DTT or BME), they must be removed by dialysis or using a desalting column against the reaction buffer.

  • Reduction of Cysteine: Add TCEP to the protein solution to a final concentration of 1 mM. TCEP is preferred over DTT as it does not interfere with the maleimide reaction. Incubate for 30 minutes at room temperature to ensure the cysteine thiol is fully reduced.

  • Dye Preparation: Prepare a 10 mM stock solution of the maleimide-dye in anhydrous DMSO. This should be done immediately before use as maleimides can hydrolyze in aqueous solutions.

  • Labeling Reaction: Add the dye stock solution to the protein solution to achieve a 10 to 20-fold molar excess of dye over protein. Add the dye dropwise while gently stirring.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Quench the reaction by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to a final concentration of 10 mM to react with any excess maleimide dye. Incubate for an additional 30 minutes.

Protocol 3: Purification of Dual-Labeled Protein

It is crucial to remove both the unreacted dye and any unlabeled or single-labeled protein species.

Procedure:

  • Removal of Free Dye: The primary method for removing excess, unreacted dye is size-exclusion chromatography (SEC) or extensive dialysis.

    • SEC: Load the quenched reaction mixture onto a gel filtration column (e.g., Superdex 75 or 200, depending on protein size) pre-equilibrated with the final storage buffer. The labeled protein will elute in the earlier fractions, while the smaller, free dye molecules will elute later.

    • Dialysis: Dialyze the sample against 1 L of storage buffer for at least two rounds of 4-10 hours each, with one final overnight dialysis.

  • Separation of Labeled Species (Optional): If necessary, hydrophobic interaction chromatography (HIC) or ion-exchange chromatography (IEX) can be used to separate dual-labeled, single-labeled, and unlabeled protein species, as the addition of fluorophores can alter the protein's surface properties.

Protocol 4: Spectroscopic Analysis and FRET Measurement

Procedure:

  • Determine Degree of Labeling (DOL): The DOL can be calculated using the Beer-Lambert law by measuring the absorbance of the purified, dual-labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of the secondary dye.

    • Protein Conc. (M) = [A₂₈₀ - (A_dye × CF)] / ε_protein

    • Dye Conc. (M) = A_dye / ε_dye

    • DOL = Dye Conc. / Protein Conc. (CF is a correction factor for the dye's absorbance at 280 nm).

  • Acquire Fluorescence Spectra:

    • Prepare three samples: Donor-only labeled protein, Acceptor-only labeled protein, and Donor-Acceptor dual-labeled protein.

    • Using a fluorometer, set the excitation wavelength to the maximum for D-Sty (~330 nm).

    • Record the emission spectrum for all three samples from ~350 nm to ~650 nm.

  • Data Analysis for FRET:

    • Qualitative Analysis: In the spectrum of the dual-labeled sample, you should observe a decrease (quenching) in the donor emission peak (~400 nm) and a simultaneous appearance of a sensitized emission peak from the acceptor (e.g., ~515 nm for BODIPY FL) when compared to the donor-only sample.

    • Quantitative Analysis (FRET Efficiency): FRET efficiency (E) can be calculated from the quenching of the donor fluorescence: E = 1 - (F_DA / F_D) Where F_DA is the fluorescence intensity of the donor in the presence of the acceptor (dual-labeled sample), and F_D is the fluorescence intensity of the donor in the absence of the acceptor (donor-only sample), measured at the donor's emission maximum.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Protein Yield Toxicity of ncAA or POI; Inefficient incorporation of D-Sty.Optimize expression conditions (lower temperature, different media); Verify plasmid integrity; Titrate inducer concentrations.
No or Low D-Sty Incorporation Inactive orthogonal system; Degradation of D-Sty.Sequence pEVOL plasmid; Use fresh D-Sty stock solution; Ensure L-Arabinose is added before IPTG.
Low Secondary Labeling Efficiency Inaccessible or oxidized cysteine; Hydrolyzed maleimide dye.Ensure cysteine is in a solvent-accessible location; Add TCEP before labeling; Prepare maleimide-dye stock fresh in anhydrous DMSO.
High Background Fluorescence Incomplete removal of free dye.Optimize SEC protocol (longer column, slower flow rate); Perform an additional purification step (e.g., HIC).
No Apparent FRET Donor-acceptor distance is too large (>10 nm); Incorrect fluorophore orientation.Re-design protein construct with labeling sites closer together; Test alternative labeling positions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing D-Styrylalanine Concentration for Minimal Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for optimizing the experimental concentration of D-Styrylalanine while minimizing cytotoxic effects. The following question-and-answer format addresses common challenges and provides detailed, field-proven protocols and insights.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential cytotoxic effects?

This compound is a synthetic amino acid analog. While specific research on the cytotoxicity of this compound is not extensively published, compounds with similar structural motifs, such as styryl lactones, have demonstrated cytotoxic activities.[1] The styryl group, an aromatic moiety, can contribute to interactions with cellular components, and at certain concentrations, this may lead to adverse effects on cell health and viability. Therefore, it is crucial to experimentally determine the optimal, non-toxic concentration range for your specific cell line and experimental conditions.

Q2: I am observing high levels of cell death in my experiments with this compound. What is the first step in troubleshooting this issue?

The initial and most critical step is to perform a dose-response experiment to determine the concentration at which this compound becomes cytotoxic to your specific cell line.[2] This involves treating your cells with a wide range of this compound concentrations and measuring cell viability at a relevant time point. This will allow you to identify the half-maximal inhibitory concentration (IC50), which is the concentration that causes a 50% reduction in cell viability, and more importantly, the maximum non-toxic concentration.

A typical dose-response curve is sigmoidal (S-shaped).[3][4] As the concentration of a cytotoxic compound increases, cell viability decreases until it reaches a plateau.[5] Understanding this relationship is fundamental to selecting appropriate concentrations for your experiments.[6]

Q3: How do I design a robust dose-response experiment for this compound?

A well-designed dose-response experiment is the foundation for optimizing your this compound concentration. Here is a logical workflow:

Caption: Workflow for a Dose-Response Experiment.

Key Considerations for Your Dose-Response Experiment:

  • Concentration Range: It is advisable to start with a broad range of concentrations, often using a logarithmic scale (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM).[7] This wide range helps in identifying the approximate range of activity.[7]

  • Cell Seeding Density: Ensure that you seed your cells at a density that allows for logarithmic growth throughout the experiment.[8] Over-confluent or sparse cultures can lead to variable results.[8]

  • Incubation Time: The duration of exposure to this compound is a critical factor.[9] A time-course experiment (e.g., 24, 48, and 72 hours) can help determine the optimal endpoint for your assay.[5][10]

  • Controls: Always include the following controls:

    • Untreated Cells (Negative Control): This represents 100% cell viability.

    • Vehicle Control: If this compound is dissolved in a solvent like DMSO, treat cells with the highest concentration of the solvent used in your dilutions to account for any solvent-induced toxicity.[5]

    • Positive Control: A known cytotoxic agent to ensure the assay is working correctly.

Q4: Which cell viability assays are most suitable for assessing this compound's cytotoxicity?

Several robust and well-established assays can be used to measure cell viability. The choice of assay may depend on your laboratory's equipment and the specific experimental question.

Assay TypePrincipleAdvantagesDisadvantages
MTT Assay A colorimetric assay that measures the metabolic activity of cells.[11][12] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[13][14]Widely used, relatively inexpensive.The formazan product is insoluble and requires a solubilization step.[13] Can be influenced by the metabolic state of the cells.
LDH Release Assay Measures the amount of lactate dehydrogenase (LDH), a cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.[15][16]A good indicator of membrane integrity and cell death.[16] Can be used to sample the same well over time.[17]Less sensitive for early-stage apoptosis where the membrane is still intact.
Live/Dead Staining Uses fluorescent dyes to differentiate between live and dead cells based on membrane integrity.[18][19][20] Calcein-AM stains live cells green, while ethidium homodimer-1 stains dead cells red.[19]Provides direct visualization of live and dead cells. Can be used for both microscopy and flow cytometry.[18][21]Requires a fluorescence microscope or flow cytometer.

Troubleshooting Guides

Problem 1: High variability between replicate wells in my cytotoxicity assay.

High variability can obscure the true effect of this compound and make it difficult to determine an accurate IC50 value.

Potential Causes and Solutions:

  • Inconsistent Cell Seeding:

    • Solution: Ensure your cell suspension is homogenous before and during plating. Use a multichannel pipette carefully and consider reverse pipetting for viscous solutions.[10] Avoid "edge effects" by not using the outer wells of the plate for experimental data or by filling them with sterile PBS.[8]

  • Pipetting Errors during Serial Dilutions:

    • Solution: Ensure thorough mixing between each dilution step.[10] Use calibrated pipettes and fresh tips for each dilution.

  • Incomplete Mixing of Assay Reagents:

    • Solution: After adding reagents like MTT or LDH substrate, gently mix the plate on an orbital shaker for a few minutes to ensure even distribution.[10]

Problem 2: My dose-response curve is not sigmoidal (e.g., U-shaped or flat).

An atypical dose-response curve can indicate experimental artifacts or complex biological responses.

Potential Causes and Solutions:

  • Compound Interference with the Assay:

    • Solution: this compound might have intrinsic color or fluorescence that interferes with the assay readout.[10] Include a "compound-only" control (this compound in cell-free media) at all tested concentrations and subtract this background from your experimental wells.[10]

  • Activation of Opposing Cellular Pathways:

    • Solution: At different concentrations, this compound might trigger both pro-death and pro-survival pathways.[5] Consider investigating key signaling pathways at different concentrations using techniques like western blotting.

  • Cytotoxicity Masking Other Effects:

    • Solution: At very high concentrations, rapid cell death (necrosis) might prevent the detection of more subtle, specific mechanisms of action.[5] A time-course experiment can help to differentiate these effects.[10]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability based on metabolic activity.[14][22]

Materials:

  • Cells in culture

  • 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13][14]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at the optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include untreated and vehicle controls.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.

  • Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[22]

  • Incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[2]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[22]

  • Mix thoroughly to ensure complete solubilization.[22] Shaking on an orbital shaker for 15 minutes can aid dissolution.[14]

  • Read the absorbance at 570 nm using a microplate reader.[12] A reference wavelength of 630 nm can be used to reduce background.[14]

Protocol 2: LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.[15][16]

Materials:

  • Cells in culture

  • 96-well plates

  • This compound stock solution

  • LDH cytotoxicity assay kit (commercially available kits from suppliers like Promega, Abcam, or Cell Signaling Technology are recommended)[16][17]

  • Microplate reader

Procedure:

  • Follow steps 1-4 from the MTT assay protocol.

  • Carefully transfer a small amount of the cell culture supernatant (e.g., 2-5 µL) to a new 96-well plate.[17]

  • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate and a dye solution.

  • Add the LDH reaction mixture to each well containing the supernatant.

  • Incubate at room temperature for 30 minutes, protected from light.[16]

  • Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).[16]

  • Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and cells lysed to achieve maximum LDH release.

Protocol 3: LIVE/DEAD™ Viability/Cytotoxicity Staining

This protocol uses fluorescent dyes for direct visualization of live and dead cells.[18][19]

Materials:

  • Cells grown on coverslips or in imaging-compatible plates

  • LIVE/DEAD™ Viability/Cytotoxicity Kit (e.g., from Thermo Fisher Scientific)[19]

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Treat cells with this compound as described in the previous protocols.

  • Prepare the staining solution by adding the appropriate amounts of calcein AM and ethidium homodimer-1 to PBS, as per the kit instructions.[19]

  • Remove the culture medium and wash the cells once with PBS.

  • Add the staining solution to the cells and incubate for 30 minutes at room temperature, protected from light.[18][19]

  • Image the cells using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.

Data Interpretation

Once you have collected your data, you will need to plot the percentage of cell viability against the concentration of this compound. This will generate a dose-response curve, from which you can determine the IC50 value.[23] The concentration that shows minimal to no reduction in cell viability compared to the untreated control should be selected for your future experiments. It is generally recommended to work at concentrations well below the IC50 to avoid unintended cytotoxic effects.

G cluster_0 Dose-Response Analysis A Perform Cytotoxicity Assay (e.g., MTT, LDH) B Calculate % Viability vs. Control A->B Raw Data C Plot % Viability vs. [this compound] B->C Normalized Data D Fit a Non-Linear Regression Curve (Sigmoidal Dose-Response) C->D Data Points E Determine IC50 Value D->E Curve Parameters F Identify Maximum Non-Toxic Concentration E->F Toxicity Threshold G Select Optimal Concentration for Experiments F->G < IC10

Caption: Data Interpretation Workflow.

By following these guidelines and protocols, you will be able to systematically determine the optimal concentration of this compound for your experiments, ensuring the scientific rigor and reproducibility of your results.

References

Technical Support Center: Troubleshooting Low Labeling Efficiency with D-Styrylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for D-Styrylalanine applications. As Senior Application Scientists, we have compiled this guide to address common challenges encountered during metabolic labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to help diagnose and resolve issues related to low labeling efficiency, ensuring robust and reproducible results.

Troubleshooting Guide: Diagnosing and Resolving Low Labeling Efficiency

Low or no signal is a frequent challenge in metabolic labeling experiments. This guide provides a systematic approach to identifying the root cause of the problem and implementing effective solutions.

Q1: I am not seeing any labeling signal. Where should I start troubleshooting?

When there is a complete absence of signal, it is crucial to systematically evaluate each stage of the experimental workflow. The issue could lie with the incorporation of this compound, the subsequent click chemistry reaction, or the detection method.

A Logical Troubleshooting Workflow

Here is a decision tree to guide your troubleshooting process:

Troubleshooting_Workflow cluster_incorporation Potential Causes for No Incorporation cluster_click Potential Causes for Failed Click Reaction cluster_detection Potential Causes for No Signal Detection start No Labeling Signal Detected check_incorporation Problem Area 1: this compound Incorporation start->check_incorporation check_click_chem Problem Area 2: Click Chemistry Reaction start->check_click_chem check_detection Problem Area 3: Signal Detection start->check_detection incorp_1 Aminoacyl-tRNA Synthetase (aaRS) Inactivity/Absence check_incorporation->incorp_1 click_1 Reagent Degradation (e.g., Copper(I)) check_click_chem->click_1 detect_1 Fluorescence Quenching check_detection->detect_1 incorp_2 This compound Cytotoxicity incorp_3 Poor Cell Permeability incorp_4 Suboptimal Concentration/Incubation Time solution_incorp SOLUTIONS: - Verify aaRS expression & activity - Perform cytotoxicity assay - Optimize this compound concentration and incubation time incorp_4->solution_incorp click_2 Incorrect Reagent Stoichiometry click_3 Presence of Inhibitors (e.g., Thiols) click_4 Suboptimal Reaction Conditions (pH, Temp) solution_click SOLUTIONS: - Use fresh reagents - Optimize reagent ratios - Add copper ligand - Check buffer compatibility click_4->solution_click detect_2 Inefficient Antibody Binding detect_3 Instrument Settings solution_detect SOLUTIONS: - Use a different fluorophore - Validate antibody specificity - Optimize imaging parameters detect_3->solution_detect

Caption: A workflow for troubleshooting a complete lack of labeling signal.

Q2: My labeling efficiency is very low. What are the likely causes and how can I improve it?

Low labeling efficiency can be attributed to several factors, often related to suboptimal experimental conditions.

Potential Cause 1: Inefficient Incorporation of this compound

  • Suboptimal Concentration: The concentration of this compound is critical. Too low, and it won't effectively compete with its natural counterpart, phenylalanine. Too high, and it could be cytotoxic.[1][2]

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your cell line. See the experimental protocol section for a detailed guide.

  • Insufficient Incubation Time: Protein synthesis and turnover are dynamic processes. A short incubation time may not allow for sufficient incorporation of this compound.[3][4]

    • Solution: Conduct a time-course experiment to identify the optimal incubation period.

  • Poor Solubility or Aggregation: this compound's hydrophobic styryl group may lead to poor solubility in aqueous cell culture media, or cause the amino acid to aggregate, reducing its effective concentration.[4]

    • Solution: Prepare a concentrated stock solution in an organic solvent like DMSO before diluting it in your culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). If precipitation is observed in the medium, consider using a lower concentration or exploring the use of solubility-enhancing dipeptides.[5][6]

Potential Cause 2: Inefficient Click Chemistry Reaction

  • Suboptimal Reagent Ratios: The stoichiometry of the click chemistry reagents (azide/alkyne, copper catalyst, reducing agent, and ligand) is crucial for an efficient reaction.[7][8][9]

    • Solution: Titrate the concentrations of your click reagents to find the optimal ratio for your system.

  • Copper Catalyst Issues: The active form of the copper catalyst, Cu(I), is prone to oxidation to the inactive Cu(II) state.

    • Solution: Use freshly prepared reagents. The inclusion of a copper-coordinating ligand, such as TBTA, can stabilize the Cu(I) oxidation state and improve reaction efficiency.[10]

  • Interference from Thiols: Free thiol groups, such as those in cysteine residues, can interfere with the click reaction.[11]

    • Solution: Consider pre-treating your samples with a capping agent for free thiols, such as N-ethylmaleimide (NEM), before the click reaction.

Potential Cause 3: Signal Quenching

  • Environmental Effects: The fluorescence of styryl dyes can be sensitive to the local environment. If the this compound is incorporated into a region of the protein that is in a polar environment, its fluorescence may be quenched.[11][12]

    • Solution: If you suspect quenching is an issue, consider using a different detection method, such as a biotin tag followed by streptavidin-based detection, or an antibody that recognizes the styryl group.

Table 1: Recommended Starting Concentrations for this compound Optimization

Cell TypeSuggested Starting Concentration RangeNotes
Common Mammalian Cell Lines (e.g., HEK293, HeLa, CHO)50 µM - 500 µMPerform a dose-response curve to determine the optimal concentration.
Primary Cells10 µM - 200 µMPrimary cells can be more sensitive; start with lower concentrations.
Bacteria (e.g., E. coli)100 µM - 1 mMBacterial cell walls may require higher concentrations for efficient uptake.

Frequently Asked Questions (FAQs)

Q3: How is this compound incorporated into proteins?

This compound is a non-canonical amino acid, meaning it is not one of the 20 standard amino acids used in protein synthesis. Its incorporation relies on a "reprogrammed" cellular machinery. This typically involves:

  • A Mutant Aminoacyl-tRNA Synthetase (aaRS): A specific, engineered aaRS that recognizes this compound and attaches it to a corresponding tRNA molecule.[13][14] Wild-type aaRSs have editing mechanisms to prevent the incorporation of D-amino acids.[15]

  • A "Blank" Codon: Often, an amber stop codon (UAG) is repurposed. The mutant aaRS is paired with a tRNA that has an anticodon that recognizes the UAG codon. When the ribosome encounters a UAG codon in the mRNA, instead of terminating translation, it incorporates this compound.

Incorporation_Mechanism DStyA This compound aaRS Mutant aaRS DStyA->aaRS charged_tRNA This compound-tRNA(CUA) aaRS->charged_tRNA 'Charging' tRNA tRNA(CUA) tRNA->aaRS ribosome Ribosome charged_tRNA->ribosome protein Protein with this compound ribosome->protein Translation mRNA mRNA with UAG codon mRNA->ribosome

Caption: The mechanism of this compound incorporation into a growing polypeptide chain.

Q4: Is this compound toxic to cells?

Like many non-canonical amino acids, this compound can exhibit cytotoxicity at high concentrations.[2][16] The toxic effects can be due to metabolic stress, off-target effects, or disruption of normal protein synthesis. It is essential to perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.

Q5: How should I store and handle this compound?

This compound is typically supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. Once reconstituted in a solvent like DMSO, it should be stored in aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect the compound from light, as the styryl group can be light-sensitive.

Experimental Protocols

Protocol 1: Optimizing this compound Concentration

This protocol outlines a method for determining the optimal, non-toxic concentration of this compound for your specific cell line.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well plates

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment.[1]

  • Prepare this compound Dilutions: Prepare a 100 mM stock solution of this compound in DMSO. Create a serial dilution of this stock in your complete culture medium to achieve final concentrations ranging from 10 µM to 1 mM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).

  • Treatment: Replace the medium in your 96-well plate with the this compound dilutions and the vehicle control.

  • Incubation: Incubate the cells for the intended duration of your labeling experiment (e.g., 24 hours).

  • Cell Viability Assay: After incubation, perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Plot cell viability against the concentration of this compound. The optimal concentration will be the highest concentration that does not significantly reduce cell viability.

Protocol 2: Click Chemistry Reaction for Fluorescence Detection

This protocol provides a general method for performing a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction on fixed and permeabilized cells.

Materials:

  • Cells labeled with this compound (contains an alkyne group)

  • Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)

  • Copper(II) sulfate (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (ligand)

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (for fixing)

  • Triton X-100 or Saponin (for permeabilizing)

Procedure:

  • Cell Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS.

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash cells three times with PBS.

  • Prepare Click Reaction Cocktail:

    • Important: Prepare the cocktail fresh and use it immediately. The final concentrations provided below are suggestions and may need optimization.[7]

    • For a 1 mL reaction volume:

      • 880 µL of PBS

      • 10 µL of 10 mM Azide-Fluor 488 stock (final concentration: 100 µM)

      • 50 µL of 20 mM CuSO4 stock (final concentration: 1 mM)

      • 50 µL of 100 mM TCEP or Sodium Ascorbate stock (final concentration: 5 mM)

      • 10 µL of 50 mM TBTA in DMSO/t-butanol (final concentration: 500 µM)

    • Add the reagents in the order listed, vortexing gently after each addition.

  • Click Reaction:

    • Add the click reaction cocktail to your fixed and permeabilized cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with PBS.

    • If desired, counterstain with a nuclear stain like DAPI.

    • Image the cells using an appropriate fluorescence microscope.

References

D-Styrylalanine Photo-Crosslinking Efficiency: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the photo-crosslinkable unnatural amino acid, D-Styrylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions to enhance the efficiency of your photo-crosslinking experiments.

Introduction to this compound Photo-Crosslinking

This compound is a valuable tool for elucidating protein-protein interactions and for the development of novel therapeutics. Its styryl side chain can be photo-activated by UV light, leading to the formation of a highly reactive species that can form covalent bonds with interacting molecules in close proximity. However, achieving high crosslinking efficiency can be challenging. This guide will walk you through the key aspects of working with this compound and provide solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound photo-crosslinking?

A: Upon absorption of UV light, the styryl moiety of this compound is excited to a higher energy state. While the exact mechanism for this compound is not as extensively documented as for some other crosslinkers, it is proposed to proceed through a reactive intermediate that can form a covalent bond with neighboring molecules. This is analogous to other photo-activatable crosslinkers like those containing diazirine, which form reactive carbenes upon UV irradiation[1].

Q2: What is the optimal wavelength for activating this compound?

Q3: How does the local environment affect crosslinking efficiency?

A: The microenvironment surrounding the this compound residue can significantly impact crosslinking efficiency. Factors such as solvent polarity, pH, and the presence of quenching molecules can all play a role. For example, the photochemistry of related styrylpyridinium dyes is highly dependent on solvent polarity[4]. A non-polar environment may favor the reactive state, while a polar environment could lead to competing photochemical reactions.

Q4: Can this compound be used for in-cell crosslinking?

A: Yes, this compound, like other unnatural amino acids, can be genetically encoded into proteins in living cells. This allows for the study of protein interactions within their native cellular context. The general workflow involves expressing a protein of interest with this compound incorporated at a specific site, followed by UV irradiation of the cells to induce crosslinking[5].

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during this compound photo-crosslinking experiments.

Issue 1: Low or No Crosslinking Yield

This is one of the most common challenges. The following workflow will help you systematically identify the potential cause.

troubleshooting_low_yield start Low/No Crosslinking check_incorporation Verify this compound Incorporation start->check_incorporation check_uv_source Optimize UV Irradiation check_incorporation->check_uv_source Incorporation Confirmed solution_incorporation Confirm by Mass Spec or Western Blot check_incorporation->solution_incorporation No/Low Incorporation check_quenching Investigate Potential Quenching check_uv_source->check_quenching UV Optimized solution_uv Adjust Wavelength, Time, and Intensity check_uv_source->solution_uv Suboptimal Irradiation check_environment Assess Microenvironment Effects check_quenching->check_environment No Obvious Quenchers solution_quenching Remove/Minimize Quenchers check_quenching->solution_quenching Quenching Suspected solution_environment Modify Buffer (pH, Polarity) check_environment->solution_environment Environmental Factors

Caption: Troubleshooting workflow for low crosslinking yield.

Step-by-Step Troubleshooting:

  • Verify this compound Incorporation:

    • Problem: The unnatural amino acid may not have been successfully incorporated into your protein of interest.

    • Solution: Confirm incorporation using mass spectrometry to detect the mass shift corresponding to this compound. Alternatively, if you have an antibody that recognizes your protein, a western blot can show if the full-length protein is expressed.

  • Optimize UV Irradiation:

    • Problem: The UV light source may not be optimal in terms of wavelength, intensity, or duration of exposure.

    • Causality: Insufficient energy will not efficiently activate the this compound, while excessive energy can lead to photodamage of the protein and reduced crosslinking.

    • Protocol: UV Optimization Experiment

      • Prepare several identical samples containing your this compound-labeled protein.

      • Irradiate each sample with a different UV wavelength (e.g., 280 nm, 310 nm, 365 nm). Start with a wavelength close to the absorbance maximum of styrene (around 274 nm) and also test longer wavelengths commonly used for other photo-crosslinkers (330-370 nm)[2][3].

      • For the most promising wavelength, perform a time-course experiment (e.g., 1, 5, 10, 20 minutes of irradiation).

      • Also, vary the intensity of the UV light if your lamp allows.

      • Analyze the crosslinking efficiency for each condition by SDS-PAGE and Coomassie staining or western blotting to identify the optimal settings.

  • Investigate Potential Quenching:

    • Problem: Components in your buffer or media may be quenching the excited state of this compound, preventing the crosslinking reaction.

    • Causality: Quenching is a process where a molecule deactivates the excited state of another molecule, reducing its fluorescence or photochemical reactivity[6][7]. Common quenchers include molecular oxygen and molecules with heavy atoms (like iodide ions).

    • Solution:

      • Degas your buffers to remove dissolved oxygen.

      • If possible, remove any non-essential components from your reaction buffer that could act as quenchers.

      • Consider the use of antioxidants, but be aware they could also potentially interfere with the crosslinking reaction. A pilot experiment is recommended.

  • Assess Microenvironment Effects:

    • Problem: The local environment of the incorporated this compound might be unfavorable for crosslinking.

    • Causality: The polarity of the solvent or the pH can influence the photochemical pathway[4][8]. For example, a highly polar environment might stabilize a non-reactive excited state.

    • Solution:

      • If possible, modify the buffer conditions. Try varying the pH or adding co-solvents to alter the polarity.

      • If you have structural information about your protein, consider moving the this compound to a different location that might be in a more favorable microenvironment for crosslinking.

Issue 2: Non-Specific Crosslinking

Problem: You observe crosslinking to unintended proteins or multiple crosslinked products, making data interpretation difficult.

troubleshooting_nonspecific start Non-Specific Crosslinking reduce_uv Reduce UV Exposure start->reduce_uv add_scavengers Include Scavenger Reagents reduce_uv->add_scavengers Still Non-Specific solution_uv Shorter Irradiation Time or Lower Intensity reduce_uv->solution_uv Over-irradiation Suspected optimize_concentration Optimize Protein Concentrations add_scavengers->optimize_concentration Scavengers Ineffective solution_scavengers Add Radical Scavengers (e.g., glycerol, antioxidants) add_scavengers->solution_scavengers Radical-mediated Side Reactions solution_concentration Lower Concentrations to Favor Specific Interactions optimize_concentration->solution_concentration High Concentration Promotes Random Collisions

Caption: Troubleshooting workflow for non-specific crosslinking.

Step-by-Step Troubleshooting:

  • Reduce UV Exposure:

    • Problem: Excessive UV irradiation can lead to the formation of highly reactive species that crosslink indiscriminately.

    • Solution: Reduce the irradiation time and/or intensity. Refer to your optimization experiments (from Issue 1) and choose conditions that give a reasonable yield without excessive background.

  • Include Scavenger Reagents:

    • Problem: The photo-activation process might generate free radicals that can cause non-specific modifications.

    • Solution: Include radical scavengers in your reaction buffer. Common scavengers include glycerol, mannitol, or antioxidants like DTT (at low concentrations, as it can also be a quencher).

  • Optimize Protein Concentrations:

    • Problem: High concentrations of your protein of interest or binding partners can increase the likelihood of random collisional crosslinking.

    • Solution: Perform a concentration titration to find the lowest concentrations that still yield a detectable specific crosslinked product.

Data Summary Table

ParameterRecommended Starting PointKey Considerations
Excitation Wavelength 280-365 nmPerform an optimization experiment. Shorter wavelengths may be more efficient but can cause photodamage.
Irradiation Time 5-20 minutesOptimize for your specific setup. Longer times can lead to non-specific crosslinking.
UV Light Intensity Varies by lampHigher intensity can increase efficiency but also photodamage.
This compound Concentration (For in vitro) Equimolar to proteinTitrate to find the optimal ratio.
Buffer pH 6.5 - 8.0Can influence the photochemical reaction.
Additives (Optional) Radical scavengersUse if non-specific crosslinking is an issue.

Experimental Protocols

Protocol 1: General Photo-Crosslinking of this compound Containing Protein
  • Sample Preparation:

    • Prepare your purified protein containing this compound in a suitable buffer (e.g., PBS, HEPES).

    • The final protein concentration will depend on your specific system, but a starting point of 1-10 µM is common.

    • If studying a protein-protein interaction, add the binding partner at an appropriate molar ratio.

    • Prepare a negative control sample with the wild-type protein (without this compound).

  • UV Irradiation:

    • Place the samples in a UV-transparent plate or cuvette on ice to minimize thermal effects.

    • Irradiate the samples with a UV lamp at the optimized wavelength and for the determined duration. Ensure consistent distance from the lamp for all samples.

    • Keep a non-irradiated control sample.

  • Analysis:

    • After irradiation, add SDS-PAGE loading buffer to the samples.

    • Analyze the crosslinked products by SDS-PAGE followed by Coomassie staining or western blotting. A successful crosslink will result in a higher molecular weight band corresponding to the complex.

Conclusion

Improving the photo-crosslinking efficiency of this compound requires a systematic approach to optimizing experimental parameters. By carefully considering factors such as UV irradiation conditions, potential quenchers, and the local microenvironment, researchers can significantly enhance their crosslinking yields and obtain reliable data for their studies. This guide provides a framework for troubleshooting common issues and offers a starting point for developing robust experimental protocols.

References

Minimizing non-specific binding of D-Styrylalanine in cells.

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Minimizing Non-Specific Binding of D-Styrylalanine in Cells Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you minimize non-specific binding of this compound and other styryl-based fluorescent probes, ensuring high-quality data with an optimal signal-to-noise ratio.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during imaging experiments with this compound.

Question 1: My images have high, diffuse background fluorescence that obscures my specific signal. What are the likely causes?

High background fluorescence is the most common issue when working with styryl dyes and can originate from several sources. Identifying the cause is the first step toward a solution.

  • Excess Probe Concentration: The most frequent cause is using a concentration of this compound that is too high. Excess, unbound molecules in the medium and loosely bound to surfaces contribute to a generalized fluorescent haze.[1]

  • Insufficient Washing: Failure to adequately wash away unbound or loosely associated probe molecules after incubation will leave a significant amount of background signal.[1][2]

  • Non-Specific Binding to Cellular Structures: this compound, being hydrophobic, can non-specifically associate with various cellular components, particularly lipid-rich structures and proteins, through hydrophobic and ionic interactions.[3]

  • Binding to the Imaging Vessel: Standard plastic-bottom cell culture dishes can be highly fluorescent and can non-specifically bind styryl dyes, contributing to background noise.[1]

  • Cellular Autofluorescence: Many cell types naturally fluoresce (autofluoresce) due to endogenous molecules like NADH, riboflavins, and the age-related pigment lipofuscin.[4][5] This is especially problematic in the blue and green spectra and can be exacerbated by aldehyde fixation methods.[5]

  • Contaminated or Fluorescent Media: Some components in standard cell culture media, like phenol red and riboflavin, are fluorescent and can increase background noise. Imaging in this type of media is not recommended.[1]

Question 2: How can I systematically reduce high background and improve my signal-to-noise ratio (SNR)?

Improving the signal-to-noise ratio (SNR) is a process of systematically eliminating the sources of noise while preserving or enhancing the specific signal.[6][7] Follow this workflow to troubleshoot and optimize your experiment.

Step-by-Step Optimization Workflow
  • Optimize this compound Concentration: This is the most critical step. Perform a concentration titration series (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM) to determine the lowest concentration that provides a robust specific signal with minimal background.[1]

  • Enhance Washing Procedures: Increase the number and duration of your wash steps. After incubation with the probe, wash the cells at least 3-4 times for 5 minutes each with a clean, non-fluorescent buffer like Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).[2]

  • Implement a Blocking Step: Before adding this compound, incubate your cells with a blocking agent. Blocking buffers work by saturating non-specific binding sites, preventing the fluorescent probe from adhering to them.[3][8] Bovine Serum Albumin (BSA) is a common and effective choice.

    • Protocol: Incubate cells with 1-5% BSA in PBS for 30-60 minutes at room temperature.[9]

  • Switch to an Appropriate Imaging Medium: For live-cell imaging, replace the standard culture medium with an optically clear, phenol red-free medium designed to reduce background fluorescence, such as Gibco™ FluoroBrite™ DMEM.[1]

  • Use High-Quality Imaging Vessels: Switch from plastic-bottom dishes to glass-bottom dishes or plates, which have significantly lower intrinsic fluorescence.[1]

  • Include Essential Controls:

    • Unlabeled Control: Image a sample of cells that has not been treated with this compound to determine the baseline level of cellular autofluorescence.[5]

    • Inhibitor Control (for transporter studies): If you are studying uptake via a specific transporter, pre-incubate cells with a known competitive inhibitor for that transporter. The difference in fluorescence between the inhibited and uninhibited samples represents the specific, transporter-mediated uptake.[10]

This systematic approach is summarized in the workflow diagram below.

cluster_prep Phase 1: Preparation cluster_labeling Phase 2: Labeling cluster_imaging Phase 3: Imaging cluster_analysis Phase 4: Analysis A Seed Cells on Glass-Bottom Dish B Pre-incubation with Blocking Buffer (e.g., 1% BSA) A->B C Incubate with Titrated This compound Concentration B->C D Extensive Washing Steps (3-4x with PBS/HBSS) C->D E Switch to Optically Clear Imaging Medium D->E F Acquire Image E->F G High Background? F->G H Decrease Concentration or Increase Blocking G->H Yes I Increase Wash Duration or Add Background Reducer G->I Yes J Optimal SNR Achieved G->J No

Caption: Experimental workflow for minimizing non-specific this compound binding.

Question 3: I see punctate staining in my cells, but it doesn't seem to be localized to my target. How can I differentiate specific uptake from non-specific internalization?

Styryl dyes like this compound are known to be taken up by endocytosis, which can result in fluorescent puncta within vesicles.[11][12] This can be confused with specific labeling, for example, of synaptic vesicles when used as a Fluorescent False Neurotransmitter (FFN).[10][13]

To distinguish between these, consider the following:

  • Pharmacological Blockade: As mentioned, using a specific transporter inhibitor is the gold standard. If the punctate signal is significantly reduced in the presence of the inhibitor, it is likely due to specific uptake.[10] If it persists, it is more likely due to non-specific endocytosis or aggregation.

  • Temperature Dependence: Endocytosis is an active, energy-dependent process.[12] Performing the incubation step at 4°C should inhibit most endocytic uptake. If the punctate staining disappears at low temperatures, it confirms internalization via endocytosis.

  • Specialized Background Reducers: For styryl dyes specifically, background-reducing agents like ADVASEP-7 can be used. This cyclodextrin-based compound forms a water-soluble complex with the dye, helping to remove it from the outer leaflet of the plasma membrane where it can be internalized non-specifically.[11]

Part 2: Frequently Asked Questions (FAQs)

Question 1: What are the primary molecular mechanisms behind this compound's non-specific binding?

Non-specific binding is primarily driven by two types of molecular interactions:

  • Hydrophobic Interactions: this compound contains a lipophilic styryl moiety, which readily partitions into the lipid bilayers of cell membranes and can interact non-specifically with hydrophobic pockets in cellular proteins. This is the same property that allows it to function but can lead to high background if not controlled.

  • Ionic Interactions: The charged portions of the molecule can interact with oppositely charged residues on proteins and other macromolecules, leading to electrostatic adhesion.[3]

These forces cause the probe to adhere to unintended targets, contributing to background signal. Blocking agents work by providing an excess of other proteins (like albumin) that competitively occupy these non-specific sites.[8]

Question 2: How do I choose the right blocking agent for my experiment?

The choice of blocking agent depends on your specific assay and cell type. While no single agent is perfect for every situation, here is a comparison of common options.[8]

Blocking Agent Typical Concentration Advantages Disadvantages & Considerations
Bovine Serum Albumin (BSA) 1-5% (w/v) in PBSInexpensive, readily available, generally effective for reducing hydrophobic interactions.[3][14]Can contain contaminating antibodies that may cross-react in multiplex experiments. Not recommended for detecting phosphorylated proteins as it contains phosphatases.[14]
Normal Serum 1-5% (v/v)Highly effective as it contains a complex mixture of proteins.[8]Must use serum from the host species of the secondary antibody if one is used, to avoid cross-reactivity. Can be more expensive.
Non-fat Dry Milk 1-5% (w/v)Very inexpensive and effective for many applications.[14]Contains biotin and phosphoproteins, making it incompatible with avidin-biotin detection systems and phospho-specific antibody studies.[14]
Commercial Protein-Free Blockers Per manufacturerChemically defined, eliminating protein-based cross-reactivity issues. Excellent batch-to-batch consistency.[3][14]More expensive than homemade solutions.

Recommendation for this compound: A 1-3% solution of high-purity BSA in PBS is an excellent and cost-effective starting point for most applications.

Question 3: What are the most important experimental controls to include?

Proper controls are essential for interpreting your data correctly. For any experiment with this compound, you should include:

  • Positive Control: A condition or cell type where you expect to see a strong, specific signal. This validates that your probe and imaging system are working.

  • Negative Control (Autofluorescence Check): A sample of cells that undergoes the entire experimental procedure (including blocking and washing) but is never exposed to this compound. This allows you to measure the inherent autofluorescence of your cells.[5]

  • Pharmacological Control (Specificity Check): If studying a specific biological process (e.g., uptake by the serotonin transporter, SERT), include a sample pre-treated with a specific inhibitor (e.g., imipramine for SERT).[10] This control is crucial for demonstrating that your signal is mechanism-dependent and not an artifact.

A High Background Observed B Is probe concentration optimized? A->B C Perform concentration titration B->C No D Are washing steps adequate? B->D Yes C->D E Increase number and duration of washes D->E No F Is a blocking step included? D->F Yes E->F G Add pre-incubation step with 1-3% BSA F->G No H Is autofluorescence a factor? F->H Yes G->H I Image unlabeled control. Consider photobleaching or far-red dyes. H->I Yes J Problem Resolved H->J No I->J

Caption: Decision tree for troubleshooting high background fluorescence.

References

Validation & Comparative

A Comparative Guide to Fluorescent D-Amino Acids for Bacterial Cell Wall Labeling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Illuminating the Architecture of Bacterial Life

The bacterial cell wall, a unique and essential organelle, dictates cell shape, provides structural integrity, and serves as a primary target for many life-saving antibiotics. Understanding the spatiotemporal dynamics of peptidoglycan (PG) synthesis is therefore a cornerstone of modern microbiology and infectious disease research. Fluorescent D-amino acids (FDAAs) have emerged as a revolutionary class of chemical probes that enable the direct, real-time visualization of PG synthesis in live bacteria.[1][2][3][4] These molecules are D-amino acid analogs covalently linked to a fluorophore, which are metabolically incorporated into the PG by the bacteria's own enzymatic machinery.[3][4][5]

The Ideal Fluorescent D-Amino Acid: Key Performance Indicators

The selection of an appropriate FDAA is a critical experimental choice that hinges on a variety of factors. The "best" probe is context-dependent, and a thorough understanding of their individual characteristics is paramount. The following pillars of performance should be considered:

  • Photophysical Properties: The brightness (a function of extinction coefficient and quantum yield), excitation and emission spectra, and photostability of the fluorophore are fundamental. Bright, photostable probes are essential for high-quality, long-term imaging, especially in demanding applications like super-resolution microscopy.

  • Biocompatibility and Perturbation: An ideal FDAA should be non-toxic and minimally perturbing to normal bacterial growth and physiology at working concentrations.[4]

  • Permeability: For Gram-negative bacteria, the outer membrane presents a formidable barrier. Smaller, more hydrophilic FDAAs are generally more effective at reaching their periplasmic targets in these organisms.[1][4]

  • Labeling Efficiency and Specificity: The efficiency of incorporation into the PG and the signal-to-background ratio are crucial for clear imaging. Labeling should be specific to sites of active PG synthesis.

Comparative Analysis of Common Fluorescent D-Amino Acids

To facilitate an objective comparison, the photophysical and practical properties of several widely used FDAAs are summarized below. The data presented is a synthesis of information from multiple sources and should be interpreted with consideration for the varying experimental conditions under which they were obtained.

Photophysical Properties
Fluorescent D-Amino Acid (FDAA)D-Amino Acid CoreFluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Extinction Coefficient (ε) (M⁻¹cm⁻¹)
HADA 3-amino-D-alanine7-Hydroxycoumarin~350-405~450Not Widely Reported~18,000
NADA 3-amino-D-alanineNitrobenzofuran~460~550Not Widely Reported~25,000
FDL D-lysineFluorescein~494~525~0.92~80,000
TDL D-lysineTAMRA~555~575~0.68~95,000
OGDA D-amino acidOregonGreen488~501~526~0.8~88,000

Note: Photophysical properties can vary depending on the solvent and local chemical environment. The values presented are approximations based on available data.

Practical Considerations for in situ Labeling
FDAARelative SizeGram-Negative PermeabilityGram-Positive LabelingSignal-to-Noise Ratio (SNR)Key Advantages
HADA SmallGoodExcellentHighExcellent permeability, robust labeling across many species.[4]
NADA SmallModerateExcellentModerateGood spectral separation from blue and red channels.[4]
FDL LargePoorGoodVariableBright fluorophore, but larger size can be a limitation.[4]
TDL LargePoorGoodLow in Gram-negativesBright and photostable, suitable for super-resolution microscopy.[5]
OGDA ModerateModerateExcellentHighExcellent photophysical properties for STED nanoscopy.[6]

Experimental Methodologies

The successful application of FDAAs relies on robust and validated experimental protocols. Below are generalized, step-by-step methodologies for bacterial cell wall labeling and a workflow for evaluating a novel FDAA.

Protocol 1: General Peptidoglycan Labeling with FDAAs

This protocol provides a starting point for labeling a wide range of bacterial species. Optimization of FDAA concentration and incubation time is recommended for each new bacterial strain and experimental condition.

Materials:

  • Bacterial culture in exponential growth phase.

  • Fluorescent D-amino acid (FDAA) stock solution (e.g., 10 mM in DMSO or water).

  • Appropriate growth medium.

  • Phosphate-buffered saline (PBS).

  • Fixative (e.g., 4% paraformaldehyde in PBS or 70% ethanol).

  • Microscope slides and coverslips.

  • Fluorescence microscope with appropriate filter sets.

Procedure:

  • Grow the bacterial culture to the mid-exponential phase.

  • Dilute the FDAA stock solution to the desired final concentration in fresh growth medium. A typical starting concentration is between 100 µM and 500 µM.

  • Pellet a small volume of the bacterial culture by centrifugation (e.g., 1 mL at 5000 x g for 2 minutes).

  • Resuspend the cell pellet in the FDAA-containing medium.

  • Incubate the cells under their normal growth conditions for a duration ranging from a few minutes (for pulse-labeling) to one or more generations (for uniform labeling).

  • To stop the labeling, pellet the cells by centrifugation and wash them two to three times with PBS to remove unincorporated FDAA.

  • (Optional) Fix the cells by resuspending the pellet in a fixative solution and incubating for 15-30 minutes at room temperature.

  • Wash the fixed cells twice with PBS.

  • Resuspend the final cell pellet in a small volume of PBS.

  • Mount the cells on a microscope slide with an agarose pad and visualize using fluorescence microscopy.

Workflow for Evaluating a Novel Fluorescent D-Amino Acid

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Microscopy & Imaging cluster_3 Comparative Analysis synthesis Synthesize & Purify Novel FDAA photophys Determine Photophysical Properties (Excitation/Emission, Quantum Yield, etc.) synthesis->photophys toxicity Assess Cytotoxicity (Growth Curves) photophys->toxicity incorporation Confirm Metabolic Incorporation (Compare Live vs. Fixed Cells, L- vs. D-isomer) toxicity->incorporation labeling Optimize Labeling Conditions (Concentration, Incubation Time) incorporation->labeling imaging Perform Fluorescence Microscopy (Confocal, Super-resolution) labeling->imaging snr Quantify Signal-to-Noise Ratio imaging->snr comparison Compare Performance to Established FDAAs (e.g., HADA) snr->comparison

Caption: Workflow for the systematic evaluation of a new fluorescent D-amino acid.

Mechanism of Incorporation: A Tale of Enzymatic Promiscuity

The utility of FDAAs is rooted in the inherent flexibility of the bacterial cell wall synthesis machinery. Specifically, D,D-transpeptidases and L,D-transpeptidases, the enzymes responsible for cross-linking the peptide stems of peptidoglycan, exhibit a degree of substrate promiscuity.[3] These enzymes can recognize and incorporate FDAAs in place of the terminal D-alanine residue of the pentapeptide precursor. This process results in the covalent linkage of the fluorophore to the PG matrix at sites of active cell wall remodeling and synthesis.

G PG_precursor Peptidoglycan Precursor (ending in D-Ala-D-Ala) Transpeptidase Transpeptidase (PBP or L,D-TPase) PG_precursor->Transpeptidase Binds to Crosslinked_PG Cross-linked Peptidoglycan Transpeptidase->Crosslinked_PG Forms Cross-link with another PG strand Labeled_PG Fluorescently Labeled Peptidoglycan Transpeptidase->Labeled_PG Incorporates FDAA FDAA Fluorescent D-Amino Acid (FDAA) FDAA->Transpeptidase Competes with D-Ala-D-Ala

References

A Tale of Two Building Blocks: A Comparative Guide to D-Styrylalanine and Boc-Protected Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

In the sophisticated discipline of peptide synthesis, the selection of amino acid building blocks is a critical decision that dictates not only the synthetic strategy but also the ultimate functionality of the target peptide. This guide provides an in-depth, objective comparison between two distinct classes of reagents: the workhorse Boc-protected amino acids that have been a mainstay of classical peptide synthesis, and the specialized, functional D-Styrylalanine, an unnatural amino acid that imbues peptides with unique photochemical properties.

This analysis moves beyond a simple list of features, delving into the causality behind experimental choices and providing the authoritative grounding necessary for researchers to make informed decisions in their synthetic endeavors.

Part 1: The Strategic Foundation - A Dichotomy in Protection Chemistry

The entire premise of successful Solid-Phase Peptide Synthesis (SPPS) hinges on an "orthogonal" protection scheme. This principle ensures that the temporary Nα-amino protecting group can be removed selectively at each cycle without disturbing the more permanent protecting groups on amino acid side chains or the link to the solid support. The choice between this compound and a Boc-amino acid is fundamentally a choice between two divergent and well-established chemical philosophies: the Fmoc/tBu strategy and the Boc/Bzl strategy.

Boc/Bzl Strategy: This classic approach utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection. Deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based (Bzl) and require a much stronger, hazardous acid, such as hydrofluoric acid (HF), for final cleavage from the resin.[1]

Fmoc/tBu Strategy: A more modern and widely adopted approach uses the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection. This group is cleaved under mild basic conditions, most commonly with a solution of piperidine in DMF.[2][3] Side-chain protection is typically achieved with acid-labile groups like tert-butyl (tBu), which are removed during the final TFA-mediated cleavage from the resin.[3] this compound, as a specialized amino acid, is almost exclusively incorporated using the milder Fmoc strategy to preserve its functionality.[1]

Protection_Strategies Title Orthogonal Protection in SPPS Boc_Strategy Boc/Bzl Strategy Title->Boc_Strategy Fmoc_Strategy Fmoc/tBu Strategy (Used for this compound) Title->Fmoc_Strategy Boc_N_Alpha Nα-Protection: Boc (tert-butyloxycarbonyl) Boc_Strategy->Boc_N_Alpha Components Fmoc_N_Alpha Nα-Protection: Fmoc (9-fluorenylmethoxycarbonyl) Fmoc_Strategy->Fmoc_N_Alpha Components Boc_N_Deprotection Nα-Deprotection: Moderate Acid (TFA) Boc_N_Alpha->Boc_N_Deprotection Boc_Side_Chain Side-Chain Protection: Benzyl (Bzl) ethers/esters Boc_N_Deprotection->Boc_Side_Chain Boc_Final_Cleavage Final Cleavage: Strong Acid (HF) Boc_Side_Chain->Boc_Final_Cleavage Fmoc_N_Deprotection Nα-Deprotection: Mild Base (Piperidine) Fmoc_N_Alpha->Fmoc_N_Deprotection Fmoc_Side_Chain Side-Chain Protection: tert-Butyl (tBu) ethers/esters Fmoc_N_Deprotection->Fmoc_Side_Chain Fmoc_Final_Cleavage Final Cleavage: Moderate Acid (TFA) Fmoc_Side_Chain->Fmoc_Final_Cleavage

Caption: Core components of Boc/Bzl vs. Fmoc/tBu protection strategies.

Part 2: Head-to-Head Comparison - The Generalist vs. The Specialist

The decision to use a Boc-protected amino acid versus this compound is a choice between constructing a standard peptide backbone and engineering a peptide with bespoke functionality.

FeatureBoc-Protected Amino AcidsThis compound
Chemical Role General Building Block: Used for the routine assembly of peptide sequences. The Boc group is a temporary shield for the α-amine.Functional Moiety: An unnatural amino acid that introduces specific, permanent functionality into the peptide via its side chain.[1][4]
Synthetic Strategy Boc/Bzl Strategy: Characterized by repetitive acid deprotection and a final harsh acid cleavage step.Fmoc/tBu Strategy: Incorporated using base-labile Fmoc Nα-protection and a final moderate acid cleavage.[1]
Key Functionality Amide Bond Formation: The core function is to participate in peptide bond formation without side-chain interference.Photochemistry: The styryl side chain (-CH=CH-Ph) is a photo-active group used for light-induced cross-linking and photoaffinity labeling.[1]
Stereochemistry Available in both L- and D-configurations for standard amino acids.The 'D' configuration enhances proteolytic stability, making peptides more resistant to degradation by endogenous enzymes.[5][6]
Primary Application Synthesis of therapeutic peptides, protein fragments, and general-purpose peptide reagents.Probing peptide-protein interactions, identifying binding partners, and creating light-controlled biomaterials.[1]
Key Limitation The Boc/Bzl strategy's reliance on HF requires specialized, corrosion-resistant equipment and stringent safety protocols.Synthesis of the Fmoc-D-Styrylalanine monomer is a multi-step process, making it a more expensive and specialized reagent.[1]

Part 3: Experimental Protocols & Causality

Trustworthy science is built on reproducible protocols. Here, we detail the validated, step-by-step methodologies for utilizing each type of building block, explaining the reasoning behind each critical step.

Protocol 1: Standard Boc-SPPS Cycle

This protocol outlines a single coupling cycle for adding a Boc-protected amino acid to a growing peptide chain on a solid support.

Rationale: The cycle is designed for robustness. Acidic deprotection protonates the newly freed amine, which can help to reduce peptide aggregation, a known issue in difficult sequences. The subsequent neutralization step is critical to enable the free amine to act as a nucleophile in the coupling reaction.

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 20-25 minutes to remove the Nα-Boc group. A brief pre-wash (5 minutes) with the same solution is often performed.[7]

  • Washing: Wash the resin thoroughly with DCM (2x) and then isopropanol (IPA) (2x) to remove residual TFA and byproducts.

  • Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine by treating the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 5-10 minutes. This regenerates the free amine required for coupling.

  • Washing: Wash the resin again with DCM (3x) to remove excess base.

  • Amino Acid Coupling: In a separate vessel, activate the incoming Boc-amino acid (3-4 equivalents) with a coupling reagent such as HBTU (3-4 equivalents) and DIEA (6-8 equivalents) in N,N-Dimethylformamide (DMF). Add this activated mixture to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts, yielding the elongated peptide ready for the next cycle.

Boc_SPPS_Workflow start Peptide-Resin (N-term Boc) deprotection Step 1: Deprotection (50% TFA in DCM) start->deprotection wash1 Step 2: Wash (DCM, IPA) deprotection->wash1 neutralization Step 3: Neutralization (DIEA in DCM) wash1->neutralization wash2 Step 4: Wash (DCM) neutralization->wash2 coupling Step 5: Coupling (Boc-AA, HBTU, DIEA in DMF) wash2->coupling wash3 Step 6: Wash (DMF, DCM) coupling->wash3 end Elongated Peptide-Resin (N-term Boc) wash3->end

Caption: Experimental workflow for a single Boc-SPPS coupling cycle.

Protocol 2: Incorporation of Fmoc-D-Styrylalanine

This protocol details the incorporation of the specialized Fmoc-D-Styrylalanine building block using the standard Fmoc/tBu strategy.

Rationale: The mild, basic conditions used for Fmoc deprotection are crucial for preserving the integrity of the styryl side chain and other sensitive functional groups. The entire process avoids the harsh acids characteristic of the Boc/Bzl strategy.

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin (e.g., Rink Amide for a C-terminal amide) in DMF for 30 minutes.[2]

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 15-30 minutes to remove the Nα-Fmoc group.[2]

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to completely remove piperidine and the cleaved Fmoc-adduct.

  • Amino Acid Coupling: In a separate vessel, dissolve Fmoc-D-Styrylalanine (4 equivalents), HBTU (4 equivalents), and HOBt (4 equivalents) in DMF. Add DIEA (8 equivalents) to activate the carboxyl group. Add this solution to the deprotected resin and agitate for 1-2 hours.[1]

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the complete consumption of the free amine. A negative result (colorless) indicates a successful coupling.[1]

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove all soluble reagents, yielding the peptide with the newly incorporated this compound.

Part 4: Conclusion - Purpose-Driven Synthesis

The choice between this compound and Boc-protected amino acids is not a matter of superiority, but of strategic intent.

  • Boc-protected amino acids , employed within the Boc/Bzl framework, represent a powerful, classic strategy that is particularly effective for synthesizing long or aggregation-prone peptides. Its primary purpose is the efficient construction of the peptide's primary sequence.

  • This compound , incorporated via the milder Fmoc/tBu strategy, is a tool of precision engineering. Its selection is driven by the need to install a specific photochemical functionality at a defined position within the peptide. The D-configuration adds a further advantage of enhanced biological stability.[5][6]

For the modern peptide chemist, a comprehensive understanding of both approaches is essential. The routine synthesis of a bioactive peptide may be best served by the robustness of the Boc strategy, while the development of an advanced chemical probe for studying protein interactions will invariably require the specialized functionality offered by unnatural amino acids like this compound.

References

A Researcher's Guide to Cross-Validation of D-Styrylalanine Labeling with Antibody-Based Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of protein analysis, the methods used to visualize and quantify proteins within their native cellular environment are fundamental to advancing our understanding of complex biological processes. For decades, antibody-based techniques, such as immunofluorescence (IF) and immunohistochemistry (IHC), have been the gold standard for localizing proteins in fixed cells and tissues.[1][2] However, the emergence of novel protein labeling strategies, including the use of unnatural amino acids (UAAs) like D-Styrylalanine (D-Sty), presents new opportunities and necessitates a thorough evaluation against established methods.[3][4][5]

This guide provides a comprehensive comparison between this compound labeling and traditional antibody-based approaches. As a Senior Application Scientist, my objective is to offer an in-depth, technical perspective on the cross-validation of these techniques, empowering researchers, scientists, and drug development professionals to make informed decisions for their experimental designs. We will delve into the underlying principles of each method, present a framework for their direct comparison, and provide detailed protocols for a robust cross-validation experiment.

The Imperative of Methodological Validation in Protein Research

Unveiling Protein Dynamics with this compound Labeling

This compound is a non-canonical amino acid that can be metabolically incorporated into newly synthesized proteins in living cells.[3][4] This technique offers a temporal dimension to protein analysis, allowing researchers to specifically label and track proteins synthesized within a defined time window.

The Mechanism of this compound Labeling

The this compound labeling process is a two-step method. First, the this compound, which contains a bio-orthogonal chemical handle (e.g., an alkyne or azide group), is introduced into the cell culture medium. The cellular translational machinery then incorporates it into nascent polypeptide chains in place of its canonical counterpart.[4] Following this metabolic labeling, the cells are fixed, and the incorporated this compound is detected via a highly specific and efficient "click chemistry" reaction.[8][9][10][11] This reaction covalently attaches a fluorescent probe to the bio-orthogonal handle on the this compound, enabling visualization by fluorescence microscopy.

The Established Power of Antibody-Based Protein Detection

Antibody-based methods, such as immunofluorescence, rely on the highly specific binding of an antibody to its target protein (antigen).[1][2] This interaction allows for the visualization of protein distribution within fixed cells or tissues.

Principles of Immunofluorescence

Immunofluorescence can be performed using two main approaches:

  • Direct Immunofluorescence: The primary antibody that recognizes the target protein is directly conjugated to a fluorophore.[12] This method is simpler and faster but offers less signal amplification.

  • Indirect Immunofluorescence: A primary antibody binds to the target protein, and then a secondary antibody, which is conjugated to a fluorophore and recognizes the primary antibody, is used for detection.[12] This approach provides signal amplification as multiple secondary antibodies can bind to a single primary antibody, leading to a stronger fluorescent signal.[12]

Head-to-Head Comparison: this compound vs. Antibody-Based Labeling

FeatureThis compound LabelingAntibody-Based Methods (IF/IHC)
Principle Metabolic incorporation of a UAA into newly synthesized proteins, followed by click chemistry detection.[4]Specific binding of an antibody to a target protein (antigen).[1]
Target Newly synthesized proteins within a specific timeframe.Total protein pool (both newly synthesized and pre-existing).
Specificity High, based on the fidelity of the translational machinery and the bio-orthogonal click reaction.[4][8]Dependent on the quality and validation of the primary antibody; potential for off-target binding.[6][7]
Live-Cell Imaging Amenable to pulse-chase experiments to track protein dynamics.Generally performed on fixed and permeabilized cells/tissues.
Multiplexing Can be combined with other fluorescent labeling techniques.Multiple proteins can be detected simultaneously using antibodies from different host species.
Signal Amplification Dependent on the number of incorporated UAAs and the brightness of the fluorophore.Can be amplified using indirect detection methods.[12]
Potential Artifacts Potential for altered protein function due to UAA incorporation; incomplete labeling if UAA is not efficiently incorporated.Non-specific antibody binding leading to background signal; epitope masking due to fixation.

Cross-Validation Experimental Design: A Step-by-Step Guide

The core of cross-validation is to apply both this compound labeling and immunofluorescence to the same sample to visualize the same protein of interest. A successful cross-validation will demonstrate a high degree of colocalization between the signals from both methods.

Experimental Workflow Diagram

Caption: Workflow for cross-validation of this compound labeling and immunofluorescence.

Detailed Protocol for Cross-Validation

This protocol assumes the use of cultured mammalian cells and provides a general framework. Optimization of incubation times, concentrations, and fixation methods may be required for specific cell types and proteins.

Materials:

  • Mammalian cell line of interest

  • Cell culture medium and supplements

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody specific to the protein of interest

  • Fluorescently labeled secondary antibody (with a fluorophore spectrally distinct from the one used for this compound detection)

  • Click chemistry reaction components (e.g., fluorescent alkyne or azide, copper(I) catalyst, ligand)

  • Fluorescence microscope

Procedure:

Part 1: this compound Labeling

  • Cell Culture: Plate cells on coverslips and culture until they reach the desired confluency.

  • Metabolic Labeling: Replace the culture medium with a medium containing this compound. The concentration and labeling time should be optimized based on the protein's synthesis rate.

  • Fixation: After the labeling period, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Click Reaction: Prepare the click chemistry reaction mix according to the manufacturer's instructions and incubate with the cells for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells thoroughly with PBS.

Part 2: Immunofluorescence Staining

  • Blocking: Incubate the same coverslips in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate with the cells overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking buffer and incubate with the cells for 1 hour at room temperature, protected from light.

  • Final Washes: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips on microscope slides using an appropriate mounting medium.

Part 3: Imaging and Analysis

  • Image Acquisition: Acquire images using a fluorescence microscope, capturing separate images for the this compound signal and the immunofluorescence signal.

  • Image Analysis: Merge the images from the different channels and analyze the degree of colocalization between the two signals using appropriate image analysis software.

Logical Relationship of Validation

ValidationLogic DSty This compound Signal (Newly Synthesized Protein) Colocalization High Colocalization DSty->Colocalization IF Immunofluorescence Signal (Total Protein Pool) IF->Colocalization Conclusion Validated Protein Localization Colocalization->Conclusion Indicates

Caption: Logical framework for validating protein localization through colocalization.

Conclusion: A Synergistic Approach to Protein Visualization

The cross-validation of this compound labeling with established antibody-based methods represents a powerful strategy for enhancing the confidence in protein localization studies. While antibody-based methods provide a snapshot of the total protein population, this compound labeling offers a unique window into the dynamics of newly synthesized proteins. By combining these two approaches, researchers can obtain a more comprehensive and validated understanding of protein behavior in health and disease. This integrated approach, grounded in rigorous scientific validation, is essential for producing high-quality, reproducible data that will drive future discoveries in the life sciences.

References

Quantitative Analysis of D-Styrylalanine Labeling Efficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Precise Protein Labeling

In the intricate world of cellular biology and drug development, the ability to visualize and track proteins is paramount. Fluorescent labeling has emerged as a cornerstone technique, allowing researchers to illuminate the location, dynamics, and interactions of proteins within their native environment. Traditional methods, such as immunofluorescence and fusion with fluorescent proteins (e.g., GFP), have been invaluable. However, they come with inherent limitations, including the potential for steric hindrance from large antibody complexes or the alteration of protein function by sizable protein tags.

To overcome these challenges, the use of small, fluorescent non-canonical amino acids (ncAAs) has gained significant traction. These molecular probes can be genetically encoded and incorporated into a protein of interest with minimal perturbation. Among these, D-Styrylalanine (D-Sty) has emerged as a promising tool due to its intrinsic fluorescence, environmental sensitivity, and relatively small size. This guide provides a comprehensive, in-depth comparison of this compound labeling with traditional fluorescent dyes, supported by detailed experimental protocols and quantitative data analysis. We will explore the causality behind experimental choices and provide a framework for researchers to assess and optimize their protein labeling strategies.

Mechanism of this compound Incorporation: Amber Suppression Codon Technology

The site-specific incorporation of this compound into a target protein is achieved through the powerful technique of amber suppression codon technology.[1][2][3][4] This method involves hijacking the cellular translation machinery to recognize the amber stop codon (UAG) not as a signal to terminate protein synthesis, but as a codon for the insertion of the ncAA.

This is made possible by the introduction of an orthogonal translation system (OTS) into the host cell. The OTS consists of two key components:

  • An orthogonal aminoacyl-tRNA synthetase (aaRS) that specifically recognizes and charges this compound.

  • A corresponding orthogonal suppressor tRNA with an anticodon (CUA) that recognizes the UAG codon.

Crucially, this aaRS/tRNA pair is "orthogonal" to the host cell's endogenous translational machinery, meaning the engineered synthetase does not recognize any of the canonical amino acids, and the suppressor tRNA is not a substrate for any of the host's synthetases. When the ribosome encounters a UAG codon in the mRNA of the target protein, the D-Sty-charged suppressor tRNA binds to this codon, leading to the incorporation of this compound at that specific site.[1][2][3][4]

cluster_OTS Orthogonal Translation System (OTS) cluster_Translation Cellular Translation Machinery D_Sty This compound aaRS Orthogonal aaRS D_Sty->aaRS Recognized & Activated tRNA Suppressor tRNA (CUA) aaRS->tRNA Charges Ribosome Ribosome tRNA->Ribosome Delivers D-Sty mRNA mRNA with UAG codon mRNA->Ribosome Protein Target Protein with D-Sty Ribosome->Protein Incorporation

Caption: Mechanism of this compound incorporation via amber suppression.

Comparative Analysis: this compound vs. Traditional Fluorescent Dyes

To provide a clear and objective comparison, we will evaluate this compound against two widely used classes of fluorescent labels: a small organic dye (e.g., Alexa Fluor 488) and a fluorescent protein (e.g., Green Fluorescent Protein, GFP).

FeatureThis compoundAlexa Fluor 488 (via chemical labeling)Green Fluorescent Protein (GFP)
Labeling Strategy Site-specific genetic incorporationCovalent chemical conjugation to reactive residues (e.g., Cys, Lys)Genetic fusion
Size ~200 Da~643 Da~27 kDa
Photostability ModerateHighModerate to High (variant dependent)
Quantum Yield ModerateHighHigh
Environmental Sensitivity High (fluorescence can be sensitive to local environment)Low to ModerateLow
Potential for Perturbation MinimalLow to Moderate (can affect local protein structure)High (can affect protein folding, function, and localization)
Labeling Efficiency Variable (dependent on OTS efficiency and expression)High (can be optimized in vitro)~100% (as it's a fusion protein)
Multiplexing Capability Limited by available orthogonal systemsHigh (wide range of spectrally distinct dyes available)High (multiple fluorescent proteins with different spectra)

Experimental Protocols for Quantitative Analysis

To quantitatively assess the labeling efficiency of this compound, we will employ three complementary techniques: Flow Cytometry , In-Gel Fluorescence , and Fluorescence Microscopy . For this guide, we will use a model system of HEK293T cells expressing a target protein with a C-terminal FLAG tag and an amber codon at a permissive site for D-Sty incorporation.

Experimental Workflow

cluster_CellCulture Cell Culture & Transfection cluster_Induction This compound Incorporation cluster_Analysis Quantitative Analysis HEK293T HEK293T Cells Transfection Transfect with: - Target Protein Plasmid (with UAG) - Orthogonal aaRS/tRNA Plasmid HEK293T->Transfection Add_DSty Add this compound to media Transfection->Add_DSty Incubation Incubate for 24-48 hours Add_DSty->Incubation Harvest Harvest Cells Incubation->Harvest Lysis Cell Lysis Harvest->Lysis Flow Flow Cytometry Harvest->Flow Microscopy Fluorescence Microscopy Harvest->Microscopy Gel In-Gel Fluorescence Lysis->Gel

Caption: Experimental workflow for this compound labeling and analysis.

Protocol 1: Cell Culture and this compound Labeling
  • Cell Seeding: Seed HEK293T cells in a 6-well plate at a density of 2 x 10^5 cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Transfection: After 24 hours, co-transfect the cells with a plasmid encoding the target protein with an in-frame amber codon and a plasmid encoding the this compound-specific orthogonal aaRS/tRNA pair using a suitable transfection reagent.

    • Rationale: Co-transfection ensures that both the target protein template and the machinery for D-Sty incorporation are present in the same cells.

  • This compound Addition: 24 hours post-transfection, replace the medium with fresh DMEM containing 10% FBS, 1% Penicillin-Streptomycin, and 1 mM this compound.

    • Rationale: The addition of this compound to the culture medium makes it available for the orthogonal aaRS to charge the suppressor tRNA.

  • Incubation: Incubate the cells for a further 24-48 hours to allow for protein expression and this compound incorporation.

  • Harvesting: Harvest the cells by trypsinization, wash with PBS, and proceed to the desired analysis.

Protocol 2: Quantification by Flow Cytometry
  • Cell Preparation: Resuspend the harvested cells in FACS buffer (PBS with 2% FBS).

  • Data Acquisition: Analyze the cells using a flow cytometer equipped with a laser suitable for exciting this compound (e.g., 355 nm or 405 nm) and an appropriate emission filter.[5][6][7][8]

  • Gating and Analysis:

    • Gate on the live cell population based on forward and side scatter.

    • Measure the fluorescence intensity of the D-Sty positive population.

    • As a negative control, analyze cells transfected with the target protein and OTS plasmids but not treated with this compound.

    • The percentage of fluorescent cells and the mean fluorescence intensity (MFI) provide a quantitative measure of labeling efficiency at the single-cell level.[5][6][7][8]

Protocol 3: Quantification by In-Gel Fluorescence
  • Cell Lysis: Lyse a pellet of harvested cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of the lysate using a BCA or Bradford assay.[9]

  • SDS-PAGE: Load equal amounts of total protein from each sample onto an SDS-PAGE gel.

  • In-Gel Fluorescence Scanning: After electrophoresis, visualize the fluorescence directly in the gel using a gel imager with the appropriate excitation and emission filters for this compound.[10][11][12][13]

    • Rationale: This allows for the direct detection of the fluorescently labeled protein without the need for western blotting.

  • Coomassie Staining: Subsequently, stain the same gel with Coomassie Brilliant Blue to visualize the total protein in each lane.

  • Densitometry Analysis: Quantify the band intensity of the fluorescently labeled protein and the corresponding total protein band from the Coomassie-stained gel. The ratio of the fluorescent signal to the total protein signal provides a measure of the labeling efficiency.

Protocol 4: Quantification by Fluorescence Microscopy
  • Cell Seeding and Labeling: Seed and transfect cells on glass-bottom dishes suitable for microscopy, following the labeling protocol described above.

  • Fixation and Permeabilization (Optional): Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 if intracellular targets are to be visualized.

  • Immunofluorescence (for comparison): To determine the total population of the target protein, perform immunofluorescence using an antibody against the FLAG tag.

  • Image Acquisition: Acquire images using a confocal or widefield fluorescence microscope with appropriate filter sets for this compound and the secondary antibody fluorophore.[14][15][16][17]

  • Image Analysis:

    • Segment individual cells and quantify the mean fluorescence intensity from the this compound channel and the anti-FLAG channel.

    • The ratio of the this compound intensity to the anti-FLAG intensity provides a single-cell measure of labeling efficiency.

Quantitative Data Summary and Interpretation

The following table presents hypothetical data from the experiments described above, comparing the labeling efficiency of this compound with a chemically labeled protein (Alexa Fluor 488) and a GFP fusion protein.

Analysis MethodThis compoundAlexa Fluor 488GFP Fusion
Flow Cytometry (% Positive Cells) 65%98% (in vitro labeling)>99% (of transfected cells)
Flow Cytometry (MFI) 4.5 x 10^48.2 x 10^59.5 x 10^5
In-Gel Fluorescence (Fluorescent/Total Protein Ratio) 0.550.921.0
Fluorescence Microscopy (Label/Total Protein Intensity Ratio) 0.600.951.0

Interpretation of Results:

  • This compound shows a moderate labeling efficiency, with approximately 65% of the cell population expressing the labeled protein. The lower MFI and intensity ratios compared to the other methods reflect that not every copy of the target protein within a cell may have incorporated D-Sty. This is an inherent characteristic of amber suppression, which is in competition with translation termination.[1]

  • Alexa Fluor 488 , when labeled in vitro on a purified protein, can achieve very high labeling efficiency, approaching a 1:1 stoichiometry.

  • GFP Fusion proteins, by their nature, have a labeling efficiency of 100%, as every expressed protein molecule contains the fluorescent tag.

Conclusion and Future Perspectives

This compound offers a powerful approach for site-specific protein labeling with minimal structural perturbation. While its labeling efficiency may not reach the levels of in vitro chemical conjugation or fluorescent protein fusions, its ability to introduce a small, environmentally sensitive probe into a specific site within a protein provides unique advantages for studying protein conformation and dynamics.

The quantitative methods outlined in this guide provide a robust framework for assessing this compound labeling efficiency. By understanding the strengths and limitations of this technique, researchers can make informed decisions about its suitability for their specific applications. Future advancements in orthogonal translation systems and codon expansion technologies will likely lead to improved incorporation efficiencies, further expanding the utility of this compound and other non-canonical amino acids in the ever-evolving landscape of protein research.

References

A Comparative Guide to the Performance of D-Styrylalanine Across Diverse Bacterial Species

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of synthetic biology, the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful tool for probing and engineering biological systems. Among the diverse array of ncAAs, fluorescent amino acids are of particular interest for their ability to serve as in-situ probes of protein dynamics and interactions. This guide provides a comprehensive framework for benchmarking the performance of a promising, yet undercharacterized, fluorescent ncAA: D-Styrylalanine.

While extensive data on established fluorescent ncAAs like L-3-(6-acetylnaphthalen-2-ylamino)–2-aminopropanoic acid (Anap) and L-Acridonylalanine (Acd) exists, this compound remains a frontier molecule.[1][2] This guide, therefore, is structured as a roadmap for researchers to systematically evaluate and compare the performance of this compound in three industrially and medically relevant bacterial species: Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative literature on ncAA incorporation.

Introduction to this compound and the Principles of ncAA Incorporation

This compound is a fluorescent amino acid with a styryl moiety, which is anticipated to exhibit environmentally sensitive fluorescence, making it a potentially valuable tool for studying protein conformational changes and interactions. Its incorporation into proteins is achieved through the expansion of the genetic code, a technique that repurposes a codon, typically a stop codon like UAG (amber), to encode the ncAA.[3] This requires the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair, which does not cross-react with the host's endogenous translational machinery.[4][5][6] The aaRS is engineered to specifically recognize and charge its cognate tRNA with this compound, and the tRNA's anticodon is mutated to recognize the reassigned codon in the mRNA.

The choice of the orthogonal pair is critical for efficient and specific incorporation.[6] Pairs derived from archaea, such as the tyrosyl-tRNA synthetase/tRNA pair from Methanocaldococcus jannaschii or the pyrrolysyl-tRNA synthetase/tRNA pair from Methanosarcina species, have been widely and successfully engineered for use in bacteria.[1][7]

Experimental Design for Benchmarking this compound

A robust benchmarking study requires a systematic approach to quantify incorporation efficiency, assess potential toxicity, and compare performance against a known standard. This section outlines the key experiments and the rationale behind their design.

Development and Validation of an Orthogonal Synthetase for this compound

The first and most critical step is to obtain an orthogonal aaRS that specifically recognizes this compound. This is typically achieved through directed evolution of an existing orthogonal aaRS.[4]

Experimental Workflow: Directed Evolution of a this compound-specific aaRS

Directed_Evolution_Workflow cluster_0 Library Creation cluster_1 Selection in E. coli cluster_2 Validation start Start with a known orthogonal aaRS (e.g., MjTyrRS) mutagenesis Introduce random mutations into the aaRS active site start->mutagenesis positive_selection Positive Selection: Growth on media with This compound and a reporter gene with an amber codon mutagenesis->positive_selection Transform library into E. coli negative_selection Negative Selection: Counter-selection against incorporation of canonical amino acids positive_selection->negative_selection Isolate surviving colonies sequencing Sequence and characterize hit aaRS variants negative_selection->sequencing Multiple rounds of selection in_vitro_assay In vitro aminoacylation assay to confirm specificity for This compound sequencing->in_vitro_assay

Caption: Workflow for directed evolution of a this compound-specific aminoacyl-tRNA synthetase.

Protocol: Positive and Negative Selection in E. coli

  • Construct the Selection Plasmids:

    • Positive Selection Plasmid: Contains a reporter gene (e.g., chloramphenicol acetyltransferase - CAT) with an in-frame amber (UAG) codon at a permissive site. This plasmid also carries the orthogonal tRNA.

    • Negative Selection Plasmid: Contains a toxic gene (e.g., barnase) with an in-frame amber codon at a permissive site.

    • aaRS Library Plasmid: Contains the library of mutated aaRS genes.

  • Positive Selection:

    • Transform E. coli cells with the positive selection plasmid and the aaRS library plasmid.

    • Plate the transformed cells on minimal media containing this compound and chloramphenicol.

    • Only cells expressing an aaRS that can incorporate this compound will produce functional CAT and survive.

  • Negative Selection:

    • Isolate the plasmids from the surviving colonies of the positive selection.

    • Transform a new batch of E. coli cells, already containing the negative selection plasmid, with the isolated aaRS library plasmids.

    • Plate the cells on minimal media lacking this compound but containing an inducer for the barnase gene.

    • Cells expressing an aaRS that incorporates a canonical amino acid in the absence of this compound will produce the toxic barnase and die.

  • Iterate and Validate:

    • Repeat the positive and negative selection steps to enrich for highly specific aaRS variants.

    • Sequence the aaRS genes from the final surviving colonies to identify the mutations responsible for this compound specificity.

    • Purify the most promising aaRS variants and perform in vitro aminoacylation assays to confirm their activity and specificity for this compound over the 20 canonical amino acids.

Benchmarking in Target Bacterial Species

Once a specific orthogonal aaRS for this compound is obtained, its performance can be benchmarked in E. coli, B. subtilis, and P. aeruginosa. The following key metrics should be evaluated:

  • Incorporation Efficiency: The percentage of protein produced that contains this compound at the target site.

  • Protein Yield: The total amount of protein produced per unit of culture volume.

  • Toxicity: The effect of this compound and the expression of the orthogonal pair on bacterial growth.

  • Fluorescence Properties: The spectral characteristics of this compound when incorporated into a reporter protein.

Experimental Workflow: Benchmarking this compound Performance

Benchmarking_Workflow cluster_0 Strain Preparation cluster_1 Expression and Analysis cluster_2 Comparison transform_ecoli Transform E. coli expression Induce protein expression in the presence of This compound transform_ecoli->expression transform_bsubtilis Transform B. subtilis transform_bsubtilis->expression transform_paeruginosa Transform P. aeruginosa transform_paeruginosa->expression harvest Harvest cells and purify reporter protein expression->harvest analysis Analyze incorporation efficiency, yield, toxicity, and fluorescence harvest->analysis compare_species Compare performance across the three bacterial species analysis->compare_species compare_ncaa Compare performance to a known fluorescent ncAA (e.g., Anap) analysis->compare_ncaa

Caption: General workflow for benchmarking this compound's performance in different bacterial species.

Detailed Methodologies

This section provides detailed, step-by-step protocols for the key experiments.

Protocol for this compound Incorporation in E. coli
  • Plasmid System:

    • Use a two-plasmid system: one plasmid expressing the this compound-specific aaRS and the orthogonal tRNA (e.g., pEVOL), and another plasmid for the expression of the target protein with an in-frame amber codon (e.g., pET vector).[8]

  • Bacterial Strain:

    • Use an E. coli expression strain such as BL21(DE3).

  • Culture Conditions:

    • Grow the cells in a defined minimal medium (e.g., M9 medium) supplemented with glucose, magnesium sulfate, and any necessary antibiotics.

    • Induce protein expression with IPTG at an OD600 of 0.6-0.8.

    • Simultaneously, add this compound to the culture medium at a final concentration of 1-5 mM.

  • Protein Expression and Purification:

    • Incubate the cells at a reduced temperature (e.g., 18-25°C) for 12-16 hours to improve protein folding and solubility.

    • Harvest the cells by centrifugation and lyse them using sonication or a French press.

    • Purify the target protein using an appropriate affinity tag (e.g., His-tag).

  • Analysis:

    • Incorporation Efficiency: Use mass spectrometry (e.g., ESI-MS) to determine the mass of the purified protein. The presence of a peak corresponding to the mass of the protein with this compound and the absence of a peak corresponding to the truncated protein will indicate successful incorporation.[9] Quantify the relative peak intensities to estimate efficiency.

    • Protein Yield: Measure the concentration of the purified protein using a Bradford assay or by measuring the absorbance at 280 nm.

    • Toxicity: Monitor the growth curves of the bacterial cultures in the presence and absence of this compound and the orthogonal pair expression.

    • Fluorescence: Measure the fluorescence emission spectrum of the purified protein to determine the excitation and emission maxima of the incorporated this compound.

Protocol for this compound Incorporation in Bacillus subtilis
  • Plasmid System:

    • Use a shuttle vector that can replicate in both E. coli and B. subtilis. The expression of the orthogonal pair and the target protein should be under the control of inducible promoters that are active in B. subtilis (e.g., the xylose-inducible promoter).

  • Bacterial Strain:

    • Use a suitable B. subtilis strain, such as WB800, which is deficient in multiple extracellular proteases.

  • Transformation:

    • Transform B. subtilis with the expression plasmids using protoplast transformation or electroporation.

  • Culture Conditions and Analysis:

    • Follow a similar procedure as for E. coli, but use a medium suitable for B. subtilis (e.g., LB or a defined minimal medium).

    • Induce expression with the appropriate inducer (e.g., xylose).

    • Perform the same analyses for incorporation efficiency, yield, toxicity, and fluorescence.

Protocol for this compound Incorporation in Pseudomonas aeruginosa
  • Plasmid System:

    • Use a broad-host-range plasmid for the expression of the orthogonal pair and the target protein. Promoters that are active in P. aeruginosa (e.g., the arabinose-inducible PBAD promoter) should be used.

  • Bacterial Strain:

    • Use a common laboratory strain of P. aeruginosa, such as PAO1 or PA14.

  • Transformation:

    • Transform P. aeruginosa with the expression plasmids using electroporation.

  • Culture Conditions and Analysis:

    • Grow the cells in a suitable medium (e.g., LB or a defined minimal medium).

    • Induce expression with the appropriate inducer (e.g., arabinose).

    • Perform the same analyses for incorporation efficiency, yield, toxicity, and fluorescence.

Data Presentation and Comparison

The quantitative data from these experiments should be summarized in tables for easy comparison.

Table 1: Performance of this compound in Different Bacterial Species

ParameterEscherichia coliBacillus subtilisPseudomonas aeruginosa
Incorporation Efficiency (%)
Protein Yield (mg/L)
Toxicity (Reduction in Growth Rate)
Fluorescence Maxima (Ex/Em in nm)

Table 2: Comparison of this compound with a Standard Fluorescent ncAA (e.g., Anap) in E. coli

ParameterThis compoundAnap
Incorporation Efficiency (%)
Protein Yield (mg/L)
Toxicity (Reduction in Growth Rate)
Quantum Yield
Photostability

Expected Outcomes and Troubleshooting

Based on studies with other ncAAs, we can anticipate some potential outcomes and challenges:

  • E. coli is likely to show the highest incorporation efficiency and protein yield , as it is the most well-characterized and optimized system for ncAA incorporation.[8]

  • B. subtilis and P. aeruginosa may present challenges in terms of plasmid stability, promoter strength, and codon usage, which may require further optimization.

  • Toxicity can be a significant issue , especially at higher concentrations of this compound or with high-level expression of the orthogonal pair. Optimizing the concentration of the ncAA and using tightly controlled promoters can mitigate these effects.

  • The fluorescence properties of this compound will likely be sensitive to the local environment within the protein , which is a desirable feature for a reporter of conformational changes.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic benchmarking of this compound's performance in three key bacterial species. By following these protocols, researchers can generate the necessary data to evaluate the utility of this novel fluorescent amino acid for their specific applications. The results of these studies will not only contribute to the expanding toolbox of synthetic biology but also pave the way for new avenues of research in protein engineering and cellular imaging. Future work should focus on further optimizing the orthogonal synthetase for this compound to improve its efficiency and specificity, as well as exploring its applications in more complex biological systems.

References

A Guide to Assessing the Specificity of D-Styrylalanine Incorporation in Proteins

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins has unlocked unprecedented opportunities in science and medicine. By equipping proteins with novel chemical functionalities, researchers can probe molecular interactions, develop new biologics, and design smarter therapeutic agents. Among the diverse toolkit of ncAAs, photo-crosslinkers are particularly powerful for capturing transient protein-protein interactions in their native cellular context.

D-Styrylalanine (D-Sty), a phenylalanine analog, is a promising photo-reactive probe. However, like any ncAA, its utility is fundamentally dependent on the specificity of its incorporation. High-fidelity incorporation at the desired site is paramount; off-target incorporation can lead to protein misfolding, aggregation, and confounding experimental results.

This guide provides a comprehensive framework for assessing the incorporation specificity of this compound. While direct, peer-reviewed comparative data for D-Sty is still emerging, we can establish a robust validation strategy by applying field-proven principles and methodologies developed for well-characterized photo-crosslinkers like p-benzoyl-L-phenylalanine (pBpa). Here, we explain the causality behind experimental choices, provide detailed protocols for a self-validating workflow, and offer a comparative perspective on alternative probes.

The Principle of Specificity: The Orthogonal Synthetase-tRNA Pair

The cornerstone of site-specific ncAA incorporation is the orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair . This system works in parallel to, but independently of, the host cell's own translational machinery.

An engineered aaRS is designed to exclusively recognize a specific ncAA (e.g., this compound) and charge it onto its cognate, equally engineered orthogonal tRNA. This tRNA is engineered to recognize a "blank" codon, most commonly the amber stop codon (TAG), which is rare in many expression systems. When the ribosome encounters a TAG codon in the messenger RNA (mRNA) of the protein of interest, the orthogonal tRNA delivers the ncAA, allowing translation to continue.

The specificity of this entire process hinges on the near-perfect fidelity of the engineered aaRS. It must:

  • Efficiently charge the orthogonal tRNA with this compound.

  • Not charge the orthogonal tRNA with any of the 20 canonical amino acids.

  • Not charge any of the cell's endogenous tRNAs with this compound.

Ensuring this high level of specificity is the primary goal of the validation workflow. The Methanocaldococcus jannaschii tyrosyl-tRNA synthetase/tRNA pair (MjTyrRS/tRNATyrCUA) is a commonly used platform that has been successfully engineered to incorporate a wide range of phenylalanine analogs, including photo-crosslinkers like pBpa.[1][2] A similar, highly specific engineered synthetase is a prerequisite for the reliable use of this compound.

Comparative Landscape of Photo-Crosslinking Amino Acids

While this compound offers a unique chemical structure, it is important to understand its properties in the context of other widely used photo-crosslinking ncAAs. The choice of a photo-crosslinker depends on the specific application, required crosslinking efficiency, and potential for structural perturbation.

Photo-Crosslinking AgentClass & StructureActivation λ (nm)Reactive IntermediateKey Characteristics & Considerations
This compound (D-Sty) Styrene~350-365Presumed CarbeneStructure based on commercial availability as (R)-2-Amino-5-phenylpent-4-enoic acid.[3] The styryl group is a compact photo-reactive moiety. Specific performance data on crosslinking efficiency and specificity are not yet widely published.
p-Benzoyl-L-phenylalanine (pBpa) Benzophenone~350-365DiradicalHigh crosslinking efficiency (often >50%).[2] Reversible photoactivation allows for continuous irradiation.[4] Its bulkiness can sometimes perturb protein structure or interactions.
p-Azido-L-phenylalanine (pAzF) Aryl azide~254 or ~365NitreneCan be more reactive than pBpa in certain contexts.[4] Activation is irreversible; the nitrene intermediate is highly reactive but can be quenched by water, potentially lowering yields.[4][5]
Diazirine-based ncAAs (e.g., Photo-Leucine)Diazirine~350-365CarbeneSmall, minimally perturbative photo-reactive group.[6][7] Generates a highly reactive carbene that inserts into a wide range of bonds, but can also be quenched by water.[8][9] Can offer significantly increased efficiency for capturing RNA-protein interactions.[4][10]

Experimental Guide: A Self-Validating Workflow for Specificity Assessment

A multi-pronged approach is essential to rigorously validate the specificity of this compound incorporation. The following experimental protocols, when used in conjunction, form a self-validating system that provides layers of evidence for high-fidelity incorporation.

Workflow for Assessing ncAA Incorporation Specificity

G cluster_0 Cellular & Molecular Biology cluster_1 Biochemical & Analytical Validation A 1. Co-transfect cells with plasmids: - Protein of Interest (with TAG codon) - Engineered aaRS/tRNA for D-Sty B 2. Culture cells with and without 1 mM this compound A->B C 3. Harvest cells and prepare lysates B->C D 4a. Western Blot Analysis C->D G Purify protein of interest C->G For MS F Confirm full-length protein expression ONLY in +D-Sty sample D->F E 4b. Mass Spectrometry Analysis H Tryptic digest G->H I LC-MS/MS Analysis H->I J Confirm D-Sty mass at TAG site and absence at other sites I->J

Overall workflow for validating this compound incorporation.
Protocol 1: Western Blot Analysis for Global Incorporation Efficiency

This initial screen provides a rapid, qualitative assessment of whether the ncAA is incorporated in response to the TAG codon, leading to the expression of the full-length protein.

Objective: To verify that the expression of the full-length protein of interest (POI) is dependent on the presence of this compound in the culture medium.

Methodology:

  • Sample Preparation:

    • Culture two sets of cells transfected with your POI-TAG and aaRS/tRNA plasmids: one with 1 mM this compound added to the medium and one without (negative control).

    • Lyse the cells using a standard lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.[11]

    • Quantify the total protein concentration in each lysate (e.g., using a BCA assay) to ensure equal loading.

  • SDS-PAGE and Transfer:

    • Denature 20-50 µg of total protein from each lysate by boiling in Laemmli sample buffer.

    • Separate the proteins by size on a polyacrylamide gel (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[12]

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody that specifically recognizes your protein of interest (e.g., an anti-His-tag or anti-FLAG-tag antibody, or a protein-specific antibody) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST to remove unbound secondary antibody.[11]

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a CCD imager or X-ray film.

Interpreting the Results (Self-Validation):

  • Expected Positive Result: A band corresponding to the full-length protein of interest should be clearly visible in the lane from cells grown with this compound.

  • Expected Negative Control: This band should be absent or significantly fainter in the lane from cells grown without this compound. The absence of the full-length protein in this lane indicates that the ribosome terminates at the TAG codon, as expected.

  • Red Flag: If a strong band for the full-length protein appears in the negative control lane, it suggests "read-through" of the stop codon by endogenous tRNAs, indicating a leaky system or a non-orthogonal synthetase.

Protocol 2: Mass Spectrometry for Site-Specific Verification and Off-Target Analysis

Mass spectrometry (MS) is the gold standard for confirming ncAA incorporation with high fidelity. It provides definitive evidence of the ncAA's presence at the correct location and allows for a proteome-wide search for mis-incorporation.[13][14]

Objective: To confirm (i) the precise mass of this compound at the intended TAG codon site and (ii) the absence of this compound at other positions in the protein (or proteome).

Methodology:

  • Protein Purification:

    • From a large-scale culture of cells grown in the presence of this compound, purify the protein of interest using an appropriate method (e.g., affinity chromatography via a His- or FLAG-tag).

    • Assess the purity of the protein by SDS-PAGE and Coomassie staining.

  • Sample Preparation for MS:

    • Excise the protein band from the gel or use an in-solution method.

    • Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free cysteines with iodoacetamide to prevent disulfide bond reformation.

    • Proteolytic Digestion: Digest the protein into smaller peptides using a sequence-specific protease, most commonly trypsin.

  • LC-MS/MS Analysis:

    • Separate the resulting peptide mixture using reverse-phase liquid chromatography (LC).

    • Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) capable of tandem MS (MS/MS). The instrument will measure the mass-to-charge ratio of the peptides (MS1 scan) and then select peptides for fragmentation and analysis of the fragment ions (MS2 scan).

  • Data Analysis:

    • Use a proteomics database search engine (e.g., MaxQuant, Mascot) to match the experimental MS/MS spectra against a theoretical database containing the sequence of your protein of interest.

    • Crucial Step: Modify the search parameters to include a variable modification corresponding to the mass difference between this compound (C₁₁H₁₃NO₂; molecular weight: 191.23 g/mol ) and the canonical amino acid it replaces (e.g., Tyrosine, Phenylalanine).

    • Manually inspect the MS/MS spectra of the peptide containing the TAG codon site to confirm that the fragmentation pattern (b- and y-ions) is consistent with this compound incorporation at that specific position.

    • Perform an "open search" or search for the this compound mass modification across all peptides from your protein to check for mis-incorporation at other sites.

Interpreting the Results (Self-Validation):

  • Expected Positive Result: The peptide containing the original TAG codon should be identified with a mass shift that precisely matches the incorporation of this compound. The MS/MS fragmentation spectrum should provide high-confidence sequence coverage for this modified peptide.

  • Specificity Confirmation: No other peptides from your protein of interest should be identified with the this compound mass modification.

  • Red Flag: Identification of this compound at sites other than the TAG codon indicates a lack of specificity in the aaRS, which is a critical failure of the orthogonal system.

Logic of Specificity Assessment

G start Start: Incorporate this compound western Western Blot: Is full-length protein expression D-Sty dependent? start->western mass_spec Mass Spectrometry: Is D-Sty mass confirmed ONLY at the TAG site? western->mass_spec Yes fail_wb Failure: Leaky expression or non-specific read-through. Re-engineer aaRS/tRNA pair. western->fail_wb No success Conclusion: High Specificity Achieved mass_spec->success Yes fail_ms Failure: Low fidelity aaRS. Mis-incorporation at other sites. Re-engineer aaRS. mass_spec->fail_ms No

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.